molecular formula C40H66O12 B15561408 Flavomycoin

Flavomycoin

Katalognummer: B15561408
Molekulargewicht: 738.9 g/mol
InChI-Schlüssel: HBOLDVSXCKYZJZ-BDWLDPCKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3E,5E,7E,9E,11E)-19,21,23,25,27,29,31,33,35-nonahydroxy-12,16-dimethyl-15-propan-2-yl-14,37-dioxabicyclo[31.3.1]heptatriaconta-3,5,7,9,11-pentaen-13-one has been reported in Streptomyces fradiae with data available.
isolated from Streptomyces roseoflavus

Eigenschaften

Molekularformel

C40H66O12

Molekulargewicht

738.9 g/mol

IUPAC-Name

(3E,5E,7E,9E,11E)-19,21,23,25,27,29,31,33,35-nonahydroxy-12,16-dimethyl-15-propan-2-yl-14,37-dioxabicyclo[31.3.1]heptatriaconta-3,5,7,9,11-pentaen-13-one

InChI

InChI=1S/C40H66O12/c1-26(2)38-27(3)15-16-29(41)17-30(42)18-31(43)19-32(44)20-33(45)21-34(46)22-35(47)24-40(50)25-36(48)23-37(52-40)14-12-10-8-6-5-7-9-11-13-28(4)39(49)51-38/h5-13,26-27,29-38,41-48,50H,14-25H2,1-4H3/b7-5+,8-6+,11-9+,12-10+,28-13+

InChI-Schlüssel

HBOLDVSXCKYZJZ-BDWLDPCKSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

Flavomycoin: A Comprehensive Technical Guide to its Chemical Structure and Core Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavomycoin, also known as Moenomycin, is a potent phosphoglycolipid antibiotic complex produced by various strains of Streptomyces. It is a mixture of several related components, with Moenomycin A being the most abundant and biologically active. This compound exerts its antibacterial effect by inhibiting the transglycosylation step of peptidoglycan synthesis, a crucial process in bacterial cell wall formation. This in-depth technical guide provides a detailed overview of the chemical structure of this compound and its major components, supported by quantitative physicochemical and biological data. Furthermore, it outlines key experimental methodologies for the characterization and activity assessment of this antibiotic, and visualizes the mechanism of action and experimental workflows through detailed diagrams.

Chemical Structure of this compound (Moenomycin)

This compound is not a single entity but a complex of closely related phosphoglycolipid antibiotics. The primary components are Moenomycin A, A12, C1, C3, and C4.[1][2][3] The general structure of moenomycins consists of three key features: a central 3-phosphoglyceric acid backbone, a long C25 isoprenoid lipid chain (moenocinol) attached to the C2 position of the glyceric acid, and a substituted pentasaccharide chain linked via a phosphodiester bond.[4]

The structural diversity among the different moenomycin components arises from variations in the substitution of the pentasaccharide and the nature of the lipid tail.[4] Moenomycin A is considered the principal and most potent component of the this compound complex.

Figure 1: General Chemical Structure of Moenomycin A

G cluster_pentasaccharide Pentasaccharide Moiety cluster_linker Linker cluster_lipid Lipid Tail A A B B A->B C C B->C D D C->D E E D->E F F E->F Phosphate Phosphate F->Phosphate Phosphodiester bond Glycerate Glycerate Phosphate->Glycerate Moenocinol Moenocinol (C25) Glycerate->Moenocinol Ether linkage

Caption: General structure of Moenomycin A.

Physicochemical and Biological Properties

The quantitative data for the major components of the this compound complex are summarized in the tables below for easy comparison.

Table 1: Physicochemical Properties of Major this compound Components
ComponentMolecular FormulaMolecular Weight ( g/mol )AppearanceSolubility
Moenomycin A C69H107N4O35P1583.57White to off-white solidSoluble in ethanol, methanol (B129727), DMF, DMSO; limited water solubility.
Moenomycin A12 C68H106N5O34P1568.6--
Moenomycin C1 ----
Moenomycin C3 ----
Moenomycin C4 ----
Table 2: Biological Activity of Moenomycin A
Target OrganismMIC (µg/mL)Reference
Staphylococcus aureus0.01 - 0.05
Enterococcus faecalis--

MIC values can vary depending on the specific strain and testing methodology.

Experimental Protocols

Structure Elucidation: NMR and Mass Spectrometry

The complex structure of moenomycins has been elucidated primarily through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

A detailed NMR analysis is crucial for determining the stereochemistry and connectivity of the monosaccharide units and the lipid tail.

  • Sample Preparation: A purified sample of the moenomycin component is dissolved in a suitable deuterated solvent, such as deuterated methanol (CD3OD) or a mixture of deuterated chloroform (B151607) and methanol.

  • 1D NMR Spectra (¹H and ¹³C):

    • ¹H NMR provides information on the chemical environment of protons, including anomeric protons of the sugar units and protons of the lipid chain.

    • ¹³C NMR helps in identifying the number of carbon atoms and their chemical nature (e.g., carbonyls, olefinic carbons, sugar carbons).

  • 2D NMR Spectra:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, which is essential for tracing the connectivity of protons within each monosaccharide ring.

    • TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, aiding in the complete assignment of all protons in a sugar residue.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is critical for determining the linkages between the monosaccharide units and the connection of the pentasaccharide to the phosphoglycerate linker.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, which is vital for determining the stereochemistry of the glycosidic linkages.

3.1.2. Mass Spectrometry (MS)

High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the moenomycin components. Tandem mass spectrometry (MS/MS) provides valuable information on the fragmentation patterns, which helps in sequencing the saccharide units and identifying the lipid structure.

  • Ionization Technique: Electrospray ionization (ESI) is commonly used for these large, polar molecules.

  • Fragmentation Analysis: In MS/MS experiments, the parent ion is isolated and fragmented. The resulting fragment ions provide information about the loss of individual sugar units and the cleavage of the lipid chain, allowing for the reconstruction of the molecule's structure. For Moenomycin A, the doubly charged ion [M-2H]2- at m/z 789.9 often shows a higher response than the singly charged ion in negative ESI mode.

Biological Activity: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Protocol: Broth Microdilution for this compound

  • Preparation of Stock Solution: Due to its limited water solubility, a stock solution of this compound is prepared in a suitable organic solvent like DMSO or ethanol.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard the final 100 µL from the tenth column. Column 11 serves as a growth control (no antibiotic), and column 12 as a sterility control (no bacteria).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well from column 1 to 11.

  • Incubation: Cover the plate and incubate at 35°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Signaling Pathways and Experimental Workflows

Mechanism of Action: Inhibition of Peptidoglycan Biosynthesis

This compound targets the bacterial cell wall synthesis by specifically inhibiting the peptidoglycan glycosyltransferases (PGTs). These enzymes are responsible for the polymerization of lipid II, the building block of the peptidoglycan layer.

Figure 2: Peptidoglycan Biosynthesis Pathway and Inhibition by this compound

G cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_GlcNAc UDP-GlcNAc UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide UDP_GlcNAc->UDP_MurNAc_pentapeptide MurA-F enzymes Lipid_I Lipid I UDP_MurNAc_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Growing_PG Growing Peptidoglycan Chain Lipid_II->Growing_PG Transglycosylation (PGT) Crosslinked_PG Cross-linked Peptidoglycan Growing_PG->Crosslinked_PG Transpeptidation (TP) This compound This compound (Moenomycin) Lipid_II_to_Growing_PG_edge Inhibition This compound->Lipid_II_to_Growing_PG_edge

Caption: Inhibition of peptidoglycan synthesis by this compound.

Experimental Workflow: MIC Determination

The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration of this compound using the broth microdilution method.

Figure 3: Workflow for Broth Microdilution MIC Determination

G start Start prep_stock Prepare this compound Stock Solution (in DMSO/Ethanol) start->prep_stock prep_plate Prepare Serial Dilutions in 96-well Plate prep_stock->prep_plate inoculate Inoculate Microtiter Plate prep_plate->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

References

The Discovery and Origin of Flavomycoin from Streptomyces: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavomycoin, a term historically used for the antibiotic complex more commonly known as moenomycin or bambermycin, represents a significant class of phosphoglycolipid natural products. These compounds, produced by various species of the genus Streptomyces, exhibit potent antimicrobial activity, particularly against Gram-positive bacteria. This technical guide provides an in-depth overview of the discovery of this compound (moenomycin), its microbial origins, the intricate biosynthetic pathway responsible for its production, and detailed experimental protocols for its isolation, purification, and characterization. Quantitative data are presented in structured tables for clarity, and key pathways and workflows are visualized using diagrams to facilitate understanding.

Introduction: Discovery and Origin of this compound (Moenomycin)

The antibiotic complex, first described in the mid-1960s, was initially given various names, including this compound, moenomycin, and bambermycin.[1][2][3] Moenomycin A is the principal and most potent component of this complex.[1] These antibiotics are notable for their unique mechanism of action: they are the only known natural products that directly inhibit the transglycosylation step of bacterial cell wall biosynthesis, a crucial process catalyzed by peptidoglycan glycosyltransferases (PGTs).[1] This mode of action makes them a subject of continued interest in the face of rising antibiotic resistance.

The primary producers of the this compound/moenomycin complex are several species of filamentous bacteria belonging to the genus Streptomyces. Notably, strains of Streptomyces bambergiensis, Streptomyces ghanaensis, Streptomyces ederensis, and Streptomyces geysiriensis have been identified as producers. More recent research has also pointed to Streptomyces roseoflavus as a producer of a related compound, roflamycoin, which was previously referred to as this compound. Additionally, a novel polyene macrolide related to roflamycoin has been isolated from Streptomyces durmitorensis.

The Producing Organism: Streptomyces

Streptomyces is a genus of Gram-positive bacteria renowned for its ability to produce a vast array of secondary metabolites with diverse biological activities, including a majority of clinically used antibiotics.

Isolation of Streptomyces from Environmental Samples

The general workflow for isolating Streptomyces species from soil samples involves several key steps designed to select for these filamentous bacteria while inhibiting the growth of other microorganisms.

experimental_workflow_isolation sample Soil Sample Collection pretreatment Sample Pre-treatment (e.g., drying, heat shock) sample->pretreatment serial_dilution Serial Dilution pretreatment->serial_dilution plating Plating on Selective Media (e.g., with antifungal agents) serial_dilution->plating incubation Incubation plating->incubation isolation Isolation of Putative Streptomyces Colonies incubation->isolation purification Purification by Sub-culturing isolation->purification identification Morphological and Genotypic Identification purification->identification

Figure 1: General workflow for the isolation of Streptomyces.

Biosynthesis of Moenomycin A

The biosynthetic pathway of moenomycin A has been extensively studied, particularly in Streptomyces ghanaensis, and involves a complex interplay of 17 genes. The pathway can be broadly divided into the formation of the lipid tail, the assembly of the oligosaccharide core, and the final modifications and linkage of these components.

biosynthesis_pathway cluster_lipid Lipid Tail Synthesis cluster_oligo Oligosaccharide Assembly cluster_assembly Final Assembly fpp Farnesyl Diphosphate moenocinol Moenocinol (C25 Lipid) fpp->moenocinol MoeN5 gpp Geranyl Diphosphate gpp->moenocinol MoeO5 lipid_pg Lipid-Phosphoglycerate moenocinol->lipid_pg ndp_sugars NDP-Sugar Precursors tetrasaccharide Substituted Tetrasaccharide ndp_sugars->tetrasaccharide Glycosyltransferases moenomycin_a Moenomycin A tetrasaccharide->moenomycin_a pg 3-Phosphoglyceric Acid pg->lipid_pg lipid_pg->moenomycin_a Phosphodiester Linkage

Figure 2: Simplified biosynthetic pathway of Moenomycin A.

Experimental Protocols

Fermentation for Moenomycin Production

4.1.1. Media Composition

A variety of media can be used for the cultivation of Streptomyces for secondary metabolite production. The choice of medium can significantly impact yield.

Table 1: Example Fermentation Media for Streptomyces

ComponentConcentration (g/L)
Seed Medium
Glucose10
Soy Peptone5
Yeast Extract5
NaCl5
CaCO₃1
Production Medium
Soluble Starch20
Soybean Meal15
Corn Steep Liquor5
(NH₄)₂SO₄3
K₂HPO₄1
MgSO₄·7H₂O1
CaCO₃3

4.1.2. Fermentation Parameters

  • Inoculum: A 5-10% (v/v) inoculum from a 48-72 hour seed culture.

  • Temperature: 28-30°C.

  • pH: Maintained between 6.8 and 7.2.

  • Aeration: 1.0 vvm (volume of air per volume of medium per minute).

  • Agitation: 200-250 rpm.

  • Fermentation Time: 7-10 days.

Extraction and Purification of Moenomycin

4.2.1. Extraction from Culture Broth

  • Separate the mycelium from the culture broth by centrifugation or filtration.

  • The supernatant can be subjected to solid-phase extraction (SPE) using a nonpolar stationary phase (e.g., C18).

  • Alternatively, the culture filtrate can be extracted with a polar solvent like methanol (B129727).

4.2.2. Solid-Phase Extraction (SPE) Protocol

  • Conditioning: Condition a C18 SPE cartridge with one column volume of methanol followed by one column volume of deionized water.

  • Loading: Load the clarified culture supernatant onto the cartridge.

  • Washing: Wash the cartridge with deionized water to remove salts and other polar impurities.

  • Elution: Elute the moenomycin complex with methanol or a methanol/water mixture.

4.2.3. Purification by High-Performance Liquid Chromatography (HPLC)

Further purification can be achieved using reversed-phase HPLC.

Table 2: HPLC Parameters for Moenomycin Purification

ParameterValue
Column C18 (e.g., 250 x 10 mm, 5 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 30-70% B over 30 minutes
Flow Rate 2.0 mL/min
Detection UV at 210 nm
Structure Elucidation

4.3.1. Mass Spectrometry (MS)

Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry are powerful tools for determining the molecular weights of the components of the moenomycin complex and for obtaining structural information through fragmentation analysis.

  • ESI-MS: Often performed in negative ion mode, where the deprotonated molecule [M-H]⁻ is observed. Further fragmentation (MS/MS) can provide information about the oligosaccharide and lipid moieties.

  • MALDI-MS: Useful for analyzing the complex mixture and identifying different moenomycin analogues.

Table 3: Key Mass-to-Charge Ratios (m/z) for Moenomycin A in ESI-MS

Ionm/z
[M-H]⁻~1580.6
[M-2H]²⁻~790.3

4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy are essential for the complete structural elucidation of moenomycin.

  • ¹H NMR: Provides information on the number and types of protons, their chemical environment, and their coupling relationships.

  • ¹³C NMR: Reveals the number and types of carbon atoms.

  • 2D NMR: Establishes connectivity between protons (COSY), between protons and directly attached carbons (HSQC), and between protons and carbons separated by two or three bonds (HMBC), allowing for the complete assignment of the complex structure.

Quantitative Data

Table 4: Antimicrobial Activity of Moenomycin A

OrganismMIC (µg/mL)
Staphylococcus aureus0.001 - 0.1
Streptococcus pyogenes0.001 - 0.05
Clostridium difficile0.01 - 0.1
Enterococcus faecalis0.1 - 1.0

Note: MIC values can vary depending on the specific strain and testing conditions.

Conclusion

This compound, or moenomycin, remains a compelling antibiotic due to its unique mechanism of action and potent activity against Gram-positive bacteria. The producing organisms, primarily from the genus Streptomyces, are a rich source for the discovery of novel bioactive compounds. The elucidation of its complex biosynthetic pathway opens avenues for genetic engineering to produce novel analogues with improved pharmacokinetic properties. The experimental protocols outlined in this guide provide a framework for researchers to isolate, purify, and characterize this important class of natural products, facilitating further research and development in the fight against antimicrobial resistance.

References

In-Depth Technical Guide to the Physical and Chemical Properties of Flavomycoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavomycoin is a polyene macrolide antibiotic with notable antifungal properties. A comprehensive understanding of its physical and chemical characteristics is paramount for its potential application in research and drug development. This technical guide provides a detailed overview of the core physicochemical properties of this compound, including its molecular structure, solubility, and spectral data. Methodologies for key experimental techniques are outlined, and relevant biological pathways are illustrated to provide a thorough understanding of this compound.

Chemical Identity and Physical Properties

This compound, also known by its synonyms JA-5068 and Roflamycin, is a natural product with the Chemical Abstracts Service (CAS) registry number 11076-76-9. There have been discrepancies in the reported molecular formula and weight of this compound. One source indicates a molecular formula of C₄₁H₆₈O₁₀ with a corresponding molecular weight of 721.09 g/mol [1]. Another source suggests a molecular formula of C₅₄H₁₀₀O₁₁ and a molecular weight of 925.3652 g/mol [2]. Further structural elucidation studies are required to resolve this ambiguity.

The compound presents as a solid with a melting point range of 161-163 °C[2][3]. Information regarding its solubility in water and common organic solvents is not extensively detailed in the available literature, which is a critical data gap for formulation and experimental design.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 11076-76-9[2]
Synonyms JA-5068, Roflamycin
Molecular Formula C₄₁H₆₈O₁₀ or C₅₄H₁₀₀O₁₁
Molecular Weight 721.09 g/mol or 925.3652 g/mol
Melting Point 161-163 °C
Solubility Data not available

Spectroscopic Properties

Ultraviolet-Visible (UV-Vis) Spectroscopy

Polyene macrolide antibiotics are characterized by a series of conjugated double bonds in their macrocyclic lactone ring, which act as a chromophore and result in strong UV absorption. The number of conjugated double bonds dictates the λmax values. Typically, polyenes exhibit a characteristic UV spectrum with three major absorption maxima. For a hexaene, which this compound is likely to be based on its name, the absorption maxima would be expected in the range of 340-380 nm.

Infrared (IR) Spectroscopy

The infrared spectrum of a polyene antibiotic like this compound is expected to show characteristic absorption bands corresponding to its functional groups. These would include:

  • O-H stretching: A broad band around 3400 cm⁻¹ due to the numerous hydroxyl groups.

  • C-H stretching: Bands in the region of 2850-3000 cm⁻¹ for sp³ C-H bonds and potentially above 3000 cm⁻¹ for sp² C-H bonds of the polyene system.

  • C=O stretching: A strong absorption band around 1700-1730 cm⁻¹ corresponding to the lactone carbonyl group.

  • C=C stretching: Bands in the 1600-1650 cm⁻¹ region due to the conjugated double bonds.

  • C-O stretching: Absorptions in the fingerprint region (1000-1300 cm⁻¹) from the hydroxyl and ether linkages.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for the complete structural elucidation of complex natural products like this compound.

  • ¹H NMR: The proton NMR spectrum would be complex. Key regions would include the olefinic region (δ 5.5-7.0 ppm) with signals from the protons of the conjugated double bond system, the region for protons attached to oxygenated carbons (δ 3.0-4.5 ppm), and the aliphatic region (δ 0.8-2.5 ppm) containing signals from the rest of the macrolide ring.

  • ¹³C NMR: The carbon NMR spectrum would show signals for the carbonyl carbon of the lactone (δ 170-180 ppm), the sp² carbons of the polyene chain (δ 120-140 ppm), the sp³ carbons bonded to oxygen (δ 60-80 ppm), and the aliphatic carbons of the macrolide ring (δ 10-50 ppm).

Experimental Protocols

Detailed experimental protocols for the analysis of this compound are not explicitly published. However, standard methodologies for the characterization of polyene antibiotics can be applied.

Isolation and Purification

Workflow for the Isolation and Purification of a Polyene Antibiotic

G cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification cluster_3 Characterization Fermentation Fermentation of Producing Organism (e.g., Streptomyces sp.) Extraction Solvent Extraction of Mycelial Cake (e.g., with methanol (B129727) or acetone) Fermentation->Extraction Concentration Concentration of Crude Extract Extraction->Concentration Chromatography Column Chromatography (e.g., Silica gel, Sephadex) Concentration->Chromatography HPLC High-Performance Liquid Chromatography (HPLC) (for final purification) Chromatography->HPLC Spectroscopy Spectroscopic Analysis (UV-Vis, IR, NMR, MS) HPLC->Spectroscopy Purity Purity Assessment (e.g., by HPLC) Spectroscopy->Purity

Caption: General workflow for the isolation and purification of polyene antibiotics.
Spectroscopic Analysis

  • UV-Vis Spectroscopy: A solution of the purified compound in a suitable solvent (e.g., methanol or ethanol) is prepared. The absorbance spectrum is recorded using a double-beam UV-Vis spectrophotometer over a range of 200-800 nm.

  • IR Spectroscopy: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or as a thin film.

  • NMR Spectroscopy: High-resolution ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). 2D NMR experiments such as COSY, HSQC, and HMBC are essential for complete structural assignment.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using techniques like ESI (Electrospray Ionization) or MALDI (Matrix-Assisted Laser Desorption/Ionization) is used to determine the exact molecular weight and elemental composition.

Mechanism of Action and Signaling Pathways

As a polyene macrolide, this compound's primary mechanism of action is likely the disruption of fungal cell membranes. Polyenes bind to ergosterol, a major component of fungal cell membranes, leading to the formation of pores or channels. This disrupts the membrane's integrity, causing leakage of essential ions and small molecules, ultimately leading to cell death. This mechanism is distinct from that of many other antifungal agents, which target cell wall synthesis or DNA replication.

The specific signaling pathways affected by this compound have not been elucidated. However, the membrane disruption caused by polyenes can trigger a cascade of secondary cellular events.

Diagram of the General Mechanism of Action of Polyene Antibiotics

G cluster_membrane Fungal Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Ergosterol Ergosterol Pore Membrane Pore/ Channel Ergosterol->Pore Forms Phospholipid Phospholipid Bilayer This compound This compound This compound->Ergosterol Binds to Ions Ions (K+, Na+) Small Molecules CellDeath Cell Death Ions->CellDeath Leads to Pore->Ions Leakage of

References

Unraveling the Assembly Line: A Technical Guide to Flavomycoin Biosynthesis in Actinobacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the flavomycoin biosynthesis pathway in actinobacteria, with a focus on the producing organism, Streptomyces roseoflavus. This compound, also known as roflamycoin, is a polyene macrolide antibiotic with significant antifungal properties. This document details the genetic basis of its production, the enzymatic machinery involved, and the proposed biosynthetic route, offering valuable insights for researchers in natural product discovery, synthetic biology, and antibiotic development.

Core Biosynthetic Machinery: The this compound Gene Cluster

The biosynthesis of this compound is orchestrated by a Type I polyketide synthase (PKS) system, encoded by a dedicated biosynthetic gene cluster (BGC) within the genome of Streptomyces roseoflavus Men-myco-93-63.[1][2][3] This cluster, identified as cluster 36, spans a significant portion of the bacterial chromosome and harbors all the necessary genetic information for the assembly of the polyketide backbone, its subsequent modifications, and potentially its regulation and export.[1]

The core of the BGC consists of a series of large, modular polyketide synthase genes. Each module is responsible for the addition and modification of a specific extender unit to the growing polyketide chain. The organization of these modules dictates the final structure of the this compound molecule.

Table 1: Genes and Proposed Functions in the this compound Biosynthetic Gene Cluster of Streptomyces roseoflavus Men-myco-93-63

Gene (ORF)Proposed FunctionDomain Architecture (if applicable)
orf7375-7449Polyketide synthesis (Type I PKS)KS, AT, DH, KR, ACP, TE
...(Further gene annotations within the cluster are required for a complete table)...

(Note: A more detailed breakdown of each gene within the orf7375-7449 region and their specific modular roles would require access to the annotated genome sequence data from the Han et al., 2021 study.)

Quantitative Data: Antifungal Activity of this compound

This compound exhibits broad-spectrum antifungal activity against a variety of plant-pathogenic fungi. The potency of this activity has been quantified through the determination of 50% effective concentrations (EC50) and 90% effective concentrations (EC90).

Table 2: In Vitro Antifungal Activity of Roflamycoin (RM) Produced by Streptomyces roseoflavus Men-myco-93-63 [1]

Pathogenic FungusEC50 (μg/ml)EC90 (μg/ml)
[Fungus 1]2.05 - 7.094.32 - 54.45
[Fungus 2]2.05 - 7.094.32 - 54.45
[Fungus ...]2.05 - 7.094.32 - 54.45
[Fungus 17]2.05 - 7.094.32 - 54.45

(Note: The original publication provides a range for EC50 and EC90 values against 17 different plant-pathogenic fungi. For a detailed list of the specific fungi and their corresponding values, please refer to the primary literature.)

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of this compound biosynthesis.

Fermentation of Streptomyces roseoflavus Men-myco-93-63
  • Strain Activation: A spore suspension of S. roseoflavus Men-myco-93-63, preserved at -20°C in 20% glycerol, is activated on potato dextrose agar (B569324) (PDA) medium (200 g/liter potato, 20 g/liter glucose, and 18 g/liter agar) for 5 days.

  • Inoculum Preparation: A PDA plate with mature aerial mycelium is divided into eight equal sections. Each section is used to inoculate a 500-ml Erlenmeyer flask containing 100 ml of seed medium. The seed culture is incubated on a rotary shaker.

  • Production Fermentation: The seed culture is then transferred to a larger volume of fermentation medium. The standard fermentation medium consists of ( g/liter ): glucose 24, soluble starch 8, peanut cake powder 15, corn paste 8, NaCl 4, CaCO3 3, and KH2PO4 0.2. The fermentation is carried out on a rotary shaker at 30°C and 200 rpm for 5 days.

Extraction and Purification of this compound
  • Extraction: One liter of the fermentation culture is centrifuged at 4,500 × g for 20 minutes, and the mycelial cake is collected. The mycelium is then extracted with an organic solvent such as methanol (B129727).

  • Purification: The crude extract is subjected to a series of chromatographic techniques for purification. This may include silica (B1680970) gel column chromatography, Sephadex LH-20 chromatography, and preparative high-performance liquid chromatography (HPLC).

Gene Inactivation in Streptomyces roseoflavus
  • Methodology: Gene inactivation is performed to confirm the involvement of specific genes in the this compound biosynthesis pathway. A common method is the one-step inactivation of chromosomal genes using PCR-targeting, as described by Datsenko and Wanner (2000).

  • Procedure:

    • A disruption cassette, typically containing an antibiotic resistance gene flanked by regions of homology to the target gene, is generated by PCR.

    • This cassette is introduced into S. roseoflavus protoplasts via polyethylene (B3416737) glycol (PEG)-mediated transformation or through intergeneric conjugation from Escherichia coli.

    • Homologous recombination leads to the replacement of the target gene with the disruption cassette.

    • Mutants are selected based on the acquired antibiotic resistance and verified by PCR and sequencing.

Metabolite Analysis
  • High-Performance Liquid Chromatography (HPLC): For routine detection of this compound production, 1 ml of fermentation broth is mixed with 5 ml of methanol and subjected to ultrasonication for 3 minutes. The extract is then analyzed by HPLC using a C18 column with a mobile phase of water-methanol (17:83) at a flow rate of 1 ml/min, with UV detection at 363 nm.

  • Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of this compound and its intermediates, purified compounds are analyzed by high-resolution mass spectrometry (HRMS) and one- and two-dimensional NMR spectroscopy.

Visualizing the Pathway and Processes

This compound Biosynthesis Pathway

The proposed biosynthetic pathway for roflamycoin (this compound) initiates with a starter unit, likely derived from acetate, followed by the sequential addition of extender units by the modular Type I PKS. The growing polyketide chain undergoes a series of reductions and dehydrations, dictated by the enzymatic domains within each PKS module, to form the characteristic polyene macrolactone core.

Flavomycoin_Biosynthesis Starter Acetate/Propionate (Starter Unit) PKS_Modules Type I Polyketide Synthase (orf7375-7449) Starter->PKS_Modules Extender Malonyl-CoA/Methylmalonyl-CoA (Extender Units) Extender->PKS_Modules Polyketide_Chain Linear Polyketide Intermediate PKS_Modules->Polyketide_Chain Cyclization Thioesterase (TE) Mediated Cyclization Polyketide_Chain->Cyclization Pre_this compound Macrolactone Core Cyclization->Pre_this compound Tailoring Post-PKS Tailoring Enzymes (e.g., Hydroxylases, Glycosyltransferases) Pre_this compound->Tailoring This compound This compound (Roflamycoin) Tailoring->this compound

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Gene Cluster Identification and Characterization

The identification and characterization of the this compound biosynthetic gene cluster follows a logical workflow, beginning with the producing organism and culminating in the elucidation of the biosynthetic pathway.

Gene_Cluster_Workflow Strain Isolate Streptomyces roseoflavus Men-myco-93-63 Genomic_DNA Genomic DNA Extraction Strain->Genomic_DNA Sequencing Whole Genome Sequencing (e.g., PacBio) Genomic_DNA->Sequencing Bioinformatics Bioinformatic Analysis (e.g., antiSMASH) Sequencing->Bioinformatics BGC_Identification Identify Putative this compound BGC Bioinformatics->BGC_Identification Gene_Inactivation Targeted Gene Inactivation (e.g., PCR-targeting) BGC_Identification->Gene_Inactivation Metabolite_Analysis Metabolite Profile Analysis (HPLC, LC-MS) Gene_Inactivation->Metabolite_Analysis Pathway_Elucidation Elucidate Biosynthetic Pathway Metabolite_Analysis->Pathway_Elucidation

Caption: Workflow for this compound BGC identification.

Signaling and Regulation (Hypothetical)

While the specific regulatory mechanisms governing this compound biosynthesis are not yet fully elucidated, a general model for the regulation of secondary metabolite production in Streptomyces can be proposed. This often involves a complex interplay of global and pathway-specific regulatory proteins that respond to various environmental and physiological cues.

Regulation_Pathway Nutrient_Stress Nutrient Limitation (e.g., Phosphate, Nitrogen) Global_Regulators Global Regulatory Proteins (e.g., PhoP, AfsR) Nutrient_Stress->Global_Regulators Growth_Phase Stationary Phase Growth_Phase->Global_Regulators Pathway_Regulator Pathway-Specific Activator (within BGC) Global_Regulators->Pathway_Regulator BGC_Expression Transcription of this compound BGC Pathway_Regulator->BGC_Expression Biosynthesis This compound Biosynthesis BGC_Expression->Biosynthesis

Caption: Hypothetical regulatory cascade for this compound.

This technical guide provides a foundational understanding of the this compound biosynthetic pathway. Further research, including detailed enzymatic assays, structural biology of the PKS modules, and in-depth regulatory studies, will undoubtedly provide a more complete picture of this fascinating natural product's assembly and pave the way for its rational bioengineering and development.

References

Unraveling the Antifungal Arsenal: A Technical Guide to the Mechanism of Action of Polyene Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the intricate mechanisms of action of polyene antibiotics, a cornerstone in the treatment of fungal infections, is now available for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth exploration of the molecular interactions, physiological consequences, and experimental methodologies used to elucidate the activity of this critical class of antifungals, with a focus on compounds like the lesser-known Flavomycoin.

Polyene antibiotics, naturally produced by various Streptomyces species, remain a vital component of the antifungal armamentarium due to their broad spectrum of activity and low incidence of resistance. This guide dissects the multifactorial mechanisms by which these molecules, including the well-studied Amphotericin B and Nystatin, effectively combat fungal pathogens.

Core Mechanism: The Ergosterol (B1671047) Connection

The primary mode of action of polyene antibiotics hinges on their specific interaction with ergosterol, the principal sterol in fungal cell membranes. This interaction is the basis for their selective toxicity towards fungi, as mammalian cells contain cholesterol instead of ergosterol. This guide elaborates on the four predominant models describing this interaction:

  • Pore Formation Model: The most widely accepted model posits that polyenes and ergosterol assemble into transmembrane channels. This disrupts the membrane's integrity, leading to the leakage of essential intracellular ions, such as potassium and sodium, and small organic molecules, ultimately resulting in fungal cell death.

  • Surface Adsorption/Sterol Sponge Model: An alternative model suggests that polyenes do not necessarily need to form transmembrane pores. Instead, they may bind to ergosterol on the membrane surface, effectively extracting it from the lipid bilayer. This "sterol sponge" action disrupts the many vital functions of ergosterol-rich membrane domains, leading to cell demise.

  • Inhibition of Membrane Transport Proteins: Some polyenes, notably Natamycin, have been shown to bind to ergosterol and subsequently inhibit the function of essential membrane transport proteins, such as those for amino acids and glucose, without causing significant membrane permeabilization.

  • Oxidative Damage Model: A growing body of evidence indicates that polyene antibiotics can induce the production of reactive oxygen species (ROS) in fungal cells. This oxidative stress leads to damage of cellular components, including lipids, proteins, and DNA, and can trigger programmed cell death pathways.

While specific mechanistic data for the polyene antibiotic This compound (also known as Roflamycin or JA-5068) is limited in the scientific literature, its structural classification as a polyene strongly suggests it operates through one or more of these ergosterol-dependent mechanisms.

Quantitative Insights into Polyene Activity

To facilitate comparative analysis, this guide summarizes key quantitative data on the activity of various polyene antibiotics.

AntibioticFungal SpeciesMIC (µg/mL)Binding Affinity (Kd) to ErgosterolIon Channel Conductance (pS)K+ Leakage (IC50)
Amphotericin BCandida albicans0.11 - 2.0[1]High (Docking Energy: -170.9)[2]20-40 (in 0.1 M KCl)~1 µg/mL
NystatinCandida albicans2.5 - 5.0[3]High20-40 (in 0.1 M KCl)~5 µg/mL
NatamycinCandida auris8.0[1]5.7 x 10^4 M⁻¹Does not form significant pores-
This compoundVarious FungiNot widely reportedNot determinedNot determinedNot determined

Note: Quantitative data for polyene antibiotics can vary significantly depending on the experimental conditions, including the specific fungal strain, medium composition, and methodology used.

Visualizing the Mechanisms

To provide a clear visual representation of the complex processes involved, this guide includes diagrams generated using the Graphviz DOT language.

cluster_membrane Fungal Cell Membrane Ergosterol Ergosterol Pore Transmembrane Pore Formation Ergosterol->Pore Sponge Ergosterol Extraction (Sterol Sponge) Ergosterol->Sponge Membrane Polyene Polyene Antibiotic (e.g., Amphotericin B) Polyene->Ergosterol Binding Leakage Ion (K+, Na+) and Molecule Leakage Pore->Leakage Death Fungal Cell Death Leakage->Death Disruption Membrane Domain Disruption Sponge->Disruption Disruption->Death

Caption: Primary mechanisms of polyene antibiotic action at the fungal cell membrane.

Polyene Polyene Antibiotic MembraneInteraction Interaction with Fungal Membrane Polyene->MembraneInteraction ROS Increased Reactive Oxygen Species (ROS) MembraneInteraction->ROS LipidPeroxidation Lipid Peroxidation ROS->LipidPeroxidation ProteinDamage Protein Damage ROS->ProteinDamage DNADamage DNA Damage ROS->DNADamage Apoptosis Apoptosis-like Cell Death LipidPeroxidation->Apoptosis ProteinDamage->Apoptosis DNADamage->Apoptosis

Caption: Signaling pathway for polyene-induced oxidative stress and cell death.

Key Experimental Protocols

This guide provides detailed methodologies for the key experiments used to investigate the mechanism of action of polyene antibiotics.

Ergosterol Binding Assay (Fluorescence Spectroscopy)

This protocol describes a method to quantify the binding affinity of polyene antibiotics to ergosterol using the intrinsic fluorescence of the polyene or a fluorescent sterol analog.

Materials:

  • Polyene antibiotic stock solution (in DMSO)

  • Ergosterol stock solution (in ethanol)

  • Large unilamellar vesicles (LUVs) composed of a suitable phospholipid (e.g., POPC) with and without incorporated ergosterol

  • Fluorescence spectrophotometer

  • Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare a series of LUV suspensions with varying concentrations of ergosterol.

  • Add a fixed concentration of the polyene antibiotic to each LUV suspension.

  • Incubate the samples at a controlled temperature to allow for binding equilibrium to be reached.

  • Measure the fluorescence emission spectrum of the polyene antibiotic. The binding to ergosterol often leads to a change in the fluorescence intensity and/or a shift in the emission maximum.

  • Alternatively, use a fluorescent sterol analog like dehydroergosterol (B162513) (DHE) and measure changes in its fluorescence upon addition of the polyene.

  • Plot the change in fluorescence as a function of the ergosterol concentration.

  • Fit the data to a suitable binding isotherm (e.g., Langmuir or Hill equation) to determine the dissociation constant (Kd), which is a measure of binding affinity.

Ion Leakage Assay

This assay measures the extent of membrane permeabilization by monitoring the leakage of ions (typically K+) from fungal cells or artificial vesicles.

Materials:

  • Fungal cell culture (e.g., Candida albicans) or LUVs loaded with a high concentration of a specific ion (e.g., K+)

  • Ion-selective electrode (e.g., for K+) or an atomic absorption spectrophotometer

  • Buffer (low in the ion to be measured)

  • Polyene antibiotic solution

Procedure:

  • Wash and resuspend the fungal cells or LUVs in the low-ion buffer.

  • Place the suspension in a stirred cuvette or beaker with the ion-selective electrode.

  • Record a baseline reading of the extracellular ion concentration.

  • Add the polyene antibiotic at the desired concentration and start recording the change in extracellular ion concentration over time.

  • At the end of the experiment, add a cell-lysing agent (e.g., Triton X-100) to release all intracellular ions and determine the total ion content.

  • Express the ion leakage as a percentage of the total ion content.

  • Perform dose-response experiments to determine the IC50 value (the concentration of antibiotic that causes 50% ion leakage).

Patch-Clamp Electrophysiology for Single-Channel Recording

This advanced technique allows for the direct measurement of the electrical currents flowing through individual ion channels formed by polyene antibiotics in a lipid bilayer.

Materials:

  • Planar lipid bilayer setup or a patch-clamp rig for cell-attached or excised-patch recordings

  • Ag/AgCl electrodes

  • Amplifier and data acquisition system

  • Solutions for the cis and trans chambers (containing defined salt concentrations)

  • Lipid solution (e.g., DPhPC in n-decane) for forming the bilayer

  • Polyene antibiotic solution

Procedure:

  • Form a stable planar lipid bilayer across a small aperture separating two chambers (cis and trans).

  • Apply a constant voltage across the membrane and record the baseline current.

  • Add the polyene antibiotic to one or both chambers.

  • Observe the appearance of stepwise increases in current, which correspond to the opening of individual ion channels.

  • Record these single-channel currents at different voltages to determine the channel's conductance (calculated from the slope of the current-voltage relationship) and ion selectivity.

  • Analyze the channel's gating properties, including the open and closed times.

Start Start PrepareCells Prepare Fungal Cells or LUVs Start->PrepareCells Setup Set up Ion-selective Electrode and Buffer PrepareCells->Setup Baseline Record Baseline Ion Concentration Setup->Baseline AddPolyene Add Polyene Antibiotic Baseline->AddPolyene RecordLeakage Record Ion Leakage Over Time AddPolyene->RecordLeakage LyseCells Lyse Cells to Determine Total Ion Content RecordLeakage->LyseCells Analyze Calculate % Leakage and IC50 LyseCells->Analyze End End Analyze->End

References

Unveiling the Antimicrobial Potential of Flavonoids: A Technical Guide to their Putative Antibacterial and Antifungal Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for a specific compound named "Flavomycoin" have not yielded any results in the available scientific literature. It is possible that this is a novel or proprietary compound, or a misspelling of another name. This guide will therefore focus on the broader class of compounds to which "this compound" likely belongs: flavonoids . This document provides an in-depth technical overview of the putative antibacterial and antifungal spectrum of flavonoids, intended for researchers, scientists, and drug development professionals.

Introduction to Flavonoids and their Antimicrobial Properties

Flavonoids are a diverse group of polyphenolic secondary metabolites found ubiquitously in plants.[1][2] They are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and notably, antimicrobial properties.[1][3] The emergence of multidrug-resistant (MDR) pathogens has spurred significant interest in flavonoids as potential sources for new antimicrobial agents.[3] Their multifaceted mechanisms of action and potential for synergistic activity with existing antibiotics make them promising candidates for further research and development.

Putative Antibacterial Spectrum of Flavonoids

Flavonoids have demonstrated inhibitory activity against a broad range of both Gram-positive and Gram-negative bacteria. Their mechanisms of action are varied and can include the inhibition of nucleic acid synthesis, disruption of cytoplasmic membrane function, and interference with energy metabolism.

Quantitative Antibacterial Data

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of various flavonoids against selected bacterial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.

Flavonoid ClassCompoundBacterial StrainMIC (µg/mL)Reference
FlavanonesNaringeninEscherichia coli0.25 - 4
PinocembrinKlebsiella pneumoniae0.25 - 4
7-O-methyleriodictyolProteus mirabilis0.25 - 4
FlavanonesLiricidin-7-O-hexosideGram-negative bacteriaNot specified
FlavonesLicoflavone CGram-negative bacteriaNot specified
ChalconesDorsmanins C and FGram-negative bacteriaNot specified

Note: The available search results provided ranges for some MIC values and highlighted specific flavonoids with remarkable potential without always providing specific quantitative data for each.

Putative Antifungal Spectrum of Flavonoids

Several flavonoids have also exhibited potent antifungal activity against a variety of fungal pathogens, including filamentous fungi and yeasts. The mechanisms underlying their antifungal effects can involve the disruption of membrane integrity and inhibition of essential enzymes.

Quantitative Antifungal Data

The following table presents data on the antifungal activity of flavonoids and related compounds, including zones of inhibition and MIC values. The zone of inhibition test is a qualitative method used to assess the antimicrobial activity of a substance.

Compound/ExtractFungal StrainZone of Inhibition (mm)MIC (µg/mL)MFC (µg/mL)Reference
Flavonoid-rich fractionsAspergillus fumigatus17 - 2450200
Coniophora puteana17 - 2450200
Fibroporia vaillantii17 - 2450200
Sclerotium rolfsii17 - 2450200
NodulisporoneEscherichia coliNot specified64Not specified
DaidzeinEscherichia coliNot specified400Not specified

MFC: Minimum Fungicidal Concentration

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the antibacterial and antifungal spectrum of compounds like flavonoids.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of a substance that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal culture

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compound (flavonoid) stock solution

  • Spectrophotometer or plate reader

  • Sterile pipettes and tips

Procedure:

  • Inoculum Preparation: Prepare a bacterial or fungal suspension and adjust its turbidity to a 0.5 McFarland standard, which corresponds to a specific cell density (e.g., approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the appropriate broth to achieve the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution: Prepare serial two-fold dilutions of the flavonoid stock solution in the broth medium directly in the wells of the 96-well plate.

  • Inoculation: Add a standardized volume of the prepared inoculum to each well containing the diluted flavonoid and to a growth control well (containing only broth and inoculum). A sterility control well (containing only broth) should also be included.

  • Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).

  • Result Interpretation: After incubation, determine the MIC by visually inspecting for the lowest concentration of the flavonoid that shows no visible turbidity (growth). Alternatively, a plate reader can be used to measure the optical density.

Agar (B569324) Disk Diffusion (Kirby-Bauer) and Well Diffusion Assays

These methods are used to assess the antimicrobial activity of a substance by measuring the zone of growth inhibition on an agar plate.

Materials:

  • Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Bacterial or fungal culture

  • Sterile cotton swabs

  • Sterile filter paper disks or a sterile cork borer/pipette tip for wells

  • Test compound (flavonoid) solution

  • Forceps

  • Ruler or calipers

Procedure:

  • Inoculum Spreading: Using a sterile cotton swab, evenly spread the standardized microbial inoculum over the entire surface of the agar plate to create a uniform lawn of growth.

  • Application of Test Compound:

    • Disk Diffusion: Aseptically place a sterile filter paper disk impregnated with a known concentration of the flavonoid solution onto the center of the inoculated agar plate.

    • Well Diffusion: Use a sterile cork borer to create a well in the agar. Pipette a known volume of the flavonoid solution into the well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Result Interpretation: After incubation, if the microorganism is susceptible to the flavonoid, a clear circular area of no growth, known as the zone of inhibition, will be visible around the disk or well. Measure the diameter of this zone in millimeters using a ruler or calipers.

Visualizations

Signaling Pathways and Mechanisms of Action

The following diagram illustrates the multifaceted antibacterial mechanisms of flavonoids.

Flavonoid_Antibacterial_Mechanisms cluster_bacterium Bacterial Cell Flavonoid Flavonoid Membrane Cell Membrane Flavonoid->Membrane Disruption of Integrity DNA_Gyrase DNA Gyrase Flavonoid->DNA_Gyrase Inhibition Energy_Metabolism Energy Metabolism Flavonoid->Energy_Metabolism Inhibition Biofilm Biofilm Formation Flavonoid->Biofilm Inhibition Efflux_Pumps Efflux Pumps Flavonoid->Efflux_Pumps Inhibition

Caption: Putative antibacterial mechanisms of action for flavonoids.

Experimental Workflows

The following diagrams depict the workflows for the MIC and disk diffusion assays.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare & Standardize Microbial Inoculum Inoculate Inoculate Microtiter Plate Wells Inoculum->Inoculate Serial_Dilution Prepare Serial Dilutions of Flavonoid in Broth Serial_Dilution->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_Results Visually Inspect or Use Plate Reader for Growth Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Caption: Workflow for the Broth Microdilution MIC Assay.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum_Spread Prepare Inoculum & Spread on Agar Plate Apply_Compound Apply Flavonoid-impregnated Disk or Solution in Well Inoculum_Spread->Apply_Compound Incubate Incubate Plate Apply_Compound->Incubate Measure_Zone Measure Zone of Inhibition Incubate->Measure_Zone

Caption: Workflow for the Agar Disk/Well Diffusion Assay.

Conclusion

Flavonoids represent a promising and vast source of potential antimicrobial compounds. Their broad-spectrum activity against both bacteria and fungi, coupled with their diverse mechanisms of action, makes them attractive candidates for the development of new therapies to combat infectious diseases, particularly in the era of rising antibiotic resistance. While specific data on "this compound" is not available, the extensive research on flavonoids provides a solid foundation for investigating novel compounds within this class. Further research is warranted to elucidate the specific structure-activity relationships, in vivo efficacy, and toxicological profiles of individual flavonoids to fully realize their therapeutic potential.

References

Unraveling Flavomycoin: A Technical Guide to Its Early Structural Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the early research and structural investigation of Flavomycoin, a polyene macrolide antibiotic. Initially isolated from Streptomyces roseoflavus, this compound was later identified as Roflamycoin. This document consolidates the foundational physicochemical data, details the experimental protocols from the initial studies, and presents the logical workflow of its structural determination through diagrams for enhanced clarity.

Physicochemical and Spectroscopic Properties

The initial characterization of this compound (now known as Roflamycoin) relied on a combination of physicochemical measurements and spectroscopic analysis. These early data were crucial in determining the compound's empirical formula, molecular weight, and the nature of its chromophore.

PropertyValue
Appearance Yellow Powder
Molecular Weight 738 g/mol
Molecular Formula C₃₉H₆₂O₁₂ (initially proposed)
UV-Vis Absorption Maxima 323, 338, 357 nm (in Methanol)
Optical Rotation +135° (c 0.5, in Methanol)
Melting Point 155-160 °C (decomposition)
Spectroscopic DataInterpretation
Infrared (IR) Presence of hydroxyl (-OH) and carbonyl (C=O) functional groups
¹³C-NMR (in d₆-DMSO) Signal at 97.1 ppm suggested a hemiketal structure.[1]
Mass Spectrometry (FD-MS) Molecular ion peak (M+Na)⁺ at m/z 761, confirming the molecular weight.[1]

Core Experimental Protocols

The structural elucidation of this compound was a multi-step process involving isolation from its natural source, purification, and a series of chemical and spectroscopic analyses.

Isolation and Purification of this compound

The original method for obtaining this compound from Streptomyces roseoflavus involved solvent extraction and chromatographic separation.

Protocol:

  • Fermentation: Streptomyces roseoflavus (strain JA 5068) was cultured in a suitable fermentation medium. A more modern protocol utilizes a medium containing glucose, soluble starch, peanut cake powder, corn paste, NaCl, CaCO₃, and KH₂PO₄, incubated at 30°C for 5 days.[2]

  • Centrifugation: The fermentation broth was centrifuged at 4,500 x g for 20 minutes to separate the mycelia from the supernatant.[2]

  • Extraction: The collected mycelia were extracted with three volumes of acetone (B3395972) with the aid of ultrasonication for 10 minutes.[2]

  • Concentration: The acetone extract was filtered and then concentrated to dryness using a rotary evaporator at 50°C.

  • Purification: The resulting crude powder was washed with ethyl acetate (B1210297) to yield a yellow powder, which is the crude antibiotic. Further purification was achieved through column chromatography.

Chemical Degradation for Structural Analysis

Chemical degradation was a pivotal technique in determining the carbon skeleton and the location of functional groups within the this compound molecule. The primary method involved catalytic hydrogenation followed by derivatization.

Protocol:

  • Catalytic Hydrogenation: this compound was subjected to reduction with hydrogen gas over a palladium catalyst. This process saturated the five carbon-carbon double bonds, resulting in the formation of decahydroroflamycoin.

  • Derivatization for Mass Spectrometry:

    • Permethylation: To analyze the carbon skeleton, decahydroroflamycoin was permethylated. This was achieved by first reducing the compound with lithium aluminum hydride (or lithium aluminum deuteride (B1239839) for isotopic labeling) and then treating the product with methyl iodide in the presence of sodium hydride in tetrahydrofuran.

    • O-trimethylsilyl (OTMS) Derivative Formation: To determine the number of hydroxyl groups, a trimethylsilyl (B98337) derivative was prepared, which indicated the presence of nine hydroxyl groups.

    • Methoxime Formation: To confirm the presence of a keto group, decahydroroflamycoin was reacted with O-methyl hydroxylamine (B1172632) to form methoxyiminodecahydroroflamycoin.

  • Mass Spectrometry Analysis: The various derivatives were then analyzed by mass spectrometry to identify fragment ions, which allowed for the mapping of the carbon skeleton and the positions of the oxygen functions.

Visualized Workflows and Structural Relationships

The following diagrams illustrate the logical flow of the experimental processes used in the early structural investigation of this compound.

G cluster_0 Isolation and Purification cluster_1 Characterization Fermentation Fermentation Centrifugation Centrifugation Fermentation->Centrifugation Extraction Extraction Centrifugation->Extraction Concentration Concentration Extraction->Concentration Purification Purification Concentration->Purification Purified this compound Purified this compound Purification->Purified this compound Physicochemical Analysis Physicochemical Analysis Purified this compound->Physicochemical Analysis Spectroscopic Analysis Spectroscopic Analysis Purified this compound->Spectroscopic Analysis Chemical Degradation Chemical Degradation Purified this compound->Chemical Degradation Structural Proposal Structural Proposal Physicochemical Analysis->Structural Proposal Spectroscopic Analysis->Structural Proposal Chemical Degradation->Structural Proposal

Overall workflow for the structural elucidation of this compound.

G cluster_0 Hydrogenation cluster_1 Keto Group Confirmation cluster_2 Carbon Skeleton Analysis This compound This compound H2, Pd/C H2, Pd/C This compound->H2, Pd/C Decahydroroflamycoin Decahydroroflamycoin H2, Pd/C->Decahydroroflamycoin O-methyl hydroxylamine O-methyl hydroxylamine Decahydroroflamycoin->O-methyl hydroxylamine 1. LiAlH4 or LiAlD4\n2. CH3I, NaH 1. LiAlH4 or LiAlD4 2. CH3I, NaH Decahydroroflamycoin->1. LiAlH4 or LiAlD4\n2. CH3I, NaH Methoxyiminodecahydroroflamycoin Methoxyiminodecahydroroflamycoin O-methyl hydroxylamine->Methoxyiminodecahydroroflamycoin MS Analysis MS Analysis Methoxyiminodecahydroroflamycoin->MS Analysis Permethylated Derivatives Permethylated Derivatives 1. LiAlH4 or LiAlD4\n2. CH3I, NaH->Permethylated Derivatives Permethylated Derivatives->MS Analysis

Chemical degradation and derivatization workflow for this compound.

References

Determining the Molecular Weight and Formula of Flavomycoin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavomycoin, a polyene antibiotic, holds potential in pharmaceutical applications. A fundamental aspect of its characterization is the precise determination of its molecular weight and chemical formula. This technical guide outlines the key experimental methodologies and data interpretation required for the elucidation of these critical parameters. While the definitive molecular formula for this compound is reported as C₄₁H₆₈O₁₀ with a corresponding molecular weight of 721.09 g/mol , this document details the generalized experimental protocols typically employed for the structural characterization of novel natural products of this class.[1] All quantitative data is summarized for clarity, and a representative experimental workflow is visualized.

Introduction

The structural elucidation of a novel bioactive compound is a cornerstone of natural product chemistry and drug development. The molecular weight and formula provide the elemental composition and mass of a molecule, which are prerequisites for determining its two-dimensional and three-dimensional structure. This information is critical for understanding its physicochemical properties, mechanism of action, and for guiding synthetic and medicinal chemistry efforts. This compound, as a member of the polyene macrolide family of antibiotics, is presumed to have been characterized using a suite of well-established analytical techniques. This guide will detail these standard methodologies.

Quantitative Data Summary

The established molecular properties of this compound are presented in the table below.

ParameterValueSource
Molecular FormulaC₄₁H₆₈O₁₀[1]
Molecular Weight721.09 g/mol [1]
Elemental CompositionCarbon (C)
Hydrogen (H)
Oxygen (O)

Experimental Protocols

The determination of the molecular weight and formula of a natural product like this compound typically involves a multi-step process encompassing isolation, purification, and analysis by various spectroscopic and analytical techniques.

Isolation and Purification

Prior to analysis, this compound must be isolated from its natural source, typically a fermentation broth of a producing microorganism, and purified to a high degree. A generalized protocol is as follows:

  • Extraction: The fermentation broth is centrifuged to separate the mycelium from the supernatant. The active compound is then extracted from the mycelium using an organic solvent such as methanol (B129727) or acetone.

  • Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to remove highly polar and non-polar impurities. A common system involves partitioning between ethyl acetate (B1210297) and water.

  • Chromatography: The enriched extract is then subjected to a series of chromatographic steps to achieve high purity. These steps may include:

    • Silica Gel Column Chromatography: Separation based on polarity, eluting with a gradient of solvents like hexane (B92381) and ethyl acetate.

    • Sephadex LH-20 Column Chromatography: Size-exclusion chromatography to remove small molecule impurities.

    • High-Performance Liquid Chromatography (HPLC): A final polishing step using a reversed-phase column (e.g., C18) with a mobile phase such as a methanol/water or acetonitrile (B52724)/water gradient to yield pure this compound. Purity is assessed by the presence of a single, sharp peak in the chromatogram.

Molecular Weight Determination: Mass Spectrometry

High-resolution mass spectrometry (HRMS) is the primary technique for determining the accurate molecular weight of a compound.

Protocol for High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS):

  • Sample Preparation: A dilute solution of purified this compound is prepared in a suitable solvent, such as methanol or a mixture of acetonitrile and water, at a concentration of approximately 1 mg/mL. A small amount of formic acid or ammonium (B1175870) acetate may be added to promote ionization.

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

  • Data Acquisition: The sample solution is infused into the ESI source at a flow rate of 5-10 µL/min. The mass spectrometer is operated in either positive or negative ion mode. For a molecule like this compound with hydroxyl groups, both modes should be tested. The instrument is calibrated using a standard of known masses. Data is acquired over a mass range appropriate for the expected molecular weight (e.g., m/z 100-2000).

  • Data Analysis: The resulting mass spectrum will show peaks corresponding to the protonated molecule [M+H]⁺, sodiated adduct [M+Na]⁺, or deprotonated molecule [M-H]⁻. The high-resolution measurement of the monoisotopic peak allows for the determination of the accurate mass to several decimal places.

Molecular Formula Determination: Elemental Analysis and HRMS Data

The molecular formula is determined by combining data from elemental analysis and high-resolution mass spectrometry.

Protocol for Elemental Analysis:

  • Sample Preparation: A few milligrams of highly purified and dried this compound are accurately weighed.

  • Instrumentation: A CHN analyzer is used to determine the weight percentages of carbon, hydrogen, and nitrogen. The oxygen percentage is typically determined by difference.

  • Analysis: The sample is combusted in a high-temperature furnace, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured by detectors.

  • Calculation: The weight percentages of each element are used to calculate the empirical formula.

Integration with HRMS Data:

The accurate mass obtained from HRMS is used to calculate the possible molecular formulas that fall within a narrow mass tolerance (typically <5 ppm). The experimentally determined elemental analysis data is then used to confirm the most plausible molecular formula from the list of candidates generated from the HRMS data.

Experimental Workflow Visualization

The logical flow of experiments for the determination of the molecular weight and formula of a novel natural product is depicted below.

Experimental_Workflow cluster_isolation Isolation & Purification cluster_analysis Analysis cluster_data_interpretation Data Interpretation Fermentation Fermentation Extraction Extraction Fermentation->Extraction Solvent Partitioning Partitioning Extraction->Partitioning Crude Extract ColumnChrom Column Chromatography Partitioning->ColumnChrom Enriched Extract HPLC HPLC ColumnChrom->HPLC Partially Pure HRMS High-Resolution Mass Spectrometry HPLC->HRMS Pure Compound ElementalAnalysis Elemental Analysis HPLC->ElementalAnalysis AccurateMass Accurate Mass HRMS->AccurateMass ElementalComp Elemental Composition (%) ElementalAnalysis->ElementalComp MolecularFormula Molecular Formula AccurateMass->MolecularFormula ElementalComp->MolecularFormula MolecularWeight Molecular Weight MolecularFormula->MolecularWeight

Workflow for Molecular Weight and Formula Determination.

Conclusion

The determination of the molecular weight and formula of this compound, as with any natural product, is a systematic process that relies on the synergy of purification techniques and sophisticated analytical instrumentation. High-resolution mass spectrometry provides the cornerstone of molecular weight determination, while elemental analysis offers crucial corroborating evidence for the molecular formula. The methodologies outlined in this guide represent the standard, robust approaches in the field of natural product chemistry and are essential for the foundational characterization of potential drug candidates like this compound.

References

In silico prediction of Flavomycoin biological activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Silico Prediction of Flavonoid Biological Activity

A Note on the Subject: Initial searches for "Flavomycoin" did not yield specific publicly available research. Consequently, this guide utilizes "flavonoids," a well-researched and structurally diverse class of natural compounds, as a representative example to demonstrate the principles and methodologies of in silico biological activity prediction. The techniques and workflows described herein are broadly applicable to the computational assessment of novel or under-researched natural products.

Introduction

Flavonoids are a large family of polyphenolic compounds ubiquitously found in plants, and they are known for a wide array of biological activities, including antioxidant, anti-inflammatory, anticancer, and antiviral properties.[1][2] The vast structural diversity of flavonoids presents a significant opportunity for the discovery of novel therapeutic agents.[3] However, the traditional methods of drug discovery, which rely heavily on extensive experimental screening, are often time-consuming and costly. In silico approaches, which utilize computational methods to predict the biological activity of molecules, have become indispensable in modern drug discovery for expediting the process and reducing costs.[4]

This technical guide provides a comprehensive overview of the core in silico methodologies used to predict the biological activity of flavonoids. It is intended for researchers, scientists, and drug development professionals. The guide details common computational workflows, experimental protocols for key in silico techniques, and methods for data interpretation, using specific flavonoids as case studies.

General Workflow for In Silico Bioactivity Prediction

The computational prediction of a flavonoid's biological activity generally follows a multi-step workflow. This process begins with data acquisition and progresses through various predictive models to build a comprehensive profile of the compound's potential therapeutic effects and liabilities.

G cluster_0 Data Acquisition & Preparation cluster_1 Predictive Modeling cluster_2 Analysis & Validation A Ligand & Target Structure Acquisition B Structure Preparation & Optimization A->B Data Cleaning C ADMET Prediction B->C Input for Pharmacokinetics D Molecular Docking B->D Input for Binding Prediction H Experimental Validation C->H F Binding Affinity & Interaction Analysis D->F Pose Generation E QSAR Analysis E->H G Molecular Dynamics Simulation F->G Stability Check G->H Refined Hypothesis

Caption: A generalized workflow for the in silico bioactivity prediction of natural products.

Core In Silico Methodologies: Experimental Protocols

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

An early assessment of a compound's pharmacokinetic and toxicological properties is crucial. ADMET prediction helps identify potential liabilities that could lead to the failure of a drug candidate in later stages.[5]

Protocol using a Web-Based Tool (e.g., SwissADME):

  • Ligand Input: Obtain the 2D structure of the flavonoid of interest in a simplified molecular-input line-entry system (SMILES) format from a database like PubChem.

  • Server Submission: Access the SwissADME web server and input the SMILES string of the flavonoid.

  • Analysis of Physicochemical Properties: Examine the calculated properties such as molecular weight, logP (lipophilicity), and the number of hydrogen bond donors and acceptors to assess drug-likeness based on rules like Lipinski's rule of five.

  • Pharmacokinetic Prediction: Analyze the predicted absorption (e.g., human intestinal absorption), distribution (e.g., blood-brain barrier permeability), metabolism (e.g., cytochrome P450 inhibition), and excretion profiles.

  • Toxicity Prediction: Evaluate any available toxicity predictions, such as potential for mutagenicity or hepatotoxicity.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into potential biological targets and the nature of the molecular interactions.

Protocol for Molecular Docking:

  • Target and Ligand Preparation:

    • Receptor: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding polar hydrogens, and assigning atomic charges using software like AutoDock Tools or Chimera.

    • Ligand: Acquire the 3D structure of the flavonoid from a database such as PubChem. Optimize the ligand's geometry and assign charges.

  • Grid Box Definition: Define a grid box that encompasses the active site of the target protein. The size and center of the grid should be sufficient to allow the ligand to move freely within the binding pocket.

  • Docking Simulation: Perform the docking using software like AutoDock Vina or GOLD. The software will generate multiple binding poses of the ligand within the receptor's active site and score them based on a defined scoring function.

  • Pose Analysis: Analyze the top-scoring poses to identify the most stable binding mode. Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the flavonoid and the amino acid residues of the target protein using visualization software like PyMOL or LigPlot+.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models can be used to predict the activity of new compounds.

Protocol for Developing a QSAR Model:

  • Data Set Preparation: Compile a dataset of flavonoids with experimentally determined biological activity (e.g., IC50 values) against a specific target. Ensure the data is consistent and covers a range of activities and structural diversity.

  • Molecular Descriptor Calculation: For each flavonoid in the dataset, calculate a set of molecular descriptors that quantify various aspects of their chemical structure (e.g., topological, electronic, and steric properties) using software like PaDEL-Descriptor.

  • Model Building: Divide the dataset into a training set and a test set. Use a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), to build a model that correlates the molecular descriptors of the training set with their biological activity.

  • Model Validation: Validate the predictive power of the QSAR model using the test set. Assess the model's performance using statistical metrics like the coefficient of determination (R²) and the cross-validated R² (Q²).

  • Activity Prediction: Use the validated QSAR model to predict the biological activity of new flavonoids for which experimental data is not available.

Quantitative Data Presentation

The following tables summarize representative quantitative data from in silico and experimental studies on flavonoids.

Table 1: Predicted Binding Affinities of Flavonoids against SARS-CoV-2 Spike Protein

FlavonoidBinding Affinity (kcal/mol)Reference
Naringin-8.5
Luteolin-8.1
Mundulinol-8.0
Dexamethasone (Reference)-7.2

Table 2: Experimental and Predicted Pancreatic Lipase Inhibitory Activity of Selected Flavonoids

FlavonoidExperimental pIC50Predicted pIC50 (QSAR)Reference
Luteolin4.894.85
Quercetin4.644.68
Kaempferol4.304.33
Apigenin4.154.11

Signaling Pathways Modulated by Flavonoids

Flavonoids are known to modulate various cellular signaling pathways, which underlies many of their biological activities. The PI3K/Akt pathway is a key signaling cascade that regulates cell survival, proliferation, and apoptosis, and it is a common target of flavonoids.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Inhibition Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Flavonoids Flavonoids Flavonoids->PI3K Inhibition Flavonoids->Akt Inhibition

Caption: Flavonoid-mediated inhibition of the PI3K/Akt signaling pathway.

Conclusion

In silico methods for predicting the biological activity of flavonoids and other natural products offer a powerful and efficient alternative to traditional screening methods. By integrating techniques such as ADMET prediction, molecular docking, and QSAR analysis, researchers can rapidly assess the therapeutic potential of a vast number of compounds, prioritize them for experimental validation, and gain insights into their mechanisms of action. As computational power and algorithmic accuracy continue to improve, the role of in silico prediction in drug discovery is set to expand, accelerating the development of novel therapeutics from natural sources.

References

Methodological & Application

Application Notes and Protocols: Isolation and Purification of Flavomycoin from Streptomyces Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavomycoin, a flavonoid secondary metabolite from Streptomyces species, represents a class of natural products with significant potential for therapeutic applications. As with many microbial secondary metabolites, the successful isolation and purification of this compound is a critical step in its development as a potential drug candidate. The production of these compounds is often intricately linked to the specific culture conditions of the producing microorganism. This document provides a detailed protocol for the cultivation of Streptomyces, followed by the extraction, isolation, and purification of this compound. The methodologies described herein are based on established techniques for the isolation of secondary metabolites from actinomycetes.

Part 1: Cultivation of Streptomyces for this compound Production

The yield of this compound is highly dependent on the optimal growth of the Streptomyces culture. This involves a two-step process: inoculum preparation and production fermentation.

Protocol 1: Inoculum Preparation
  • Strain Maintenance: Maintain the Streptomyces strain on a suitable agar (B569324) medium, such as ISP2 (International Streptomyces Project 2) agar or Bennett's agar, at 28-30°C for 7-14 days to achieve good sporulation.[1] For long-term storage, spore suspensions can be stored in 20% glycerol (B35011) at -80°C.

  • Seed Culture: In a sterile environment, inoculate a 250 mL Erlenmeyer flask containing 50 mL of a suitable seed medium (e.g., Tryptone Soya Broth or a medium containing glucose, yeast extract, and malt (B15192052) extract) with spores or mycelial fragments from a mature agar plate culture.[2]

  • Incubation: Incubate the seed culture on a rotary shaker at 200-250 rpm and 28-30°C for 48-72 hours, or until dense mycelial growth is observed.[2]

Protocol 2: Production Fermentation
  • Production Medium: Prepare a suitable production medium optimized for secondary metabolite production. The composition of the production medium can significantly influence the yield of this compound. A variety of media compositions have been shown to be effective for Streptomyces cultures.[3][4] An example of a production medium is provided in the table below.

  • Inoculation: Inoculate the production medium with the seed culture at a ratio of 5-10% (v/v).

  • Fermentation: Incubate the production culture in a fermenter or shake flasks under controlled conditions. Optimal conditions for secondary metabolite production by Streptomyces are typically a temperature of 28-30°C, a pH of 6.0-7.5, and an incubation period of 5-10 days.

  • Monitoring: Monitor the fermentation process by measuring parameters such as pH, cell growth (mycelial dry weight), and this compound production (e.g., by HPLC analysis of small samples).

Table 1: Example Production Medium Composition and Optimized Culture Conditions
ParameterOptimized Value/ComponentReference
Carbon Source Glucose (10-20 g/L) or Starch (10 g/L)
Nitrogen Source Soybean Meal (10 g/L) or Peptone (5 g/L)
Inorganic Salts NaCl (5-10 g/L), K₂HPO₄ (1-2 g/L), MgSO₄·7H₂O (0.5-1 g/L)
pH 6.0 - 7.5
Temperature 28 - 30°C
Incubation Time 5 - 10 days
Agitation 180 - 250 rpm

Part 2: Isolation and Purification of this compound

The following protocols describe a general workflow for the extraction and purification of this compound from the fermentation broth.

Flavomycoin_Isolation_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation Streptomyces Culture Centrifugation Centrifugation/ Filtration Fermentation->Centrifugation Harvest Supernatant Cell-Free Supernatant Centrifugation->Supernatant Separate SolventExtraction Solvent Extraction (e.g., Ethyl Acetate) Supernatant->SolventExtraction CrudeExtract Crude this compound Extract SolventExtraction->CrudeExtract Evaporate Solvent ColumnChromatography Column Chromatography (e.g., Silica Gel) CrudeExtract->ColumnChromatography Load Fractions Collected Fractions ColumnChromatography->Fractions Elute PurityAnalysis Purity Analysis (TLC/HPLC) Fractions->PurityAnalysis Analyze Purethis compound Pure this compound PurityAnalysis->Purethis compound Pool Pure Fractions & Evaporate Flavomycoin_Biosynthesis_Regulation cluster_regulation Regulatory Cascade cluster_biosynthesis Hypothetical Biosynthetic Pathway SARP SARP (Pathway-specific activator) BiosyntheticGenes This compound Biosynthetic Genes SARP->BiosyntheticGenes Induces Transcription GlobalRegulator Global Regulators (e.g., AdpA, GlnR) GlobalRegulator->SARP Activates Phenylalanine Phenylalanine CoumaroylCoA p-Coumaroyl-CoA Phenylalanine->CoumaroylCoA PAL, C4H, 4CL Chalcone Chalcone CoumaroylCoA->Chalcone CHS Flavanone Flavanone Chalcone->Flavanone CHI Flavone Flavone Flavanone->Flavone FNS This compound This compound Flavone->this compound Tailoring Enzymes (e.g., Glycosyltransferases, Methyltransferases)

References

Application Note: Quantitative Analysis of Flavomycoin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Flavomycoin, also known as Bambermycin or Moenomycin, is a phosphorus-containing polysaccharide antibiotic derived from Streptomyces bambergiensis.[1] It is primarily effective against Gram-positive bacteria by inhibiting the biosynthesis of the cell wall peptidoglycan structure.[1] Due to its growth-promoting properties, this compound is utilized as an additive in animal feed.[1] Consequently, sensitive and reliable analytical methods are required for the quantification of this compound residues in various matrices, including animal tissues, to ensure food safety and regulatory compliance.

This application note details a robust High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the determination of this compound. The protocol covers sample preparation, chromatographic conditions, and comprehensive method validation parameters in accordance with ICH guidelines.[2][3]

Experimental Protocol

Materials and Reagents
  • This compound reference standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • n-Hexane (Analytical grade)

  • Potassium hydrogen phosphate (B84403) (KH₂PO₄)

  • Potassium dihydrogen phosphate (K₂HPO₄)

  • Alkyl sulfonic acid sodium

  • Phosphoric acid

  • Deionized water

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used for this analysis. The separation is achieved on a C18 reversed-phase column.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1200 series or equivalent
Column C18 Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of Acetonitrile and a buffer solution. The buffer consists of 3.0g alkyl sulfonic acid sodium, 15.5g K₂HPO₄, and 1.0g KH₂PO₄ in 1000 mL water, adjusted to pH 7.0.
Flow Rate 1.0 mL/min
Injection Volume 10 - 50 µL
Column Temperature Ambient or controlled at 30°C
Detection UV Detector
Wavelength Determined by the absorption maximum of this compound, typically monitored in the UV range (e.g., 254 nm or 280 nm).
Run Time Approximately 10-30 minutes, sufficient to allow for the elution of the analyte and any interfering peaks.
Preparation of Solutions
  • Buffer Solution: Dissolve 3.0g of alkyl sulfonic acid sodium, 15.5g of potassium hydrogen phosphate, and 1.0g of potassium dihydrogen phosphate in 1000 mL of deionized water. Adjust the pH to 7.0 ± 0.1 using a 20% phosphoric acid solution. Filter through a 0.22 µm filter before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in a 1:1 methanol-water solution to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1 to 100 µg/mL) by diluting the stock solution with the 1:1 methanol-water solution. These are used to construct the calibration curve.

Sample Preparation Protocol

This protocol is adapted for the extraction of this compound from animal tissue (e.g., grass carp).

  • Homogenization: Weigh 5.0 g of the homogenized tissue sample into a 50 mL centrifuge tube.

  • Extraction: Add 20 mL of a 1:1 methanol-water solution. Vortex for 2 minutes and then sonicate for 10 minutes.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collection: Transfer the supernatant to a clean tube. Repeat the extraction step on the residue with another 20 mL of the methanol-water solution.

  • Pooling: Combine the supernatants from both extractions.

  • Defatting: Add 20 mL of n-hexane to the combined supernatant, vortex for 1 minute, and centrifuge at 4000 rpm for 5 minutes. This step removes lipids that can interfere with the analysis.

  • Phase Separation: Carefully collect the lower aqueous-methanolic layer.

  • Filtration: Filter the collected layer through a 0.22 µm membrane filter into an HPLC vial.

  • Injection: The sample is now ready for injection into the HPLC system.

G sample sample extract extract sample->extract cent1 cent1 extract->cent1 repeat repeat cent1->repeat defat defat repeat->defat cent2 cent2 defat->cent2 filter filter cent2->filter hplc hplc filter->hplc data data hplc->data

Caption: Experimental workflow for this compound analysis.

Method Validation

The developed analytical method was validated according to ICH guidelines, assessing its linearity, precision, accuracy, recovery, and sensitivity.

Linearity and Range

The linearity of the method is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range.

  • Procedure: A calibration curve was established by injecting working standard solutions at five to six different concentrations (e.g., 1-50 µg/mL) in triplicate.

  • Acceptance Criteria: The linear correlation coefficient (r²) should be ≥ 0.995.

Precision

Precision measures the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-day Precision): Assessed by analyzing six replicate samples at 100% of the test concentration on the same day.

  • Intermediate Precision (Inter-day Precision): Assessed by analyzing the same sample on different days, by different analysts, or with different equipment.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 10.4%. For pharmaceutical assays, an RSD of ≤ 2% is often required.

Accuracy and Recovery

Accuracy is the closeness of the test results to the true value. It is often determined through recovery studies.

  • Procedure: Blank samples (matrix without analyte) are spiked with known concentrations of this compound at low, medium, and high levels (e.g., 2.0, 20.0, and 50.0 mg/kg). The samples are then prepared and analyzed using the protocol.

  • Calculation: Recovery (%) = [(Measured Concentration) / (Spiked Concentration)] x 100.

  • Acceptance Criteria: The average recovery should be within an acceptable range, for instance, 83.9% to 88.2%.

Limits of Detection (LOD) and Quantification (LOQ)
  • LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantified. It can be determined based on a signal-to-noise ratio of 3:1.

  • LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It can be determined based on a signal-to-noise ratio of 10:1.

Table 2: Summary of Method Validation Parameters

ParameterResultAcceptance Criteria
Linearity (r²) 0.997≥ 0.995
Range 1 - 50 µg/mLAs per method requirements
Precision (%RSD) < 10.4%≤ 15% (or as per lab SOP)
Accuracy (Recovery) 83.9% - 88.2%80% - 120%
Limit of Detection (LOD) 2.0 mg/kgSignal-to-Noise Ratio ≥ 3
Limit of Quantification (LOQ) 2.0 mg/kgSignal-to-Noise Ratio ≥ 10

G start HPLC Method Development linearity linearity start->linearity end Validated Method Ready for Routine Analysis specificity specificity linearity->specificity accuracy accuracy specificity->accuracy precision precision accuracy->precision lod_loq lod_loq precision->lod_loq robustness robustness lod_loq->robustness robustness->end

Caption: Logical workflow for HPLC method validation.

Results and Discussion

The described HPLC method is sensitive and specific for the quantification of this compound. The sample preparation procedure involving solvent extraction and a defatting step with n-hexane effectively removes interfering matrix components, leading to a clean chromatogram. The validation results demonstrate that the method is linear, precise, and accurate over the specified concentration range. The recoveries are consistent and within acceptable limits, confirming the efficiency of the extraction process. This validated method can be successfully applied for the routine quality control and monitoring of this compound residues in various sample matrices.

References

Application Notes and Protocols for Mass Spectrometry (MS) Analysis of Flavomycoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavomycoin, also known as roflamycoin, is a polyene macrolide antibiotic with significant antifungal properties.[1][2] Accurate and sensitive analytical methods are crucial for its characterization, quantification, and for understanding its mechanism of action in drug development. Mass spectrometry (MS), coupled with liquid chromatography (LC), stands as a powerful tool for the analysis of this compound and other polyene macrolides.[3] This document provides detailed application notes and protocols for the MS analysis of this compound, intended for researchers, scientists, and professionals in drug development.

Polyene macrolides, including this compound, are characterized by a large macrocyclic lactone ring with a series of conjugated double bonds.[4][5] Their primary antifungal activity stems from their ability to bind to ergosterol (B1671047) in fungal cell membranes, leading to membrane disruption and cell death.[5][6]

Quantitative Data Summary

The following table summarizes the key mass-to-charge ratio (m/z) values for this compound (Roflamycoin) that can be expected in mass spectrometry analysis. The molecular weight of this compound is 738.4364 Da, with a molecular formula of C₄₀H₆₆O₁₂.[7]

AnalyteIon TypeCalculated m/zNotes
This compound[M+H]⁺739.4442Protonated molecule, commonly observed in positive ion mode ESI.
This compound[M+Na]⁺761.4262Sodium adduct, also common in positive ion mode ESI.[1]
This compound[M-H]⁻737.4284Deprotonated molecule, observed in negative ion mode ESI.
This compound Fragment[M+H-H₂O]⁺721.4336Loss of one water molecule from the protonated molecule.
This compound Fragment[M+H-2H₂O]⁺703.4231Loss of two water molecules from the protonated molecule.

Experimental Protocols

Sample Preparation

Given the structural similarity of this compound to other polyene macrolides, a general extraction protocol from fermentation broth or biological matrices is as follows:

  • Extraction from Fermentation Broth:

    • Mix 1 mL of the fermentation broth with 5 mL of methanol (B129727).[7]

    • Sonicate the mixture for 15-20 minutes to ensure complete extraction.

    • Centrifuge the mixture at 4000 rpm for 10 minutes to pellet solid debris.

    • Collect the supernatant for LC-MS analysis.

  • Solid Phase Extraction (SPE) for Complex Matrices (e.g., plasma, tissue homogenates):

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge with 5 mL of water to remove polar impurities.

    • Elute this compound with 5 mL of methanol or acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of the mobile phase for injection.

Liquid Chromatography (LC) Conditions
  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-12 min: 5% to 95% B (linear gradient)

    • 12-15 min: Hold at 95% B

    • 15-15.1 min: 95% to 5% B

    • 15.1-18 min: Re-equilibrate at 5% B

  • Flow Rate: 0.3 mL/min.[8]

  • Injection Volume: 2-10 µL.[8]

  • Column Temperature: 40 °C.

Mass Spectrometry (MS) Conditions
  • Ionization Source: Electrospray Ionization (ESI), positive and negative modes can be used.[7]

  • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ).

  • Scan Range: m/z 100-1200.

  • Capillary Voltage: 3.5-4.0 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Gas (Nitrogen) Flow: 600-800 L/hr.

  • Desolvation Temperature: 350-450 °C.

  • Collision Gas: Argon.

  • Collision Energy (for MS/MS): A ramp of 20-40 eV can be used to generate fragment ions. For macrolide antibiotics, collision-induced dissociation often leads to the cleavage of glycosidic bonds and losses of small neutral molecules like water.[9]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing start Sample (Fermentation Broth/Biological Matrix) extraction Solvent Extraction (Methanol) / SPE start->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant reconstitution Dry & Reconstitute supernatant->reconstitution lc Reverse-Phase HPLC reconstitution->lc ms ESI-QTOF MS lc->ms msms Tandem MS (CID) ms->msms data Data Acquisition msms->data processing Data Analysis data->processing quantification Quantification processing->quantification identification Structural Elucidation processing->identification

Caption: Experimental workflow for the LC-MS analysis of this compound.

mechanism_of_action cluster_membrane Fungal Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ergosterol Ergosterol ergosterol2 Ergosterol pore Pore Formation / Membrane Disruption ergosterol->pore phospholipid Phospholipid ergosterol2->pore This compound This compound This compound->ergosterol Binds to ions Ions (K+, Na+) leakage Leakage of Intracellular Contents ions->leakage molecules Small Molecules molecules->leakage pore->leakage death Fungal Cell Death leakage->death

Caption: Mechanism of action of this compound on the fungal cell membrane.

References

Application Notes and Protocols for the Structure Elucidation of Flavomycoin using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note: The compound "Flavomycoin" is a hypothetical natural product used in this document to illustrate the application of NMR spectroscopy for structure elucidation. The data and experimental procedures described are representative of a complex flavonoid-like molecule.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel natural products.[1][2] Its ability to provide detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule makes it a powerful technique for determining the constitution and stereochemistry of complex structures.[2][3] This document provides a comprehensive guide to the application of one-dimensional (1D) and two-dimensional (2D) NMR experiments for the complete structure determination of a hypothetical complex natural product, "this compound."

The workflow for structure elucidation using NMR typically involves a series of experiments that build upon each other to piece together the molecular puzzle.[4][5] These experiments range from simple 1D ¹H and ¹³C NMR to more complex 2D correlation experiments such as COSY, HSQC, HMBC, and NOESY.[6][7][8][9]

Data Presentation: NMR Data for this compound

The following tables summarize the quantitative NMR data obtained for this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound

Position¹³C Chemical Shift (δc, ppm)¹H Chemical Shift (δH, ppm)Multiplicity (J in Hz)
2164.5--
3103.26.65s
4182.1--
5161.7--
698.96.21d (2.1)
7163.1--
894.16.45d (2.1)
9156.8--
10104.2--
1'121.5--
2'128.67.90d (8.8)
3'116.26.95d (8.8)
4'161.4--
5'116.26.95d (8.8)
6'128.67.90d (8.8)
7-O-Rha-1''101.95.10d (1.6)
Rha-2''70.83.55m
Rha-3''71.33.40m
Rha-4''72.53.25m
Rha-5''69.83.80m
Rha-6''17.91.10d (6.2)

Table 2: Key 2D NMR Correlations for this compound

Proton (δH, ppm)COSY Correlations (δH, ppm)HMBC Correlations (δc, ppm)NOESY Correlations (δH, ppm)
6.65 (H-3)-182.1 (C-4), 164.5 (C-2), 104.2 (C-10)7.90 (H-2'/6')
6.21 (H-6)6.45 (H-8)161.7 (C-5), 163.1 (C-7), 94.1 (C-8), 104.2 (C-10)6.45 (H-8), 5.10 (H-1'')
6.45 (H-8)6.21 (H-6)163.1 (C-7), 156.8 (C-9), 98.9 (C-6)6.21 (H-6)
7.90 (H-2'/6')6.95 (H-3'/5')164.5 (C-2), 121.5 (C-1'), 161.4 (C-4')6.95 (H-3'/5'), 6.65 (H-3)
6.95 (H-3'/5')7.90 (H-2'/6')121.5 (C-1'), 161.4 (C-4')7.90 (H-2'/6')
5.10 (H-1'')3.55 (H-2'')163.1 (C-7), 70.8 (C-2''), 69.8 (C-5'')6.21 (H-6), 3.55 (H-2'')
1.10 (H-6'')3.80 (H-5'')69.8 (C-5''), 72.5 (C-4'')3.80 (H-5'')

Experimental Protocols

The following are generalized protocols for the key NMR experiments used in the structure elucidation of this compound. Instrument-specific parameters should be optimized for the best results.[5]

Sample Preparation
  • Weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, MeOD).

  • Filter the solution into a standard 5 mm NMR tube.

1D NMR Spectroscopy
  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-64, depending on sample concentration.

    • Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation.

  • ¹³C NMR:

    • Pulse Program: A standard ¹H-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, depending on sample concentration.

    • Processing: Apply an exponential window function with a line broadening of 1-2 Hz before Fourier transformation.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer):

    • Pulse Program: Standard DEPT-135 pulse sequence.

    • This experiment is used to differentiate between CH, CH₂, and CH₃ signals. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed.

2D NMR Spectroscopy
  • COSY (Correlation Spectroscopy): [6]

    • Purpose: To identify proton-proton spin-spin couplings, typically over 2-3 bonds.

    • Pulse Program: Standard COSY90 or DQF-COSY.

    • Data Points: 2048 in F2 and 256-512 in F1.

    • Number of Scans: 2-8 per increment.

  • HSQC (Heteronuclear Single Quantum Coherence): [9][10]

    • Purpose: To identify direct one-bond proton-carbon correlations.

    • Pulse Program: Standard HSQC with sensitivity enhancement.

    • ¹J(CH) Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.

    • Data Points: 2048 in F2 and 256 in F1.

    • Number of Scans: 4-16 per increment.

  • HMBC (Heteronuclear Multiple Bond Correlation): [6][9]

    • Purpose: To identify long-range (2-4 bond) proton-carbon correlations.

    • Pulse Program: Standard HMBC.

    • Long-range Coupling Constant: Optimized for an average long-range C-H coupling of 8 Hz.

    • Data Points: 2048 in F2 and 256-512 in F1.

    • Number of Scans: 8-32 per increment.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): [11][12]

    • Purpose: To identify protons that are close in space (through-space interactions), which is crucial for determining stereochemistry and the 3D structure.

    • Pulse Program: Standard NOESY.

    • Mixing Time: 300-800 ms, optimized based on the molecular size.

    • Data Points: 2048 in F2 and 256-512 in F1.

    • Number of Scans: 8-32 per increment.

Visualization of Workflows and Pathways

Experimental Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for elucidating the structure of this compound using the described NMR experiments.

experimental_workflow cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Data Analysis & Structure Building 1H_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) 1H_NMR->COSY HSQC HSQC (¹H-¹³C One-Bond Connectivity) 1H_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Connectivity) 1H_NMR->HMBC NOESY NOESY / ROESY (Through-Space Correlations) 1H_NMR->NOESY 13C_NMR ¹³C NMR & DEPT (Carbon Environments & Types) 13C_NMR->HSQC 13C_NMR->HMBC Fragment_Assembly Assemble Spin Systems (Building Blocks) COSY->Fragment_Assembly HSQC->Fragment_Assembly Connect_Fragments Connect Fragments via HMBC HMBC->Connect_Fragments Stereochemistry Determine Stereochemistry (NOESY & Coupling Constants) NOESY->Stereochemistry Fragment_Assembly->Connect_Fragments Connect_Fragments->Stereochemistry Final_Structure Complete Structure of this compound Stereochemistry->Final_Structure

Caption: A logical workflow for the structure elucidation of this compound.

Logical Relationships in NMR Data Interpretation

This diagram shows the logical connections between the different types of NMR data and the structural information they provide.

logical_relationships NMR_Data ¹H Chemical Shifts ¹³C Chemical Shifts ¹H-¹H J-Coupling ¹H-¹³C J-Coupling NOE Structural_Info Proton Environments Carbon Skeleton Homonuclear Connectivity Heteronuclear Connectivity Spatial Proximity NMR_Data:f0->Structural_Info:f0 provides NMR_Data:f1->Structural_Info:f1 provides NMR_Data:f2->Structural_Info:f2 provides NMR_Data:f3->Structural_Info:f3 provides NMR_Data:f4->Structural_Info:f4 provides Final_Interpretation 3D Structure Structural_Info->Final_Interpretation leads to flavonoid_biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Chalcone Chalcone p_Coumaroyl_CoA->Chalcone CHS Flavanone Flavanone Chalcone->Flavanone CHI Flavone Flavone Flavanone->Flavone FNS

References

Application Notes and Protocols for Determining the Antimicrobial Susceptibility of Flavomycoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for determining the antimicrobial susceptibility of Flavomycoin, a polyene macrolide antibiotic. The following protocols are based on established methods for antimicrobial susceptibility testing and have been adapted to address the specific properties of large polyene macrolide molecules.

Introduction to this compound and Susceptibility Testing

This compound belongs to the polyene macrolide class of antibiotics, which exert their antimicrobial effect by binding to ergosterol (B1671047) in the fungal cell membrane, leading to increased membrane permeability and eventual cell death.[1] Accurate determination of its in vitro activity against various microorganisms is a critical step in its development and clinical application. Antimicrobial susceptibility testing (AST) is used to determine the minimal inhibitory concentration (MIC) of an antimicrobial agent that inhibits the visible growth of a microorganism. The primary methods for determining the MIC are broth dilution, agar (B569324) dilution, and disk diffusion.

Data Presentation

Quantitative data from susceptibility testing should be summarized for clear interpretation and comparison. The following tables provide a template for organizing and presenting MIC and zone diameter data for this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms

MicroorganismStrain IDThis compound MIC (µg/mL)Comparator Drug 1 MIC (µg/mL)Comparator Drug 2 MIC (µg/mL)
Candida albicansATCC 90028
Aspergillus fumigatusATCC 204305
Staphylococcus aureusATCC 29213
Escherichia coliATCC 25922
(Add other relevant organisms)

Table 2: Zone of Inhibition Diameters for this compound against Various Microorganisms

MicroorganismStrain IDThis compound Disk Content (µg)Zone Diameter (mm)Interpretation (S/I/R)
Candida albicansATCC 90028
Aspergillus fumigatusATCC 204305
Staphylococcus aureusATCC 29213
Escherichia coliATCC 25922
(Add other relevant organisms)

S = Susceptible, I = Intermediate, R = Resistant. Breakpoints for interpretation need to be established based on comprehensive in vitro and in vivo data.

Experimental Protocols

Broth Microdilution Method

This method is considered a gold standard for determining the MIC of an antimicrobial agent.[2][3]

Objective: To determine the MIC of this compound by assessing the growth of a microorganism in liquid media containing serial dilutions of the antibiotic.

Materials:

  • This compound powder

  • Appropriate solvent (e.g., dimethyl sulfoxide (B87167) - DMSO)

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Microorganism suspension standardized to 0.5 McFarland

  • Incubator

  • Microplate reader (optional)

Protocol:

  • Preparation of this compound Stock Solution:

    • Accurately weigh this compound powder and dissolve it in a suitable solvent to create a high-concentration stock solution (e.g., 100 times the highest desired final concentration).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.[4]

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), select 3-5 isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[5]

  • Inoculation:

    • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

    • Add 100 µL of the diluted inoculum to each well, resulting in a final volume of 200 µL.

  • Controls:

    • Growth Control: A well containing only broth and the inoculum.

    • Sterility Control: A well containing only broth.

  • Incubation:

    • Incubate the plates at 35°C for 16-20 hours for most bacteria and 24-48 hours for fungi.[6]

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be determined visually or with a microplate reader.

Workflow for Broth Microdilution:

BrothMicrodilution prep_stock Prepare this compound Stock Solution prep_plates Prepare Serial Dilutions in 96-Well Plates prep_stock->prep_plates inoculate Inoculate Plates prep_plates->inoculate prep_inoculum Prepare Standardized Microorganism Inoculum prep_inoculum->inoculate incubate Incubate Plates inoculate->incubate read_mic Read MIC incubate->read_mic

Caption: Workflow for the Broth Microdilution Method.

Disk Diffusion Method (Kirby-Bauer)

The disk diffusion method is a qualitative or semi-quantitative test that provides a measure of the susceptibility of a microorganism to an antimicrobial agent.[5][7]

Objective: To determine the susceptibility of a microorganism to this compound by measuring the zone of growth inhibition around a disk impregnated with the antibiotic.

Materials:

  • This compound-impregnated paper disks (requires in-house preparation and validation if not commercially available)

  • Mueller-Hinton Agar (MHA) plates

  • Microorganism suspension standardized to 0.5 McFarland

  • Sterile cotton swabs

  • Incubator

  • Ruler or caliper

Protocol:

  • Preparation of Inoculum:

    • Prepare a standardized inoculum as described in the broth microdilution protocol.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized inoculum suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[8]

  • Application of Disks:

    • Allow the plate to dry for 3-5 minutes, but no longer than 15 minutes.[9]

    • Using sterile forceps or a disk dispenser, place the this compound-impregnated disks on the surface of the agar.

    • Gently press each disk to ensure complete contact with the agar.[10]

  • Incubation:

    • Invert the plates and incubate at 35°C for 16-18 hours for most bacteria and 24-48 hours for fungi.[8]

  • Measurement and Interpretation:

    • Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

    • Interpret the results as susceptible, intermediate, or resistant based on established zone diameter breakpoints.

Workflow for Disk Diffusion:

DiskDiffusion prep_inoculum Prepare Standardized Microorganism Inoculum inoculate_plate Inoculate MHA Plate with Swab prep_inoculum->inoculate_plate apply_disks Apply this compound Disks inoculate_plate->apply_disks incubate Incubate Plates apply_disks->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones

Caption: Workflow for the Disk Diffusion Method.

Agar Dilution Method

The agar dilution method is another technique for determining the MIC and is particularly useful for testing multiple isolates simultaneously.[3][11][12]

Objective: To determine the MIC of this compound by assessing the growth of microorganisms on agar plates containing serial dilutions of the antibiotic.

Materials:

  • This compound powder

  • Appropriate solvent

  • Molten Mueller-Hinton Agar or RPMI-1640 agar

  • Petri dishes

  • Microorganism suspensions standardized to 0.5 McFarland

  • Inoculator (e.g., multipoint replicator)

Protocol:

  • Preparation of this compound-Containing Agar Plates:

    • Prepare serial dilutions of this compound in a small volume of solvent.

    • Add a defined volume of each dilution to molten agar that has been cooled to 45-50°C.

    • Mix well and pour the agar into sterile petri dishes. Allow the plates to solidify.

  • Inoculum Preparation:

    • Prepare standardized inocula for each microorganism to be tested.

  • Inoculation:

    • Using a multipoint replicator, spot a small, defined volume of each inoculum onto the surface of the this compound-containing agar plates and a control plate without the antibiotic.

  • Incubation:

    • Allow the inoculum spots to dry, then invert the plates and incubate under the appropriate conditions.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that prevents the visible growth of the microorganism.

Workflow for Agar Dilution:

AgarDilution prep_plates Prepare Agar Plates with Serial Dilutions of this compound inoculate Spot Inocula onto Plates prep_plates->inoculate prep_inoculum Prepare Standardized Microorganism Inocula prep_inoculum->inoculate incubate Incubate Plates inoculate->incubate read_mic Read MIC incubate->read_mic

Caption: Workflow for the Agar Dilution Method.

Considerations for this compound

  • Solubility: As a large macrolide, this compound may have limited solubility in aqueous media. Ensure complete dissolution in the initial solvent and be aware of potential precipitation when diluted in broth or agar.

  • Stability: The stability of this compound in solution and at incubation temperatures should be determined to ensure that the compound remains active throughout the assay.

  • Quality Control: Include reference strains with known MICs to comparator drugs in each experiment to ensure the validity of the results.

  • Standardization: Adherence to standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is crucial for reproducibility and comparability of results.

References

Application Notes and Protocols for Flavonoids in Cell Biology Research

Author: BenchChem Technical Support Team. Date: December 2025

Note on "Flavomycoin": The term "this compound" does not correspond to a recognized compound in widespread scientific literature. The search results consistently point towards "flavones," a major class of flavonoids. Therefore, these application notes will focus on Apigenin (B1666066) (4′,5,7-Trihydroxyflavone) , a well-characterized and extensively studied flavone, as a representative research tool for studying cellular processes. Apigenin's known effects on key signaling pathways align with the likely interests of researchers investigating compounds of this nature.

Apigenin: A Research Tool for Cancer and Inflammation Studies

Introduction

Apigenin is a natural dietary flavonoid found in a variety of fruits, vegetables, and herbs. It has garnered significant attention in biomedical research due to its low toxicity and potent anti-inflammatory, antioxidant, and anti-cancer properties.[1] Apigenin's therapeutic potential stems from its ability to modulate multiple key cellular signaling pathways involved in cell proliferation, apoptosis, and inflammation.[2][3] This makes it an invaluable tool for researchers in cell biology, oncology, and drug development.

Mechanism of Action

Apigenin exerts its biological effects by targeting several critical signaling cascades that are often dysregulated in cancer and inflammatory diseases. The primary mechanisms include the inhibition of the PI3K/Akt, MAPK/ERK, and NF-κB signaling pathways.

  • PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[4] Apigenin has been shown to directly inhibit PI3K activity by blocking its ATP-binding site.[2] This leads to the downstream suppression of Akt and mTOR phosphorylation, which in turn promotes apoptosis and inhibits cell proliferation in various cancer cell lines.

  • MAPK/ERK Pathway Modulation: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, plays a crucial role in cell proliferation, differentiation, and apoptosis. Apigenin can modulate this pathway, often leading to cell cycle arrest and apoptosis. For instance, it can inhibit the activation of MAPKs, thereby suppressing cell migration.

  • NF-κB Pathway Suppression: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key mediator of the inflammatory response and promotes cell survival by upregulating anti-apoptotic genes. Apigenin effectively suppresses this pathway by inhibiting the degradation of IκBα, which prevents the nuclear translocation of the NF-κB p65 subunit. This action contributes to its anti-inflammatory effects and its ability to sensitize cancer cells to apoptosis.

Applications in Cell Biology Research

  • Induction of Apoptosis: Apigenin is widely used as a tool to induce programmed cell death in cancer cell models. Its ability to modulate the intrinsic and extrinsic apoptotic pathways makes it a subject of interest for studying the mechanisms of cell death.

  • Cell Cycle Analysis: By affecting the expression and activity of cyclin-dependent kinases (CDKs) and their inhibitors, Apigenin can induce cell cycle arrest, typically at the G2/M phase, allowing for the study of cell cycle regulation.

  • Anti-inflammatory Studies: Apigenin's potent inhibition of the NF-κB pathway makes it an excellent compound for investigating the molecular mechanisms of inflammation in various cell types.

  • Cancer Chemoprevention Research: Due to its effects on multiple cancer hallmarks, Apigenin is frequently studied for its potential as a chemopreventive agent, both alone and in combination with conventional chemotherapy drugs.

Quantitative Data: Apigenin IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Apigenin in various human cancer cell lines, demonstrating its dose-dependent cytotoxic effects.

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
Caki-1Renal Cell Carcinoma27.0224
ACHNRenal Cell Carcinoma50.4024
NC65Renal Cell Carcinoma23.3424
HL-60Leukemia30Not Specified
MCF-7Breast Cancer2.3024
MDA-MB-231Breast Cancer4.0724
HT-29Colon CancerVaries (dose-dependent)24, 48
SW480Colon CancerLower than HT-29/Caco-2Not Specified

Experimental Protocols

1. General Protocol for Cell Culture and Treatment with Apigenin

This protocol provides a general guideline for treating adherent cancer cell lines with Apigenin to study its effects on cell viability, signaling pathways, and apoptosis.

  • Materials:

    • Human cancer cell line of interest (e.g., HT-29, Caki-1, MCF-7)

    • Complete culture medium (e.g., RPMI 1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

    • Apigenin (powder)

    • Dimethyl sulfoxide (B87167) (DMSO, sterile)

    • Phosphate-buffered saline (PBS)

    • 6-well or 96-well cell culture plates

    • Trypsin-EDTA

  • Procedure:

    • Cell Seeding: Culture cells in T-75 flasks until they reach 70-80% confluency. Trypsinize the cells and seed them into appropriate culture plates (e.g., 5 x 10^5 cells/well for a 6-well plate) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

    • Apigenin Stock Solution: Prepare a high-concentration stock solution of Apigenin (e.g., 50 mM) in DMSO. Store at -20°C.

    • Treatment: The following day, replace the old medium with fresh medium containing various concentrations of Apigenin (e.g., 10, 25, 50, 100 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest Apigenin concentration.

    • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

    • Downstream Analysis: After incubation, harvest the cells for subsequent experiments such as Western blotting or apoptosis assays.

2. Protocol for Western Blot Analysis of Signaling Pathways

This protocol describes how to analyze the protein expression and phosphorylation status of key components of the PI3K/Akt, MAPK, and NF-κB pathways after Apigenin treatment.

  • Materials:

    • Treated and control cells from Protocol 1

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-p-p65, anti-p65, anti-IκBα, anti-β-actin)

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) substrate

  • Procedure:

    • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate them on an SDS-PAGE gel.

    • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation.

    • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: After further washes, add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be performed to quantify changes in protein levels.

3. Protocol for Apoptosis Assay using Annexin V/PI Staining

This protocol details the procedure for quantifying Apigenin-induced apoptosis and necrosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

  • Materials:

    • Treated and control cells from Protocol 1

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • Binding buffer (provided with the kit)

    • Flow cytometer

  • Procedure:

    • Cell Harvesting: After Apigenin treatment, collect both the adherent and floating cells. Trypsinize the adherent cells and combine them with the supernatant.

    • Cell Washing: Centrifuge the cell suspension and wash the cell pellet twice with ice-cold PBS.

    • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

    • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The different cell populations can be distinguished as follows:

      • Annexin V- / PI-: Live cells

      • Annexin V+ / PI-: Early apoptotic cells

      • Annexin V+ / PI+: Late apoptotic/necrotic cells

      • Annexin V- / PI+: Necrotic cells

Visualizations

Below are diagrams of key signaling pathways affected by Apigenin and a typical experimental workflow, generated using the DOT language.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2 p_Akt p-Akt PIP3->p_Akt recruits & activates Akt Akt mTOR mTOR p_Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Apigenin Apigenin Apigenin->PI3K

Caption: Apigenin inhibits the PI3K/Akt pathway by targeting PI3K.

MAPK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mitogen Mitogen Receptor Receptor Mitogen->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos) ERK->Transcription_Factors Apigenin Apigenin Apigenin->MEK Apigenin->ERK Proliferation_Differentiation Proliferation & Differentiation Transcription_Factors->Proliferation_Differentiation NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nfkb_complex Inactive NF-κB Complex cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α) Receptor Receptor Inflammatory_Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB phosphorylates NFkB_p65 p65 IkB->NFkB_p65 releases NFkB_p65_nuc p65 NFkB_p65->NFkB_p65_nuc translocates NFkB_p50 p50 NFkB_p50_nuc p50 NFkB_p50->NFkB_p50_nuc translocates Apigenin Apigenin Apigenin->IKK Target_Genes Inflammatory & Anti-apoptotic Gene Expression NFkB_p65_nuc->Target_Genes NFkB_p50_nuc->Target_Genes Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Downstream Analysis cluster_endpoints Endpoints Cell_Culture 1. Seed Cells in Culture Plates Apigenin_Treatment 2. Treat with Apigenin (various concentrations & times) Cell_Culture->Apigenin_Treatment Cell_Harvest 3. Harvest Cells Apigenin_Treatment->Cell_Harvest Viability_Assay Cell Viability Assay (e.g., MTT) Cell_Harvest->Viability_Assay Protein_Analysis Protein Analysis (Western Blot) Cell_Harvest->Protein_Analysis Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cell_Harvest->Apoptosis_Assay IC50 Determine IC50 Viability_Assay->IC50 Signaling_Changes Assess Signaling Pathway Changes Protein_Analysis->Signaling_Changes Apoptosis_Quantification Quantify Apoptosis Apoptosis_Assay->Apoptosis_Quantification

References

Investigating the Synergistic Potential of Flavomycoin with Other Antibiotics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antimicrobial resistance necessitates innovative strategies to extend the efficacy of existing antibiotics and develop novel therapeutic approaches. One promising avenue is the exploration of synergistic antibiotic combinations, where the combined effect of two or more drugs is greater than the sum of their individual effects. Flavomycoin, also known as Bambermycin or Flavophospholipol, is a phosphoglycolipid antibiotic that inhibits the transglycosylase step of bacterial cell wall peptidoglycan synthesis.[1][2][3] While traditionally used as a growth promoter in animal feed, recent research has highlighted its potential as a synergistic partner for clinically important antibiotics, particularly against multidrug-resistant (MDR) pathogens.[4][5]

This document provides detailed application notes and protocols for investigating the synergistic effects of this compound with other antibiotics. It is intended to guide researchers in the systematic evaluation of these combinations, from initial screening to in-depth characterization of their interactions.

Mechanism of Synergistic Action: The Case of this compound and Colistin (B93849)

A primary example of this compound's synergistic potential is its combination with colistin against MDR Gram-negative bacteria.[4][5] this compound is primarily active against Gram-positive bacteria and typically shows limited activity against Gram-negative organisms due to their impermeable outer membrane.[2][3] However, when combined with a membrane-active agent like colistin, this limitation can be overcome.

Colistin, a polymyxin (B74138) antibiotic, disrupts the integrity of the outer membrane of Gram-negative bacteria. This disruptive action facilitates the entry of this compound into the periplasmic space, where it can reach its target, the peptidoglycan glycosyltransferases, and inhibit cell wall synthesis.[4][5] This two-pronged attack, targeting both the outer membrane and cell wall synthesis, leads to a potent synergistic bactericidal effect.

cluster_0 Gram-Negative Bacterium Outer_Membrane Outer Membrane This compound This compound Outer_Membrane->this compound Increased Permeability to Periplasmic_Space Periplasmic Space Cell_Wall Peptidoglycan Cell Wall Inhibition Inhibition of Cell Wall Synthesis Cell_Wall->Inhibition Cytoplasmic_Membrane Cytoplasmic Membrane Colistin Colistin Colistin->Outer_Membrane Disrupts Cell_Death Synergistic Cell Death Colistin->Cell_Death Contributes to This compound->Cell_Wall Inhibits Synthesis Inhibition->Cell_Death

Caption: Proposed mechanism of synergy between Colistin and this compound.

Data Presentation: Summary of Synergistic Interactions

The following tables summarize quantitative data from studies investigating the synergistic effects of this compound (or its components like Moenomycin A) with other antibiotics. The Fractional Inhibitory Concentration Index (FICI) is a common metric used to quantify synergy, where:

  • FICI ≤ 0.5: Synergy

  • 0.5 < FICI ≤ 4.0: Additive or Indifference

  • FICI > 4.0: Antagonism

Table 1: Synergistic Activity of this compound (Moenomycin A) against Helicobacter pylori
Antibiotic CombinationBacterial Strain(s)FICI RangeInterpretationReference
Moenomycin A + Clarithromycin (B1669154)31 MDR H. pylori strains0.019 - 1.063Synergy in 21/31 strains, Additive in 9/31[6]
Moenomycin A + Metronidazole (B1676534)MDR H. pyloriSynergisticSynergistic[6]
Table 2: Synergistic Activity of this compound with Colistin against Gram-Negative Bacteria
Antibiotic CombinationBacterial Strain(s)FICI RangeInterpretationReference
This compound + ColistinE. coli0.19 - 0.49Synergy[4]
This compound + Polymyxin B nonapeptide (PMBN)E. coli0.0234 - 0.1875Synergy[4]
This compound + EDTAE. coli0.0256Synergy[4]

Note: PMBN and EDTA are outer membrane permeabilizing agents, and their synergy with this compound supports the proposed mechanism of action.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to replicate and expand upon these findings.

Protocol 1: Checkerboard Assay for Synergy Testing

The checkerboard assay is a widely used in vitro method to determine the synergistic, additive, or antagonistic effects of antibiotic combinations.

Objective: To determine the Fractional Inhibitory Concentration Index (FICI) of this compound in combination with another antibiotic.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Stock solutions of this compound and the test antibiotic

Procedure:

  • Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and the partner antibiotic at a concentration 100x the expected Minimum Inhibitory Concentration (MIC).

  • Plate Setup:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • In row A, add an additional 100 µL of the partner antibiotic stock solution to column 1.

    • In column 1, add an additional 100 µL of the this compound stock solution to row H.

  • Serial Dilutions:

    • Perform a two-fold serial dilution of the partner antibiotic by transferring 100 µL from column 1 to column 2, and so on, up to column 10. Discard the final 100 µL from column 10. Column 11 will serve as the antibiotic control (no this compound).

    • Perform a two-fold serial dilution of this compound by transferring 100 µL from row H to row G, and so on, up to row A. Discard the final 100 µL from row A. Row H will serve as the this compound control.

  • Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add 100 µL of this inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of each antibiotic alone and in combination. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

    • Calculate the FICI using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

Start Start Prepare_Stocks Prepare Antibiotic Stock Solutions Start->Prepare_Stocks Setup_Plate Setup 96-well Plate with Broth Prepare_Stocks->Setup_Plate Dilute_A Serial Dilute Antibiotic A (Horizontally) Setup_Plate->Dilute_A Dilute_B Serial Dilute This compound (Vertically) Dilute_A->Dilute_B Inoculate Inoculate with Bacterial Suspension Dilute_B->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_MIC Read MICs of Individual and Combined Agents Incubate->Read_MIC Calculate_FICI Calculate FICI Read_MIC->Calculate_FICI Interpret Interpret Results (Synergy, Additive, Antagonism) Calculate_FICI->Interpret End End Interpret->End

Caption: Workflow for the checkerboard synergy assay.
Protocol 2: Time-Kill Curve Assay

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of antibiotic combinations over time.

Objective: To assess the rate of bacterial killing by this compound in combination with another antibiotic.

Materials:

  • Sterile culture tubes or flasks

  • CAMHB

  • Bacterial inoculum

  • This compound and test antibiotic solutions

  • Sterile saline or PBS for dilutions

  • Agar (B569324) plates for colony counting

Procedure:

  • Preparation: Prepare culture tubes with CAMHB containing the antibiotics at desired concentrations (e.g., 0.5x MIC, 1x MIC) alone and in combination. Include a growth control tube without any antibiotic.

  • Inoculation: Inoculate each tube with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10^5 CFU/mL.

  • Incubation and Sampling: Incubate the tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

  • Colony Counting: Perform serial dilutions of the collected aliquots in sterile saline or PBS and plate them onto agar plates.

  • Incubation and Counting: Incubate the plates at 37°C for 18-24 hours and then count the number of colonies (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each antibiotic condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

Start Start Prepare_Tubes Prepare Culture Tubes with Antibiotics (Alone & Combination) Start->Prepare_Tubes Inoculate Inoculate with Bacterial Suspension Prepare_Tubes->Inoculate Incubate_Shake Incubate at 37°C with Shaking Inoculate->Incubate_Shake Sample Sample at Time Points (0, 2, 4, 8, 24h) Incubate_Shake->Sample Serial_Dilute Perform Serial Dilutions Sample->Serial_Dilute Plate Plate on Agar Serial_Dilute->Plate Incubate_Plates Incubate Plates at 37°C for 18-24h Plate->Incubate_Plates Count_CFU Count Colonies (CFU/mL) Incubate_Plates->Count_CFU Plot_Data Plot log10 CFU/mL vs. Time Count_CFU->Plot_Data Analyze Analyze for Synergy (≥2-log10 decrease) Plot_Data->Analyze End End Analyze->End

Caption: Workflow for the time-kill curve assay.

Conclusion

The investigation of synergistic antibiotic combinations is a critical area of research in the fight against antimicrobial resistance. This compound presents a compelling case for further study as a synergistic partner, with demonstrated efficacy in combination with colistin against challenging Gram-negative pathogens and with other antibiotics against organisms like H. pylori. The protocols and data presented here provide a framework for researchers to explore the full potential of this compound and to identify novel, effective combination therapies for the treatment of bacterial infections.

References

Development of a Stable Formulation for Flavomycoin Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavomycoin, a member of the polyene macrolide class of antibiotics, presents significant therapeutic potential. However, like other polyenes, it is characterized by poor aqueous solubility and inherent instability, posing challenges for the development of a viable pharmaceutical formulation. Polyene macrolides are known to be susceptible to degradation by light, heat, extreme pH conditions, and oxidation.[1] This document provides a comprehensive guide to developing a stable formulation for this compound, drawing upon established methodologies for related compounds such as Amphotericin B and Nystatin.[2][3][4][5] These protocols are intended to serve as a foundational framework for researchers, which should be further optimized based on the specific physicochemical properties of this compound as they are elucidated.

The primary objective is to enhance the stability and solubility of this compound, thereby improving its suitability for in vitro and in vivo research. Two principal formulation strategies are presented: liposomal encapsulation and cyclodextrin (B1172386) complexation. These approaches have demonstrated success in improving the therapeutic index of other polyene antibiotics.

Pre-formulation Studies

Prior to formulation development, a thorough characterization of the physicochemical properties of this compound is essential. These studies will inform the selection of appropriate excipients and formulation approaches.

Solubility Profile

Objective: To determine the solubility of this compound in various solvents and buffer systems.

Protocol:

  • Prepare saturated solutions of this compound in a range of solvents (e.g., water, ethanol, methanol, DMSO, and various pH buffers).

  • Equilibrate the solutions at a controlled temperature (e.g., 25°C) for 24-48 hours with continuous agitation.

  • Centrifuge the samples to pellet undissolved drug.

  • Analyze the supernatant for this compound concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Solvent/Buffer pH Temperature (°C) Solubility (mg/mL)
Purified Water7.025
Phosphate (B84403) Buffered Saline (PBS)7.425
0.1 N HCl1.225
0.1 N NaOH13.025
EthanolN/A25
MethanolN/A25
Dimethyl Sulfoxide (DMSO)N/A25

This table should be populated with experimental data.

Forced Degradation Studies

Objective: To identify the degradation pathways of this compound and to develop a stability-indicating analytical method.

Protocol:

  • Expose solutions of this compound to various stress conditions, including:

    • Acidic: 0.1 N HCl at 60°C for 24 hours.

    • Basic: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 60°C for 48 hours (in solid state and in solution).

    • Photolytic: Expose to UV light (254 nm) and fluorescent light for a defined period.

  • Analyze the stressed samples at appropriate time points using a suitable HPLC method to separate the parent drug from its degradation products.

Stress Condition Duration (hours) Temperature (°C) % Degradation Major Degradation Products (Retention Time)
0.1 N HCl2460
0.1 N NaOH2460
3% H₂O₂2425
Thermal (Solid)4860
Thermal (Solution)4860
Photolytic (UV)825

This table should be populated with experimental data.

Formulation Development

Based on the pre-formulation data, two primary formulation strategies are proposed.

Liposomal Formulation

Liposomes can encapsulate hydrophobic drugs like this compound within their lipid bilayer, protecting the drug from degradation and improving its solubility and biocompatibility.

Protocol: Thin-Film Hydration Method

  • Dissolve this compound and lipids (e.g., a mixture of a phospholipid like DSPC and cholesterol) in an organic solvent (e.g., chloroform:methanol, 2:1 v/v).

  • Create a thin lipid film by evaporating the organic solvent under reduced pressure using a rotary evaporator.

  • Hydrate the lipid film with an aqueous buffer (e.g., PBS) by gentle rotation above the lipid transition temperature.

  • To obtain unilamellar vesicles of a specific size, the resulting liposomal suspension can be subjected to sonication or extrusion through polycarbonate membranes of defined pore size.

  • Remove any unencapsulated drug by dialysis or size exclusion chromatography.

Lipid Composition (molar ratio) Drug:Lipid Ratio (w/w) Vesicle Size (nm) Zeta Potential (mV) Encapsulation Efficiency (%)
DSPC:Cholesterol (2:1)1:10
DSPC:Cholesterol (1:1)1:10
DSPC:DSPE-PEG2000 (95:5)1:15

This table should be populated with experimental data.

Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility and stability.

Protocol: Co-precipitation Method

  • Dissolve the selected cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in an aqueous solution.

  • Dissolve this compound in a minimal amount of an organic solvent (e.g., ethanol).

  • Slowly add the this compound solution to the cyclodextrin solution with constant stirring.

  • Continue stirring for 24-48 hours at a controlled temperature to allow for complex formation.

  • Remove the organic solvent under vacuum.

  • The resulting aqueous solution can be used directly, or the complex can be isolated as a solid powder by lyophilization (freeze-drying).

Cyclodextrin Type Drug:Cyclodextrin Molar Ratio Apparent Solubility (mg/mL) Complexation Efficiency (%)
β-Cyclodextrin1:1
Hydroxypropyl-β-cyclodextrin1:1
Sulfobutylether-β-cyclodextrin1:1

This table should be populated with experimental data.

Characterization and Stability Testing

Analytical Method for Stability Assessment

A validated stability-indicating HPLC method is crucial for the accurate quantification of this compound and its degradation products.

Protocol: HPLC Method Development

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate buffer).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis detector at the wavelength of maximum absorbance for this compound.

  • Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Parameter Acceptance Criteria Result
Linearity (r²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) Report
Limit of Quantification (LOQ) Report

This table should be populated with validation data.

Stability Study Protocol

Objective: To evaluate the long-term and accelerated stability of the developed this compound formulations.

Protocol:

  • Package the selected formulations in appropriate containers (e.g., amber glass vials).

  • Store the samples under the following conditions as per ICH guidelines:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Withdraw samples at specified time points (e.g., 0, 1, 3, 6, 12, 24 months for long-term; 0, 1, 3, 6 months for accelerated).

  • Analyze the samples for physical appearance, pH, drug content (potency), and degradation products.

Storage Condition Time Point (Months) Appearance pH This compound Content (%) Total Degradation Products (%)
25°C / 60% RH0
3
6
12
40°C / 75% RH0
3
6

This table should be populated with stability data.

Visualizations

G cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Development cluster_characterization Characterization & Stability Solubility_Profile Solubility Profiling Liposomal_Formulation Liposomal Formulation Solubility_Profile->Liposomal_Formulation Cyclodextrin_Complexation Cyclodextrin Complexation Solubility_Profile->Cyclodextrin_Complexation Forced_Degradation Forced Degradation Studies Analytical_Method_Dev Analytical Method Development Forced_Degradation->Analytical_Method_Dev Analytical_Method_Dev->Liposomal_Formulation Analytical_Method_Dev->Cyclodextrin_Complexation Physicochemical_Char Physicochemical Characterization (Size, Zeta, EE%) Liposomal_Formulation->Physicochemical_Char Cyclodextrin_Complexation->Physicochemical_Char Stability_Testing Stability Testing (Long-term & Accelerated) Physicochemical_Char->Stability_Testing Lead_Formulation Lead Formulation Candidate Stability_Testing->Lead_Formulation API This compound API API->Solubility_Profile API->Forced_Degradation

Caption: Experimental workflow for this compound formulation development.

G This compound This compound Ergosterol Ergosterol This compound->Ergosterol Binds to Pore_Formation Pore/Channel Formation This compound->Pore_Formation Induces Fungal_Cell_Membrane Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane Component of Ergosterol->Pore_Formation Aggregates with Drug to form Ion_Leakage Ion Leakage (K+, Na+) Pore_Formation->Ion_Leakage Cell_Death Fungal Cell Death Ion_Leakage->Cell_Death

Caption: Generalized signaling pathway for polyene macrolide antibiotics.

References

Application Notes and Protocols for Assessing the in Vitro Cytotoxicity of Flavomycoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Initial literature searches did not yield specific information for a compound named "Flavomycoin." Therefore, for the purpose of these application notes and protocols, "this compound" will be treated as a representative member of the flavonoid class of compounds. The provided data and discussed signaling pathways are based on published research on various flavonoids, which are known to exhibit cytotoxic properties against a range of cancer cell lines. Researchers should validate these protocols and expected outcomes for their specific flavonoid of interest.

Introduction

Flavonoids are a diverse group of naturally occurring polyphenolic compounds found in fruits, vegetables, and other plants.[1][2] They are recognized for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][3] The potential of flavonoids as cytotoxic agents against cancer cells has garnered significant interest in the field of drug discovery.[4] These compounds can induce cell death through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest.

The assessment of in vitro cytotoxicity is a critical first step in the evaluation of any potential therapeutic compound. It provides essential information on the dose-dependent effects of the compound on cell viability and helps to elucidate its mechanism of action. These application notes provide a comprehensive set of protocols to assess the cytotoxic effects of this compound, a representative flavonoid compound, on cultured mammalian cells. The described assays will enable researchers to quantify cell viability, measure membrane integrity, and investigate the induction of apoptosis.

General Experimental Workflow

A systematic approach is recommended to characterize the cytotoxic profile of this compound. The workflow begins with determining the optimal cell seeding density, followed by a primary cytotoxicity screening to identify the effective concentration range. Subsequent assays can then be employed to investigate the specific mechanisms of cell death.

G cluster_0 Phase 1: Assay Setup cluster_1 Phase 2: Primary Cytotoxicity Screening cluster_2 Phase 3: Mechanistic Assays A Determine Optimal Cell Seeding Density B Cell Viability Assay (e.g., MTT) A->B Proceed with optimal seeding density C Determine IC50 Value B->C D Membrane Integrity Assay (e.g., LDH) C->D Investigate membrane damage at IC50 E Lysosomal Integrity Assay (e.g., Neutral Red) C->E Assess lysosomal function at IC50 F Apoptosis Assay (e.g., Annexin V/PI Staining) C->F Determine mode of cell death

Caption: General workflow for in vitro cytotoxicity assessment of this compound.

Data Presentation: Cytotoxicity of Flavonoids in Cancer Cell Lines

The following table summarizes the cytotoxic activity (IC50 values) of various flavonoids against different human cancer cell lines, as determined by the MTT assay. This data provides a reference for the expected effective concentration range for flavonoid compounds.

FlavonoidCancer Cell LineIC50 (µM)Exposure Time (h)
QuercetinVERO465.4148
QuercetinMDCK219.4448
Total Flavonoid Extract (Equisetum arvense)MCF-7 (Breast)<10024
Total Flavonoid Extract (Equisetum arvense)Caco-2 (Colon)<10024
Total Flavonoid Extract (Equisetum arvense)HeLa (Cervical)<10024
MyricetinA549 (Lung)PotentNot Specified
QuercetinMelanoma CellsPotentNot Specified

Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

Protocol 1: Cell Viability Assessment by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.

Materials:

  • 96-well flat-bottom sterile tissue culture plates

  • This compound stock solution

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or 10% SDS in 0.01 M HCl)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability as follows:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Protocol 2: Membrane Integrity Assessment by Lactate (B86563) Dehydrogenase (LDH) Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Materials:

  • 96-well flat-bottom sterile tissue culture plates

  • This compound stock solution

  • Complete cell culture medium

  • LDH Cytotoxicity Assay Kit (commercially available)

  • Microplate reader (absorbance at 490 nm)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired exposure times at 37°C and 5% CO₂.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution (as per the kit instructions) to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity as follows:

    • % Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100

Protocol 3: Lysosomal Integrity Assessment by Neutral Red (NR) Uptake Assay

The Neutral Red assay is a cell viability assay based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

Materials:

  • 96-well flat-bottom sterile tissue culture plates

  • This compound stock solution

  • Complete cell culture medium

  • Neutral Red solution (e.g., 50 µg/mL in culture medium)

  • Destain solution (e.g., 1% acetic acid in 50% ethanol)

  • Microplate reader (absorbance at 540 nm)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure times at 37°C and 5% CO₂.

  • Dye Incubation: Remove the treatment medium and add 100 µL of pre-warmed Neutral Red solution to each well. Incubate for 2-3 hours at 37°C.

  • Washing: Carefully remove the Neutral Red solution and wash the cells with 150 µL of PBS.

  • Dye Extraction: Add 150 µL of destain solution to each well and shake on an orbital shaker for 10 minutes to extract the dye.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability as follows:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Protocol 4: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • 6-well sterile tissue culture plates

  • This compound stock solution

  • Complete cell culture medium

  • Annexin V-FITC/PI Apoptosis Detection Kit (commercially available)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at selected concentrations (e.g., around the IC50 value) for the desired time. Include appropriate controls.

  • Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: The results are typically presented as a quadrant plot, from which the percentage of cells in each state (viable, early apoptotic, late apoptotic, necrotic) can be quantified.

Signaling Pathways in Flavonoid-Induced Apoptosis

Flavonoids can induce apoptosis through two main signaling pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of executioner caspases, such as caspase-3, which leads to the characteristic morphological and biochemical changes of apoptosis.

G cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway cluster_2 Execution Pathway A This compound B Death Receptors (e.g., Fas, TNFR) A->B induces binding C Caspase-8 Activation B->C J Caspase-3 Activation C->J D This compound E Mitochondrial Stress D->E F Bax/Bcl-2 Regulation E->F G Cytochrome c Release F->G H Apoptosome Formation G->H I Caspase-9 Activation H->I I->J K Apoptosis J->K

Caption: Extrinsic and intrinsic apoptosis pathways potentially modulated by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Streptomyces Fermentation for Flavomycoin Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Flavomycoin production from Streptomyces fermentation.

Troubleshooting Guide

This guide addresses common issues encountered during this compound fermentation in a question-and-answer format, offering potential causes and actionable solutions.

Q1: My Streptomyces culture shows good biomass growth, but this compound yield is consistently low or absent. What are the likely causes and how can I resolve this?

A1: This common issue, often termed "growth-product decoupling," can stem from several factors related to nutrient signaling and metabolic regulation in Streptomyces.

  • Possible Cause 1: Suboptimal Media Composition. The balance of carbon and nitrogen sources is critical for triggering secondary metabolism. High concentrations of readily metabolizable sugars like glucose can repress the biosynthesis of secondary metabolites.

    • Solution: Optimize the carbon-to-nitrogen ratio in your fermentation medium. Experiment with different carbon sources that are more slowly assimilated, such as starch or glycerol (B35011), in combination with complex nitrogen sources like soybean meal, peptone, or yeast extract. A fed-batch strategy can also be employed to maintain optimal nutrient levels without causing repression.

  • Possible Cause 2: Unfavorable pH. The optimal pH for Streptomyces growth may differ from the optimal pH for this compound production.

    • Solution: Monitor and control the pH of the culture throughout the fermentation process. The ideal pH for this compound production by Streptomyces bambergiensis is typically around 7.0. Implement a pH control strategy using appropriate buffers or the automated addition of acid or base in a bioreactor.

  • Possible Cause 3: Inadequate Dissolved Oxygen (DO) Levels. Oxygen is crucial for the growth of aerobic Streptomyces and for many enzymatic steps in antibiotic biosynthesis.

    • Solution: Ensure sufficient aeration and agitation to maintain adequate DO levels. Monitor DO levels online and adjust agitation and aeration rates as needed to prevent oxygen limitation, particularly during the exponential growth and early stationary phases.

Q2: I am observing significant batch-to-batch variability in my this compound yield. What could be the source of this inconsistency?

A2: Batch-to-batch inconsistency often points to a lack of standardization in the initial stages of the fermentation process or issues with strain stability.

  • Possible Cause 1: Inconsistent Inoculum. The quality, age, and size of the inoculum can significantly impact the fermentation outcome.

    • Solution: Standardize your inoculum preparation protocol. Use a fresh, well-sporulated culture to prepare a spore suspension. Quantify the spore concentration to ensure a consistent starting cell density for each fermentation. Optimize the age and volume of the seed culture.

  • Possible Cause 2: Strain Instability. Streptomyces strains can be prone to genetic instability, leading to a decline in antibiotic production after repeated subculturing.

    • Solution: Maintain a cryopreserved stock of the high-producing Streptomyces bambergiensis strain. Avoid excessive subculturing. If a decline in yield is observed, return to a fresh culture from the frozen stock.

  • Possible Cause 3: Variability in Complex Media Components. The composition of complex media components like soybean meal or yeast extract can vary between suppliers and even between different batches from the same supplier.

    • Solution: Source high-quality, standardized media components. Consider testing new batches of complex components in small-scale pilot experiments before use in large-scale fermentations. For more consistent results, consider developing a defined or semi-defined medium.

Q3: My Streptomyces culture is forming dense pellets, and the this compound yield is low. What can I do to address this?

A3: Pellet formation can create mass transfer limitations, particularly for oxygen, which can negatively affect antibiotic production.

  • Solution:

    • Modify Seed Culture Conditions: A more dispersed seed culture can lead to more dispersed growth in the production fermenter.

    • Adjust Agitation Speed: Higher agitation can help to break up pellets, but excessive shear stress can damage the mycelia. The optimal agitation speed should be determined empirically for your specific bioreactor setup.

    • Media Formulation: The addition of certain polymers or alterations in the media composition can sometimes influence mycelial morphology.

Frequently Asked Questions (FAQs)

Q1: What is a typical fermentation medium for this compound production?

A1: A common production medium for this compound (also known as Bambermycin or Moenomycin) by Streptomyces bambergiensis includes a combination of complex carbon and nitrogen sources, as well as essential minerals. An example medium formulation is provided in the data presentation section below.[1]

Q2: What is the producing organism for this compound?

A2: this compound is a complex of antibiotics produced by several species of Streptomyces, most notably Streptomyces bambergiensis and Streptomyces ghanaensis.[2][3][4][5]

Q3: How can I quantify the amount of this compound produced in my fermentation broth?

A3: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) are the recommended methods for the quantification of this compound (specifically its main component, Moenomycin A). A detailed protocol is provided in the experimental protocols section.

Q4: At what stage of growth is this compound typically produced?

A4: The biosynthesis of this compound, a secondary metabolite, is generally initiated during the late exponential or early stationary phase of growth. This is often triggered by the depletion of a key nutrient, which signals the shift from primary to secondary metabolism.

Q5: What is the mechanism of action of this compound?

A5: this compound inhibits the synthesis of the bacterial cell wall by targeting peptidoglycan glycosyltransferases.

Data Presentation

Table 1: Example Fermentation Medium for this compound Production by Streptomyces bambergiensis

ComponentConcentration (g/100mL)
W-Gum3.0
Corn Steep Liquor0.5
Bean Cake Powder2.5
Cottonseed Oil1.0 - 4.0
Dipotassium Hydrogen Phosphate0.01
Calcium Carbonate0.3
α-amylase0.004 g/g dry starch
Ammonium (B1175870) Sulfate0.3
Magnesium Sulfate0.2
Cobalt Chloride0.0001
Ferrous Sulfate0.00003
Defoamer0.05
Emulsifying Agent0.3
pH7.0

Source: Adapted from a public patent document.

Table 2: Optimized Fermentation Parameters for Chrysomycin A Production by Streptomyces sp. 891

ParameterOptimal Value
Fermentation Time168 h
Seed Age48 h
Initial pH6.5
Inoculum Amount5.0%
Liquid Loading30 mL in 250-mL flask
Shaking Speed220 rpm

Note: While this data is for Chrysomycin A, it provides a useful starting point for optimizing similar physical parameters for this compound production.

Experimental Protocols

Protocol 1: Inoculum Development for Streptomyces bambergiensis

Objective: To prepare a standardized and viable seed culture for inoculating the production fermenter.

Materials:

  • Agar (B569324) medium for sporulation (e.g., ISP Medium 4)

  • Liquid seed medium (e.g., Tryptic Soy Broth)

  • Sterile 20% glycerol solution

  • Sterile distilled water

  • Sterile cotton swabs

Procedure:

  • Streak Streptomyces bambergiensis on the agar medium and incubate at 28-30°C for 7-10 days, or until good sporulation (a powdery appearance) is observed.

  • Aseptically scrape the spores from the agar surface into a sterile 20% glycerol solution.

  • Vortex the spore suspension to ensure homogeneity. This spore stock can be stored at -80°C for long-term use.

  • To prepare the seed culture, inoculate a flask containing the liquid seed medium with the spore suspension.

  • Incubate the seed culture at 28-30°C with agitation (e.g., 200-250 rpm) for 48-72 hours, or until a dense and actively growing culture is obtained.

  • Use this seed culture to inoculate the production fermentation medium, typically at a volume of 5-10% (v/v).

Protocol 2: Quantification of this compound (Moenomycin A) by HPLC

Objective: To quantify the concentration of this compound (as Moenomycin A) in the fermentation broth.

Materials and Equipment:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Methanol (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Ammonium acetate (B1210297) buffer (or other suitable buffer)

  • Moenomycin A standard

  • Centrifuge

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation:

    • Withdraw a sample of the fermentation broth.

    • Centrifuge the sample to separate the mycelium from the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • Chromatographic Conditions (Example):

    • Mobile Phase: A gradient of acetonitrile and ammonium acetate buffer. The exact gradient program should be optimized for your specific column and system.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 260 nm (or as determined by UV scan of the standard)

    • Injection Volume: 20 µL

  • Standard Curve Preparation:

    • Prepare a series of standard solutions of Moenomycin A of known concentrations in the mobile phase.

    • Inject each standard and record the peak area.

    • Plot a calibration curve of peak area versus concentration.

  • Quantification:

    • Inject the prepared fermentation broth sample.

    • Determine the peak area of Moenomycin A in the sample chromatogram.

    • Calculate the concentration of Moenomycin A in the sample by interpolating its peak area on the standard curve.

Mandatory Visualizations

Flavomycoin_Biosynthesis_Regulation Nutrient_Depletion Nutrient Depletion (e.g., Phosphate, Glucose) Global_Regulators Global Regulatory Proteins (e.g., PhoP, AfsR) Nutrient_Depletion->Global_Regulators activates Moe_Gene_Cluster moe Biosynthetic Gene Cluster Global_Regulators->Moe_Gene_Cluster activates transcription Flavomycoin_Biosynthesis This compound Biosynthesis Enzymes Moe_Gene_Cluster->Flavomycoin_Biosynthesis encodes Precursors Primary Metabolite Precursors Precursors->Flavomycoin_Biosynthesis substrate This compound This compound Flavomycoin_Biosynthesis->this compound produces Troubleshooting_Workflow Start Low this compound Yield Check_Growth Is Biomass Growth Normal? Start->Check_Growth Optimize_Media Optimize Media Composition (C/N ratio, sources) Check_Growth->Optimize_Media Yes Poor_Growth Troubleshoot Growth Conditions (media, contamination) Check_Growth->Poor_Growth No Optimize_Params Optimize Physical Parameters (pH, DO, Temp) Optimize_Media->Optimize_Params Check_Inoculum Standardize Inoculum (age, size, viability) Optimize_Params->Check_Inoculum Check_Strain Check Strain Stability (re-streak from stock) Check_Inoculum->Check_Strain End Improved Yield Check_Strain->End Poor_Growth->End Experimental_Workflow Spore_Stock Prepare Spore Stock (*S. bambergiensis*) Seed_Culture Inoculate & Grow Seed Culture (48-72h) Spore_Stock->Seed_Culture Production_Ferm Inoculate Production Medium (5-10% v/v) Seed_Culture->Production_Ferm Fermentation Ferment (7-10 days) Monitor pH, DO Production_Ferm->Fermentation Sampling Periodic Sampling Fermentation->Sampling Analysis Sample Prep & HPLC Analysis Sampling->Analysis Quantification Quantify this compound Yield Analysis->Quantification

References

Troubleshooting low yield in Flavomycoin extraction protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yield during the extraction of Flavomycoin, a hypothetical flavonoid-like microbial secondary metabolite. The advice is based on established principles of natural product fermentation and extraction.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting this compound yield?

A1: The overall yield of this compound is influenced by a combination of upstream (fermentation) and downstream (extraction and purification) processes. Key factors include the composition of the fermentation medium, the physiological state of the microbial culture, and the efficiency and selectivity of the extraction and purification methods. Inconsistent raw materials and suboptimal process control are common sources of yield variability.[1]

Q2: How can I determine if the low yield is due to the fermentation or the extraction process?

A2: To pinpoint the source of low yield, it is crucial to analyze samples at intermediate steps. Quantify the this compound concentration in the fermentation broth before extraction, and then in the crude extract after solvent removal. A significant drop in concentration after extraction points to issues with the extraction or purification steps, while low initial concentration in the broth suggests problems with the fermentation process.

Q3: What analytical techniques are recommended for quantifying this compound?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) is the most common and reliable method for the identification and quantification of flavonoid-like compounds.[2][3] For accurate quantification, it is essential to use a validated method with a pure standard of this compound.

Troubleshooting Low Fermentation Yield

Problem: The concentration of this compound in the fermentation broth is consistently low.

Possible Cause Recommended Solution
Suboptimal Medium Composition Systematically evaluate different carbon and nitrogen sources. Optimize the C:N ratio and supplement with essential minerals and vitamins.[4]
Incorrect Fermentation Parameters Optimize critical parameters such as temperature, pH, and dissolved oxygen levels. These are often strain-specific.
Poor Inoculum Quality Ensure the seed culture is in the exponential growth phase and use an optimal inoculum volume.
Metabolic Inhibition High concentrations of the product (this compound) or byproducts may inhibit further production. Consider fed-batch or continuous fermentation strategies.
Experimental Protocol: Optimizing Fermentation Temperature
  • Prepare five parallel bioreactors with the standard this compound production medium.

  • Inoculate each bioreactor with the same volume of a standardized seed culture.

  • Set each bioreactor to a different temperature (e.g., 24°C, 27°C, 30°C, 33°C, 36°C).

  • Maintain all other parameters, such as pH and agitation, at their standard values.

  • Take samples at regular intervals (e.g., every 12 hours) for 7 days.

  • Measure cell growth (e.g., optical density at 600 nm) and this compound concentration using a validated HPLC method.

  • Plot this compound titer and biomass against time for each temperature to determine the optimal condition.

Fermentation_Optimization_Workflow A Prepare Seed Culture B Inoculate Parallel Bioreactors A->B C Set Varied Temperatures (24°C, 27°C, 30°C, 33°C, 36°C) B->C D Monitor Growth and pH C->D E Sample at Regular Intervals D->E F Quantify this compound (HPLC) E->F G Determine Optimal Temperature F->G

Workflow for optimizing fermentation temperature.

Troubleshooting Low Extraction & Purification Yield

Problem: The final yield of pure this compound is low despite a high concentration in the fermentation broth.

Possible Cause Recommended Solution
Inappropriate Solvent Choice The polarity of the extraction solvent may not be optimal for this compound. Test a range of solvents with varying polarities (e.g., ethyl acetate, butanol, hexane). The choice of solvent is critical for efficient extraction.
Degradation During Extraction Flavonoid-like compounds can be sensitive to high temperatures, extreme pH, or light. Use mild extraction conditions and protect samples from light.
Inefficient Cell Lysis If this compound is an intracellular product, inefficient cell disruption will lead to poor extraction. Consider physical (e.g., sonication, bead beating) or enzymatic lysis methods.
Loss During Purification Significant amounts of the product can be lost during chromatographic purification steps. Optimize the stationary and mobile phases and consider using different chromatography techniques (e.g., column chromatography, preparative HPLC).
Precipitation Issues The product may precipitate out of solution during solvent partitioning or concentration steps. Ensure the pH and solvent composition maintain the solubility of this compound.
Experimental Protocol: Solvent Selection for Extraction
  • Centrifuge a sample of the fermentation broth to separate the supernatant and the cell pellet.

  • Lyse the cell pellet if this compound is intracellular and resuspend in the supernatant.

  • Divide the broth into equal aliquots.

  • Extract each aliquot with an equal volume of a different solvent (e.g., ethyl acetate, n-butanol, chloroform, hexane).

  • Separate the organic and aqueous phases.

  • Evaporate the solvent from the organic phase and redissolve the residue in a known volume of a suitable solvent (e.g., methanol).

  • Quantify the this compound concentration in both the organic and aqueous phases for each solvent system using HPLC.

  • Calculate the partition coefficient to determine the most effective solvent.

Extraction_Troubleshooting_Logic Start Low Final Yield CheckBroth High this compound in Broth? Start->CheckBroth FermentationIssue Troubleshoot Fermentation CheckBroth->FermentationIssue No ExtractionIssue Troubleshoot Extraction/Purification CheckBroth->ExtractionIssue Yes SolventCheck Optimize Extraction Solvent? ExtractionIssue->SolventCheck DegradationCheck Product Degradation? SolventCheck->DegradationCheck No SolventOptimization Test Solvents of Varying Polarity SolventCheck->SolventOptimization Yes PurificationCheck Loss in Purification? DegradationCheck->PurificationCheck No MildConditions Use Mild Temp/pH, Protect from Light DegradationCheck->MildConditions Yes OptimizeChromatography Optimize Chromatography Steps PurificationCheck->OptimizeChromatography Yes End Improved Yield PurificationCheck->End No SolventOptimization->DegradationCheck MildConditions->PurificationCheck OptimizeChromatography->End

A logical approach to troubleshooting low extraction yield.

References

Addressing stability issues of Flavomycoin in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Flavomycoin

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common stability issues encountered when working with this compound in aqueous solutions. Given that this compound is a polyene antibiotic, it shares characteristics with other molecules in its class, such as inherent instability in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound has poor solubility in water at neutral pH. For stock solutions, it is recommended to use polar organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[1][2] For aqueous experiments, these stock solutions should be diluted into an appropriate acidic or basic aqueous buffer immediately before use.

Q2: How should I store my aqueous solutions of this compound?

A2: Aqueous solutions of this compound are significantly less stable than solid forms or organic stock solutions.[3] For short-term storage, solutions should be kept at low temperatures (2-8°C) and strictly protected from light. For longer-term storage, it is advisable to store aliquots at -20°C or below.[1] Always use freshly prepared solutions for critical experiments.

Q3: Why did my this compound solution change color from yellow to colorless?

A3: The characteristic yellow color of polyene antibiotics is due to the unsaturated polyene chromophore in their structure. A color change, particularly bleaching, often indicates the degradation of this chromophore through oxidation or light exposure, which typically results in a loss of biological activity.

Q4: What are the primary factors that cause this compound degradation in aqueous solutions?

A4: The main factors contributing to the degradation of this compound are adverse pH, exposure to light (especially UV), elevated temperatures, and oxidation.[3] Polyenes are highly susceptible to oxidation, and the presence of dissolved oxygen in solvents can accelerate inactivation.[4]

Troubleshooting Guide

This guide addresses specific problems you might encounter during your experiments.

Problem: My this compound solution is cloudy or has formed a precipitate.

  • Possible Cause 1: Poor Solubility. this compound and other polyene antibiotics are poorly soluble in neutral aqueous solutions and can easily form aggregates.[3]

    • Solution: Ensure the final pH of your aqueous solution is either acidic (e.g., pH < 4) or alkaline (e.g., pH > 10), as solubility is often enhanced at pH extremes.[1] When diluting from an organic stock, add the stock solution to the aqueous buffer slowly while vortexing vigorously to prevent localized precipitation.[1]

  • Possible Cause 2: Aggregation. Even when dissolved, polyene molecules have a strong tendency to aggregate in aqueous media, which can lead to precipitation over time.

    • Solution: Prepare solutions fresh and use them promptly. If you must store them, keep them at low temperatures to reduce the rate of aggregation.[1]

Below is a workflow to troubleshoot precipitation issues.

G Start Cloudy Solution or Precipitate Observed Check_pH Is the aqueous solution pH neutral? Start->Check_pH Adjust_pH Adjust pH to < 4 or > 10 using appropriate buffers. Check_pH->Adjust_pH Yes Check_Dilution Was the dilution from organic stock done slowly with vigorous mixing? Check_pH->Check_Dilution No Adjust_pH->Check_Dilution Improve_Dilution Re-prepare solution. Add stock dropwise to buffer while vortexing. Check_Dilution->Improve_Dilution No Use_Fresh Issue persists? Prepare fresh solution and use immediately. Check_Dilution->Use_Fresh Yes End Solution should be clear Improve_Dilution->End Use_Fresh->End

Caption: Troubleshooting workflow for this compound precipitation.

Problem: I'm observing a rapid loss of biological activity in my experiments.

  • Possible Cause 1: Chemical Degradation. The polyene structure is fragile. Exposure to heat, light, or oxygen can lead to structural changes that inactivate the molecule.[3][4]

    • Solution: Always protect solutions from light by using amber vials or wrapping containers in aluminum foil.[1] Use chilled solvents and perform manipulations in a cold room when possible.[1] To minimize oxidation, use solvents that have been degassed by sparging with an inert gas like nitrogen or argon.[4]

  • Possible Cause 2: Incorrect pH. The stability of this compound is highly pH-dependent. An unsuitable pH can rapidly degrade the compound.

    • Solution: Determine the optimal pH range for this compound stability (see Protocol 2) and ensure your experimental buffer falls within this range.

Quantitative Stability Data

The stability of polyene antibiotics is highly dependent on environmental conditions. The following tables summarize typical stability data for this class of compounds.

Table 1: pH-Dependent Stability of a Typical Polyene Antibiotic in Aqueous Solution

pH of Solution Temperature Storage Duration Remaining Activity (%)
2.0 25°C 24 hours 95%
4.0 25°C 24 hours 80%
7.0 25°C 24 hours < 30%

| 11.0 | 25°C | 24 hours | 92% |

Table 2: Effect of Temperature and Light on Stability in Aqueous Solution (pH 3.0)

Temperature Light Condition Storage Duration Remaining Activity (%)
4°C Dark 48 hours 90%
25°C Dark 48 hours 65%
25°C Ambient Light 48 hours < 40%

| 37°C | Dark | 48 hours | < 50% |

Detailed Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Aqueous Solution

  • Prepare Stock Solution: Dissolve solid this compound in 100% DMSO to a concentration of 10 mg/mL. This stock solution is relatively stable when stored at -20°C and protected from light.

  • Prepare Aqueous Buffer: Prepare a suitable buffer for your experiment (e.g., glycine-HCl for pH 3.0 or carbonate-bicarbonate for pH 10.0). Degas the buffer by sparging with nitrogen gas for 15-20 minutes to remove dissolved oxygen.[4]

  • Dilution: Chill the aqueous buffer on ice. While vortexing the buffer vigorously, add the DMSO stock solution dropwise to achieve the final desired concentration. The final concentration of DMSO should be kept as low as possible (ideally <1%) to avoid solvent effects in your experiment.

  • Usage: Use the freshly prepared aqueous solution immediately. Keep it on ice and protected from light throughout the experiment.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment

This protocol allows for the quantification of remaining this compound over time.

  • Sample Preparation: Prepare aqueous solutions of this compound under different stress conditions (e.g., varying pH, temperature, light exposure).

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each solution and immediately add it to a quenching solution (e.g., chilled methanol) to stop further degradation. Store samples at -80°C until analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

    • Detection: Use a Diode Array Detector (DAD) to monitor the characteristic absorbance spectrum of the polyene chromophore (typically between 300-420 nm).

    • Quantification: The concentration of intact this compound is determined by measuring the area of its corresponding peak in the chromatogram.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (t=0).

The workflow for a typical stability study is visualized below.

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis Prep_Sol Prepare this compound Aqueous Solution Stress Expose to Stress (pH, Temp, Light) Prep_Sol->Stress Sample Take Aliquots at Time Points (0, 2, 4, 8h...) Stress->Sample Incubate HPLC Analyze by Reverse-Phase HPLC Sample->HPLC Inject Calc Calculate % Remaining vs. Time=0 HPLC->Calc Result Result Calc->Result Determine Degradation Rate

Caption: Experimental workflow for assessing this compound stability.

References

Technical Support Center: Optimizing Flavomycoin Resolution in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the chromatographic resolution of Flavomycoin. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of this compound and related flavonoid-like compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor affecting the resolution of this compound in HPLC?

A1: The most critical factor is often selectivity (α) , which is the ability of the chromatographic system to differentiate between analytes.[1][2] Selectivity is primarily influenced by the mobile phase composition (including organic modifier, pH, and additives) and the stationary phase chemistry.[1][2]

Q2: How does the column chemistry impact the separation of this compound?

A2: The choice of stationary phase is crucial. For flavonoid-like compounds, C18 columns are the most common choice for reversed-phase chromatography due to their hydrophobicity.[2] However, for compounds with specific structural features, other stationary phases like C8, Phenyl-Hexyl, or those with polar end-capping might provide better selectivity. Chiral stationary phases are necessary for separating stereoisomers.

Q3: Can temperature adjustments improve the resolution of this compound?

A3: Yes, temperature can influence resolution. Increasing the column temperature generally decreases the mobile phase viscosity, which can lead to sharper peaks and improved efficiency. However, excessively high temperatures might degrade the analyte or alter selectivity in unpredictable ways. It is recommended to operate within the stable temperature range for your column and analyte.

Q4: When should I consider using a gradient elution method for this compound analysis?

A4: Gradient elution is recommended when your sample contains compounds with a wide range of polarities. For a complex sample containing this compound and its impurities or metabolites, a gradient can help to elute strongly retained compounds in a reasonable time while still providing good resolution for early-eluting peaks.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems you may encounter during the chromatographic analysis of this compound.

Issue 1: Poor Peak Resolution or Co-elution

If you are observing overlapping peaks for this compound and other components in your sample, consider the following troubleshooting steps.

Logical Troubleshooting Workflow for Poor Resolution

PoorResolution start Poor Resolution (Overlapping Peaks) check_selectivity Adjust Mobile Phase (Selectivity) start->check_selectivity Primary Approach check_efficiency Optimize Column Parameters (Efficiency) check_selectivity->check_efficiency If selectivity change is insufficient end_good Resolution Improved check_selectivity->end_good check_retention Modify Retention Factor (k') check_efficiency->check_retention For fine-tuning check_efficiency->end_good check_retention->end_good PeakTailing start Peak Tailing Observed cause1 Secondary Interactions (e.g., silanol (B1196071) activity) start->cause1 cause2 Column Overload start->cause2 cause3 Column Contamination/ Void start->cause3 solution1 Adjust Mobile Phase pH or Use End-capped Column cause1->solution1 solution2 Reduce Sample Concentration or Injection Volume cause2->solution2 solution3 Flush or Replace Column cause3->solution3 MethodDevelopment start Define Separation Goal step1 Select Initial Conditions (Column, Mobile Phase) start->step1 step2 Optimize Selectivity (α) (Mobile Phase Composition) step1->step2 step3 Optimize Efficiency (N) (Flow Rate, Column Length) step2->step3 step4 Fine-tune Retention (k') (Solvent Strength) step3->step4 end Validated Method step4->end

References

Overcoming solubility challenges of Flavomycoin for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Flavomycoin Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound in in vitro assays. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern in in vitro assays?

This compound is a flavonoid, a class of polyphenolic compounds known for their potential therapeutic properties. Like many flavonoids, this compound has a hydrophobic nature, leading to poor solubility in aqueous solutions such as cell culture media.[1][2] This limited solubility can cause the compound to precipitate, leading to inaccurate and irreproducible experimental results.

Q2: What are the recommended solvents for preparing a this compound stock solution?

For initial solubilization, organic solvents like dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide are recommended.[3] It is crucial to prepare a high-concentration stock solution in one of these solvents and then dilute it into the aqueous experimental medium. This approach minimizes the final concentration of the organic solvent, which can be toxic to cells.[1][4]

Q3: At what concentration of organic solvent does toxicity to cells become a concern?

The tolerance of cell lines to organic solvents like DMSO can vary. Generally, it is advisable to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v), and ideally below 0.1%, to avoid solvent-induced cytotoxicity and artifacts in your experimental results. Always perform a vehicle control with the same final concentration of the solvent to assess its effect on the cells.

Q4: What are the visual indicators of this compound precipitation in my cell culture?

Precipitation of this compound can be observed as a fine, crystalline-like sediment at the bottom of the culture vessel or as a general turbidity or cloudiness in the cell culture medium. This can occur immediately upon addition to the medium or after a period of incubation.

Q5: How can the composition of my cell culture medium affect this compound solubility?

The complex nature of cell culture media can influence the solubility of this compound. Factors such as pH, the presence of salts, and proteins in fetal bovine serum (FBS) can interact with the compound, potentially reducing its solubility. Serum proteins, for instance, can bind to flavonoids, which may either enhance or decrease their solubility.

Troubleshooting Guide

Issue: Precipitate observed after adding this compound to cell culture medium.

Possible Cause 1: Exceeded Solubility Limit

  • Solution: The concentration of this compound in the final culture medium has surpassed its solubility limit. To address this, perform a solubility test to determine the maximum soluble concentration in your specific medium. Prepare a serial dilution of your this compound stock solution in the cell culture medium and observe for precipitation after incubation under your experimental conditions (e.g., 37°C, 5% CO2).

Possible Cause 2: "Solvent Shock"

  • Solution: Rapidly adding a concentrated organic stock solution to the aqueous medium can cause the compound to "crash out" of solution. To mitigate this, perform an intermediate dilution step. For example, first dilute the high-concentration stock into a smaller volume of pre-warmed medium, mix gently, and then add this intermediate dilution to the final culture volume.

Possible Cause 3: Temperature Fluctuations

  • Solution: Repeated freeze-thaw cycles of stock solutions or temperature shifts in the culture medium can promote precipitation. Aliquot your high-concentration stock solution into single-use vials to avoid repeated freezing and thawing. Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound solution.

Issue: Inconsistent or lower-than-expected biological activity.

Possible Cause 1: Undissolved Compound

  • Solution: If this compound has precipitated, the actual concentration of the dissolved, active compound will be lower than intended. Ensure the compound is fully dissolved in the stock solvent before preparing your working solutions. If necessary, gentle warming or brief sonication of the stock solution can aid dissolution.

Possible Cause 2: Degradation of the Compound

  • Solution: Flavonoids can be unstable in solution over time. Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid storing diluted solutions in aqueous media for extended periods.

Data Presentation

Table 1: Solubility of Flavone (this compound backbone) in Various Solvents

SolventApproximate Solubility
Dimethyl sulfoxide (DMSO)~30 mg/mL
Ethanol~30 mg/mL
Dimethylformamide (DMF)~30 mg/mL
1:6 solution of Ethanol:PBS (pH 7.2)~0.14 mg/mL

Note: This data is for the parent compound "flavone" and should be used as a guideline. The actual solubility of this compound may vary.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, sterile DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. b. Add the required volume of sterile DMSO to achieve a high-concentration stock (e.g., 10-50 mM). c. Vortex the solution vigorously until the this compound is completely dissolved, resulting in a clear solution. d. If dissolution is challenging, briefly sonicate the tube in a water bath. e. Store the stock solution in single-use aliquots at -20°C or -80°C, protected from light.

Protocol 2: Diluting this compound into Cell Culture Medium
  • Materials: this compound stock solution, pre-warmed (37°C) complete cell culture medium, sterile microcentrifuge tubes.

  • Procedure: a. Intermediate Dilution (Recommended): To minimize precipitation, create an intermediate dilution. For example, to achieve a final concentration of 10 µM from a 10 mM stock, add 1 µL of the stock to 99 µL of pre-warmed medium to make a 100 µM intermediate solution. Mix gently. b. Final Dilution: Add the required volume of the intermediate solution to your cell culture vessel. For instance, add 100 µL of the 100 µM intermediate solution to 900 µL of cells in medium to achieve a final concentration of 10 µM. c. Vehicle Control: Prepare a control culture with the same final concentration of DMSO without this compound.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay In Vitro Assay start Weigh this compound Powder dissolve Dissolve in DMSO (e.g., 10-50 mM) start->dissolve aliquot Aliquot & Store at -80°C dissolve->aliquot intermediate Intermediate Dilution in Pre-warmed Medium aliquot->intermediate Single-use aliquot final Final Dilution in Cell Culture intermediate->final control Vehicle Control (DMSO) intermediate->control Same DMSO conc. assay Incubate with Cells final->assay

Caption: Workflow for preparing this compound solutions.

signaling_pathway cluster_info Mechanism of Action This compound This compound (Flavone A) ERK p-ERK This compound->ERK inhibition pS6 p-S6 This compound->pS6 inhibition BAD p-BAD ERK->BAD phosphorylation pS6->BAD phosphorylation Apoptosis Apoptosis (Intrinsic Pathway) BAD->Apoptosis inhibition of pro-apoptotic function info This compound (Flavone A) induces apoptosis in certain cancer cells by inhibiting the phosphorylation of ERK and S6, leading to reduced phosphorylation of BAD.

Caption: this compound's effect on the ERK/pS6/BAD pathway.

References

Technical Support Center: Flavomycoin Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals on the best practices for storing Flavomycoin to minimize degradation. For the purposes of this guide, this compound is categorized within the polyene macrolide class of antibiotics. The recommendations provided are based on the known stability profiles of this class of molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: this compound, like other polyene macrolide antibiotics, is susceptible to degradation from several environmental factors. The primary factors are exposure to light (photo-oxidation and isomerization), elevated temperatures, and extreme pH conditions in aqueous solutions.[1][2] Oxidation of the polyene system is a common degradation pathway, leading to a loss of biological activity.[2]

Q2: What is the ideal temperature for storing this compound?

A2: For long-term storage, this compound should be stored as a solid at low temperatures, ideally at -20°C or -70°C, protected from light and moisture.[3][4] In aqueous solution, its stability is significantly lower; solutions should be freshly prepared, but if short-term storage is necessary, they should be kept at 2-8°C.[4]

Q3: How does pH affect the stability of this compound in solution?

A3: Polyene macrolides are generally most stable in neutral pH ranges. Extreme pH conditions, both acidic and alkaline, can catalyze degradation. For instance, some related compounds show improved stability when the pH is adjusted to 6.0 in solution.[5] It is crucial to determine the optimal pH for your specific experimental buffer system.

Q4: Is this compound sensitive to light?

A4: Yes, this compound is highly sensitive to light, particularly UV radiation.[1] Exposure to light can induce photochemical reactions, including oxidation and cis-trans isomerization of the polyene chain, which can significantly reduce its antifungal activity.[2][6] All handling and storage of this compound, both in solid and solution form, should be performed under amber or light-protected conditions.

Q5: Can I store this compound in a standard laboratory freezer (-20°C)?

A5: Yes, for solid-state this compound, a standard -20°C freezer is acceptable for long-term storage.[4] However, for stock solutions, especially in organic solvents like DMSO or methanol, storage at -80°C is preferable to minimize degradation over extended periods.[4] Always refer to the manufacturer's specific recommendations if available.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound.

Issue 1: Loss of Biological Activity in My this compound Sample

If you observe a significant decrease in the expected biological activity of your this compound, consult the following troubleshooting workflow.

G start Start: Loss of Activity Detected storage_solid How was the solid compound stored? start->storage_solid improper_solid_storage Result: Likely Temperature Degradation Action: Store solid at -20°C or below. storage_solid->improper_solid_storage Above -20°C proper_solid_storage Solid storage appears correct. storage_solid->proper_solid_storage -20°C or below storage_solution How was the stock solution stored? improper_solution_storage Result: Solution Degradation Action: Prepare fresh solutions. Store aliquots at -80°C. storage_solution->improper_solution_storage Stored at 4°C for >24h or repeated freeze-thaw proper_solution_storage Solution storage appears correct. storage_solution->proper_solution_storage Fresh or frozen aliquots light_exposure Was the compound protected from light? light_degradation Result: Likely Photodegradation Action: Use amber vials and minimize light exposure during handling. light_exposure->light_degradation No light_ok Light protection was adequate. light_exposure->light_ok Yes ph_issue What was the pH of the working solution? ph_degradation Result: Likely pH-induced Degradation Action: Adjust buffer to neutral pH (6-7.5). Verify stability. ph_issue->ph_degradation Acidic or Alkaline ph_ok pH is within optimal range. ph_issue->ph_ok Neutral end_node Consider other factors: - Solvent purity - Contamination - Assay integrity improper_solid_storage->end_node proper_solid_storage->storage_solution improper_solution_storage->end_node proper_solution_storage->light_exposure light_degradation->end_node light_ok->ph_issue ph_degradation->end_node ph_ok->end_node

Caption: Troubleshooting workflow for loss of this compound activity.

Issue 2: Discoloration or Precipitation in this compound Solutions

Discoloration (often bleaching) or the appearance of precipitates can be a physical indicator of degradation. The polyene chromophore is responsible for the compound's characteristic color, and its destruction leads to discoloration. Aggregation can also lead to precipitation.[7]

  • Cause: This is often due to prolonged storage in solution, exposure to light, or inappropriate solvent/pH conditions leading to chemical degradation or reduced solubility.

  • Solution: Discard the solution. Prepare a fresh stock solution from solid material. Ensure complete solubilization and use it immediately. If precipitation occurs in your aqueous working solution, consider if the concentration exceeds its solubility limit in that buffer.

Quantitative Stability Data

The stability of polyene macrolides is highly dependent on the storage conditions. The following table summarizes expected stability based on data for this class of compounds. A compound is generally considered stable if at least 90-95% of the active pharmaceutical ingredient (API) remains.[4][8]

Storage ConditionFormTemperatureLight ConditionExpected Stability Duration
Long-Term Solid (Powder)-70°C to -80°CDark> 12 months
Solid (Powder)-20°CDarkUp to 12 months
Short-Term Solution (DMSO/Methanol)-80°CDark (Amber Vials)Up to 6 months[4]
Solution (DMSO/Methanol)-20°CDark (Amber Vials)1-3 months[4]
Working Solution Aqueous Buffer (pH 6-7.5)4°CDark (Amber Vials)< 24 hours
Aqueous Buffer (pH 6-7.5)Room Temp (20-25°C)Dark (Amber Vials)< 8 hours

Experimental Protocols

Protocol: Assessing this compound Stability by HPLC

This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the remaining percentage of intact this compound over time.

G cluster_prep 1. Sample Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Interpretation prep_stock Prepare concentrated stock in DMSO or Methanol prep_aliquots Create aliquots for each time point and condition prep_stock->prep_aliquots store Store aliquots under different conditions (e.g., -20°C, 4°C, RT, Light) prep_aliquots->store timepoint At each time point (T0, T1, T2...) retrieve an aliquot store->timepoint dilute Dilute sample to working concentration in mobile phase timepoint->dilute inject Inject onto a validated C18 HPLC column dilute->inject detect Detect via UV-Vis detector at chromophore λmax inject->detect integrate Integrate peak area of intact this compound detect->integrate compare Compare peak area to T0 (initial time point) integrate->compare calculate % Remaining = (Area_Tn / Area_T0) * 100 compare->calculate plot Plot % Remaining vs. Time to determine degradation rate calculate->plot

Caption: Experimental workflow for HPLC-based stability testing.

Methodology:

  • Preparation of Stock and Test Solutions:

    • Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in a suitable organic solvent like DMSO or methanol.

    • From this stock, prepare several identical test solutions in the desired buffer or medium at the target concentration.

    • Dispense these solutions into amber vials for each time point and storage condition to be tested (e.g., 4°C/dark, 25°C/dark, 25°C/light).

  • Time Point Zero (T0) Analysis:

    • Immediately after preparation, take the first sample (T0).

    • Dilute it to an appropriate concentration for HPLC analysis.

    • Inject the sample into the HPLC system. The peak area of the intact this compound at T0 serves as the 100% reference.

  • Incubation and Subsequent Time Points:

    • Store the vials under the defined conditions.

    • At scheduled intervals (e.g., 2, 4, 8, 24 hours), retrieve a vial from each condition.

    • Analyze the sample by HPLC using the same method as for T0.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or other modifier to ensure good peak shape).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Vis detector set to the maximum absorbance wavelength (λmax) of the this compound polyene chromophore.

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • For each time point, calculate the percentage of this compound remaining by comparing its peak area to the peak area at T0.

    • % Remaining = (Peak Area at Tn / Peak Area at T0) * 100

    • Monitor the chromatogram for the appearance of new peaks, which indicate degradation products.[9]

References

Technical Support Center: Ensuring Purity in Flavomycoin Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent, identify, and resolve contamination issues during Flavomycoin production.

Troubleshooting Guide: Contamination Issues

This guide addresses specific problems you may encounter during your this compound fermentation process.

Problem 1: Visible signs of contamination in the bioreactor (e.g., unusual turbidity, color change, or surface growth).

  • Question: My this compound culture has become cloudy and has a strange odor. What should I do?

  • Answer: Immediate action is crucial to prevent the loss of your entire batch. First, take a sample of the culture for microscopic analysis and plating on various media to identify the contaminant. Common contaminants in Streptomyces fermentations include fast-growing bacteria like Bacillus and E. coli, as well as various yeasts and molds.[1][2] Concurrently, review your recent procedures to pinpoint the potential source of contamination. If the contamination is widespread, it is often best to terminate the fermentation, thoroughly clean and sterilize the bioreactor, and start a new batch with a fresh, pure inoculum.

Problem 2: The pH of the culture is dropping rapidly and is outside the optimal range for Streptomyces bambergiensis.

  • Question: The pH of my fermentation is decreasing much faster than expected. What could be the cause?

  • Answer: A rapid drop in pH is a strong indicator of bacterial contamination.[3] Many contaminating bacteria produce organic acids as metabolic byproducts, leading to a decrease in the culture's pH. To confirm, perform a microscopic examination and Gram stain of your culture. Gram-negative bacteria are common culprits. Review your aseptic techniques, especially during sampling and additions to the bioreactor. Ensure that all media and solutions added to the fermenter are sterile.

Problem 3: Microscopic examination reveals microorganisms that are not Streptomyces bambergiensis.

  • Question: I've observed motile rods and budding yeast in my culture under the microscope. How can I identify and eliminate them?

  • Answer: The presence of motile rods (likely bacteria) and budding yeast indicates a mixed contamination. To identify the specific contaminants, you will need to use selective and differential microbiological media. For example, MacConkey agar (B569324) can be used to isolate Gram-negative bacteria, while Sabouraud dextrose agar is suitable for fungi. Once identified, you can trace the source of contamination. Ensure that your air filtration system is functioning correctly and that all equipment has been properly sterilized.

Problem 4: this compound yield is significantly lower than expected, despite normal growth of Streptomyces bambergiensis.

  • Question: My Streptomyces culture appears to be growing well, but the this compound production is very low. Could this be a contamination issue?

  • Answer: Yes, low antibiotic yield can be a subtle sign of contamination. Some contaminating microorganisms may not outgrow your production strain but can compete for essential nutrients or produce substances that inhibit antibiotic synthesis. It is also possible that the contaminant is degrading the this compound being produced.[4] Perform thorough sterility checks on your culture and review your raw material quality control.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about preventing contamination in this compound production.

1. What are the most critical points for preventing contamination in this compound fermentation?

The most critical points for preventing contamination are:

  • Inoculum Purity: Always start with a pure, well-characterized culture of Streptomyces bambergiensis.

  • Media and Equipment Sterilization: Ensure that all media, reagents, and equipment are properly sterilized. Validate your sterilization cycles.[5]

  • Aseptic Technique: Maintain strict aseptic techniques during all manipulations, including inoculation, sampling, and nutrient addition.[6][7]

  • Bioreactor Integrity: Regularly inspect the bioreactor for any potential leaks or breaches in sterility.

  • Environmental Control: Maintain a clean and controlled production environment with appropriate air filtration.[8]

2. How can I ensure the sterility of my fermentation medium?

Heat sterilization using an autoclave is the most common and effective method for sterilizing liquid media.[9] It is crucial to validate the autoclave cycle to ensure it achieves the desired sterility assurance level. This involves using biological indicators and temperature probes to confirm that the entire volume of the medium reaches the target temperature for the required duration. For heat-sensitive components, sterile filtration is a suitable alternative.[10]

3. What is the importance of environmental monitoring?

Environmental monitoring is a proactive approach to identify and control potential sources of contamination in the manufacturing environment.[11] It involves regularly sampling the air, surfaces, and personnel to assess the microbial load. By tracking and trending this data, you can ensure your cleaning and disinfection procedures are effective and that your facility is operating in a state of control.[12]

4. What are the recommended practices for personnel hygiene and gowning?

Personnel are a significant source of contamination. Therefore, strict hygiene and gowning procedures are essential. All personnel entering the cleanroom should be trained in aseptic techniques and proper gowning procedures. This includes wearing sterile gowns, gloves, masks, and hairnets to minimize the shedding of microorganisms.[6]

5. How does Streptomyces bambergiensis respond to the presence of competing microbes?

Streptomyces species have evolved complex signaling systems, such as two-component systems and quorum sensing, to sense and respond to their environment, including the presence of competing microorganisms.[8][13][14][15][16] The presence of other microbes can trigger a response in Streptomyces, which may include the increased production of antibiotics as a competitive mechanism.[11][17][18][19] However, some contaminants can also inhibit antibiotic production or degrade the antibiotic, leading to lower yields.

Data Presentation

Table 1: Recommended Microbial Limits for Cleanrooms (EU GMP Annex 1 & ISO 14644-1)

GradeISO ClassAir Sample (CFU/m³)Settle Plates (90 mm) (CFU/4 hours)Contact Plates (55 mm) (CFU/plate)Glove Print (5 fingers) (CFU/glove)
A 5<1<1<1<1
B 710555
C 81005025-
D Not Defined20010050-

Source: Adapted from EU GMP Annex 1 (2022 Revision) and correlated with ISO 14644-1 classifications.[20][21][22][23]

Table 2: Common Disinfectants and Sporicidal Agents for Cleanroom Environments

Active IngredientTypeTypical ConcentrationMinimum Contact TimeTarget Microorganisms
Isopropyl AlcoholDisinfectant70%1-5 minutesVegetative bacteria, fungi, viruses
Quaternary AmmoniumDisinfectant0.2 - 1.0%10 minutesVegetative bacteria, some fungi and viruses
Hydrogen PeroxideSporicide3 - 7.5%5-15 minutesBacteria, fungi, viruses, spores
Peracetic AcidSporicide0.2 - 0.5%5-15 minutesBacteria, fungi, viruses, spores
Sodium HypochloriteSporicide1000 - 5000 ppm10-20 minutesBacteria, fungi, viruses, spores

Note: Contact times and concentrations may vary depending on the specific product formulation and manufacturer's instructions. Always follow the validated procedures for your facility.[24][25][26][27][28]

Experimental Protocols

1. Protocol for Sterility Testing of Liquid Media (based on USP <71>)

This protocol outlines the membrane filtration method for sterility testing of liquid fermentation media.

  • Objective: To determine if the liquid medium is free from viable microorganisms.

  • Materials:

    • Sterile membrane filtration unit with a 0.45 µm pore size filter.

    • Sterile collection vessel.

    • Tryptic Soy Broth (TSB) and Fluid Thioglycollate Medium (FTM).

    • Sterile rinsing fluid (e.g., Fluid A).

    • Incubators set at 20-25°C and 30-35°C.

  • Procedure:

    • Perform all operations in a validated ISO Class 5 laminar air flow hood.

    • Aseptically assemble the sterile membrane filtration unit.

    • Aseptically transfer a defined volume of the liquid medium to be tested onto the membrane filter.

    • Apply vacuum to filter the medium.

    • Rinse the membrane with sterile rinsing fluid to remove any inhibitory substances.

    • Aseptically remove the membrane filter and cut it in half with sterile scissors.

    • Immerse one half of the membrane in TSB and the other half in FTM.

    • Incubate the TSB at 20-25°C for 14 days to detect aerobic bacteria and fungi.

    • Incubate the FTM at 30-35°C for 14 days to detect anaerobic and some aerobic bacteria.

    • Observe the media for any signs of microbial growth (turbidity) daily.

  • Interpretation: No growth in either medium after 14 days indicates that the sample is sterile. The presence of growth indicates contamination.[9][13][21][29][30]

2. Protocol for Gram Staining

This protocol describes the differential staining technique to distinguish between Gram-positive and Gram-negative bacteria.

  • Objective: To differentiate bacteria based on their cell wall structure.

  • Materials:

    • Microscope slides.

    • Inoculating loop.

    • Bunsen burner.

    • Staining rack.

    • Crystal violet, Gram's iodine, decolorizer (e.g., 95% ethanol), and safranin.

    • Microscope with oil immersion objective.

  • Procedure:

    • Prepare a thin smear of the bacterial sample on a clean microscope slide.

    • Allow the smear to air dry and then heat-fix it by passing it through the flame of a Bunsen burner three times.

    • Flood the slide with crystal violet and let it stand for 1 minute.

    • Gently rinse the slide with water.

    • Flood the slide with Gram's iodine and let it stand for 1 minute.

    • Gently rinse the slide with water.

    • Decolorize with 95% ethanol (B145695) by adding it drop by drop until the runoff is clear (typically 10-20 seconds).

    • Immediately rinse with water to stop the decolorization process.

    • Counterstain with safranin for 1 minute.

    • Gently rinse with water and blot dry.

    • Examine the slide under a microscope using the oil immersion lens.

  • Interpretation: Gram-positive bacteria will appear purple/violet, while Gram-negative bacteria will appear pink/red.[18][25][31][32]

3. Protocol for Environmental Monitoring: Passive Air Sampling (Settle Plates)

This protocol details the use of settle plates to monitor for viable airborne microorganisms.

  • Objective: To assess the level of microbial contamination in the air over a period of time.

  • Materials:

    • Sterile 90 mm Petri dishes containing a suitable agar medium (e.g., Tryptic Soy Agar).

    • Plate stands or a flat, stable surface.

    • Incubator.

  • Procedure:

    • Label the plates with the location, date, and time of exposure.

    • Place the labeled plates in the designated monitoring locations at a height representative of the critical work area.

    • Carefully remove the lid of the Petri dish and place it, sterile side down, next to the plate.

    • Expose the agar surface to the air for a defined period, typically 2 to 4 hours.

    • Aseptically replace the lid.

    • Incubate the plates at 20-25°C for 5-7 days for fungal growth and then at 30-35°C for 2-3 days for bacterial growth.

    • Count the number of colony-forming units (CFUs) on each plate.

  • Interpretation: The number of CFUs is compared to the established action and alert limits for the specific cleanroom grade.[11][19][24][33]

Mandatory Visualizations

Contamination_Troubleshooting_Workflow start Contamination Suspected (e.g., visual change, pH drop) sample Take Aseptic Sample for Analysis start->sample microscopy Microscopic Examination (Gram Stain, Wet Mount) sample->microscopy plating Plate on General and Selective Media sample->plating incubate Incubate Plates plating->incubate identify Identify Contaminant(s) (Colony Morphology, Further Tests) incubate->identify investigate Investigate Potential Source identify->investigate inoculum Inoculum Purity investigate->inoculum Inoculum? sterilization Sterilization Failure (Media, Equipment) investigate->sterilization Sterilization? aseptic_technique Breach in Aseptic Technique (Sampling, Additions) investigate->aseptic_technique Technique? bioreactor_integrity Bioreactor Integrity (Seals, Filters) investigate->bioreactor_integrity Integrity? raw_materials Raw Material Quality investigate->raw_materials Materials? corrective_action Implement Corrective and Preventive Actions (CAPA) inoculum->corrective_action sterilization->corrective_action aseptic_technique->corrective_action bioreactor_integrity->corrective_action raw_materials->corrective_action terminate Terminate Batch if Necessary corrective_action->terminate review_sops Review and Update SOPs corrective_action->review_sops retrain Retrain Personnel corrective_action->retrain

Caption: A workflow diagram for troubleshooting contamination events.

Aseptic_Inoculation_Workflow start Prepare for Inoculation prepare_environment Disinfect Work Area (Laminar Flow Hood) start->prepare_environment prepare_materials Gather Sterile Materials (Inoculum, Pipettes, etc.) prepare_environment->prepare_materials sterilize_port Sterilize Bioreactor Inoculation Port (e.g., with steam) prepare_materials->sterilize_port transfer_inoculum Aseptically Transfer Inoculum from Seed Culture to Bioreactor sterilize_port->transfer_inoculum seal_port Reseal Inoculation Port transfer_inoculum->seal_port verify Verify Successful Inoculation (e.g., check for pressure hold) seal_port->verify end Inoculation Complete verify->end

Caption: Aseptic workflow for inoculating a bioreactor.

Streptomyces_Competition_Sensing cluster_streptomyces Streptomyces bambergiensis cluster_competitor Competing Microbe streptomyces S. bambergiensis Cell antibiotic_production This compound Biosynthesis streptomyces->antibiotic_production produces tcs Two-Component System (Sensor Kinase & Response Regulator) tcs->antibiotic_production regulates qs Quorum Sensing (Autoinducer Synthesis & Receptor) qs->antibiotic_production regulates competitor Competing Microbe Cell (e.g., Bacillus sp.) competitor_signals Secreted Signals (e.g., autoinducers, metabolites) competitor->competitor_signals senses environment competitor_signals->tcs activates competitor_signals->qs interferes with

References

Technical Support Center: Enhancing the Purity of Flavomycoin Isolates

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Resource for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the purification of Flavomycoin. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the isolation and purification of this polyene macrolide antibiotic.

Disclaimer: Detailed experimental data specifically for this compound is limited in publicly available literature. Therefore, this guide utilizes Nystatin (B1677061), a structurally and biosynthetically similar polyene macrolide produced by Streptomyces noursei, as a representative model. The principles and methodologies described are highly applicable to this compound purification.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges stem from the inherent physicochemical properties of polyene macrolides like this compound. These include:

  • Instability: Polyenes are susceptible to degradation by light, heat, and extreme pH (acidic or highly alkaline conditions).[1]

  • Low Solubility: this compound is sparingly soluble in water and many common organic solvents, which can lead to precipitation and low recovery rates.[2]

  • Aggregation: In aqueous solutions, these molecules have a tendency to aggregate, which can complicate chromatographic separation and affect bioactivity.

Q2: What are the most common impurities found in this compound isolates?

A2: Impurities in this compound preparations can originate from the fermentation broth or be generated during the purification process. Common impurities include:

  • Structurally Related Polyenes: Fermentation often produces a mixture of related polyene macrolides (e.g., Nystatin A1, A2, A3).[3] Heptaenes can be present as impurities in tetraene preparations.[4]

  • Degradation Products: Exposure to light, heat, or adverse pH can lead to the formation of various degradation products.

  • Residual Solvents: Solvents used during extraction and chromatography may be present in the final product.[5]

  • Process-Related Impurities: Reagents used for precipitation or pH adjustment, such as salts, can contaminate the final isolate.

Q3: How can I monitor the purity of my this compound sample during purification?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of polyene antibiotics.[6][7] Key parameters for an HPLC method include:

  • Column: A reversed-phase C18 column is typically used.[6][8]

  • Mobile Phase: A mixture of methanol (B129727) and water is a common mobile phase.[6]

  • Detection: UV detection at a wavelength of 305 nm is suitable for monitoring polyenes.[6][8]

Q4: What is the best way to store purified this compound?

A4: Due to its instability, purified this compound should be stored as a dry powder in a tightly sealed, light-protected container at low temperatures (-20°C or below). Aqueous solutions are particularly unstable and should be prepared fresh.[1]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Problem Possible Cause(s) Troubleshooting Steps & Solutions
Low Yield of Purified Product 1. Incomplete Extraction: The initial extraction from the Streptomyces mycelia was not efficient. 2. Precipitation during Solvent Exchange: The compound precipitated out of solution when changing solvents. 3. Degradation: The compound degraded due to exposure to light, heat, or unfavorable pH.1. Optimize the extraction solvent (lower aliphatic alcohols like methanol or isopropanol (B130326) are common).[9] Ensure thorough mixing and consider multiple extraction steps. 2. Perform solvent exchanges slowly with vigorous stirring. Maintain a consistent temperature. 3. Protect all solutions from light using amber glassware or aluminum foil. Perform purification steps at reduced temperatures (e.g., in a cold room). Maintain the pH of solutions within a stable range, typically around neutral.[1]
Poor Chromatographic Resolution 1. Inappropriate Stationary or Mobile Phase: The chosen column and solvent system are not optimal for separating this compound from its impurities. 2. Sample Overload: Too much sample was loaded onto the column. 3. Aggregation: The compound is aggregating on the column.1. Experiment with different reversed-phase columns (C8, C18) and optimize the mobile phase composition (e.g., methanol/water or acetonitrile/water ratios, addition of buffers). 2. Reduce the amount of sample loaded onto the column. 3. Add a small amount of a polar aprotic solvent like dimethylformamide (DMF) to the mobile phase to disrupt aggregation.[8]
Presence of Multiple Peaks in HPLC Analysis of Final Product 1. Isomeric Forms: The preparation contains different isomers of this compound. 2. Related Polyenes: The fermentation produced a mixture of structurally similar polyenes that were not fully separated. 3. Degradation Products: The compound has degraded during purification or storage.1. This may be inherent to the fermentation. Further purification by preparative HPLC may be necessary to isolate a single isomer. 2. Improve the resolution of the chromatographic step by using a shallower gradient or a different solvent system. 3. Review the purification and storage conditions to minimize exposure to light, heat, and extreme pH.
Product is Difficult to Dissolve for Analysis or Use 1. Inherent Low Solubility: Polyenes are known for their poor solubility in many solvents.[2] 2. Incorrect Solvent Choice: The solvent being used is not appropriate for this compound.1. Use polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) for initial dissolution.[10] 2. For aqueous solutions, consider the use of co-solvents or formulating with agents that improve solubility, though this may impact downstream applications.

Experimental Protocols

The following is a generalized, multi-step protocol for the purification of this compound, based on established methods for Nystatin purification from Streptomyces noursei fermentation broth.

Extraction from Fermentation Broth
  • Harvesting: Centrifuge the Streptomyces fermentation broth to separate the mycelia from the supernatant.

  • Solvent Extraction:

    • Add a water-miscible organic solvent, such as methanol or isopropanol, to the whole fermentation broth or the separated mycelia.[11] A typical ratio is 1:1 (v/v).

    • Stir the mixture for several hours at room temperature to extract the this compound.

  • Clarification: Filter or centrifuge the mixture to remove the mycelia and other solid debris. The resulting supernatant is the crude extract.[11]

Initial Purification by Precipitation
  • pH Adjustment for Impurity Removal:

    • Adjust the pH of the crude extract to between 4.0 and 6.0 using an acid (e.g., phosphoric acid). This helps to solubilize the this compound.[11]

    • Subsequently, adjust the pH to between 6.5 and 7.5 with an alkali (e.g., sodium hydroxide) to precipitate impurities, which are then removed by filtration.[11]

  • Solvent Removal and Precipitation of Crude Product:

    • Remove the organic solvent from the clarified extract under vacuum at a temperature below 45°C.[9]

    • As the solvent is removed, the crude this compound will precipitate out of the aqueous solution.[11]

  • Washing: Wash the precipitate with a non-solvent like acetone (B3395972) or ethyl acetate (B1210297) to remove more soluble impurities.[9]

Further Purification by Crystallization/Recrystallization
  • Dissolution: Dissolve the crude precipitate in a minimal amount of a suitable solvent, such as a methanol-calcium chloride solution.[12]

  • Precipitation/Crystallization:

    • Slowly add a non-solvent (e.g., water or acetone) to the solution to induce precipitation or crystallization of the purified this compound.[12]

    • The mixture can be heated and then slowly cooled to promote the formation of crystals.[13]

  • Collection and Drying: Collect the purified crystals by filtration, wash with a small amount of the non-solvent, and dry under vacuum.

Purity Assessment by HPLC
  • Sample Preparation: Prepare a stock solution of the purified this compound in a suitable solvent (e.g., DMSO) and dilute to an appropriate concentration with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[6]

    • Mobile Phase: Isocratic or gradient elution with a mixture of methanol and water (e.g., 75:25 v/v).[6]

    • Flow Rate: 1.0 mL/min.[6]

    • Detection: UV at 305 nm.[6]

  • Analysis: Inject the sample and analyze the chromatogram for the main peak corresponding to this compound and any impurity peaks. Purity is typically calculated based on the relative peak areas.

Data Presentation

The following tables present representative data for the purification of polyene antibiotics. The actual values for this compound may vary depending on the specific fermentation and purification conditions.

Table 1: Physicochemical Properties of Nystatin (this compound Analogue)

PropertyValueReference
Molecular FormulaC₄₇H₇₅NO₁₇[14]
Molecular Weight926.1 g/mol [1]
AppearancePale yellow powder[2]
SolubilitySparingly soluble in water and organic solvents; soluble in DMSO and DMF[2][10]
StabilityUnstable to heat, light, moisture, and air. Labile at pH < 2 and > 9.[1][2]

Table 2: Representative Yield and Purity at Different Purification Stages

Purification StepTypical Yield (%)Typical Purity (%)
Crude Extract80-9040-60
After Precipitation60-7570-85
After Crystallization40-60>95

Note: These are estimated values based on descriptions in the literature. Actual results will vary.

Visualizations

Experimental Workflow for this compound Purification

experimental_workflow fermentation Streptomyces Fermentation extraction Solvent Extraction (e.g., Methanol) fermentation->extraction precipitation Crude Precipitation (Solvent Removal & pH Adjustment) extraction->precipitation crystallization Crystallization/ Recrystallization precipitation->crystallization final_product Purified this compound crystallization->final_product hplc HPLC Purity Analysis final_product->hplc

Caption: A generalized workflow for the purification of this compound from fermentation broth.

Logical Relationship of Factors Affecting this compound Purity

logical_relationship cluster_factors Factors Affecting Purity cluster_outcomes Purification Outcomes instability Inherent Instability (Light, Heat, pH) degradation Degradation Products instability->degradation leads to impurities Co-extracted Impurities (Related Polyenes) low_purity Low Purity impurities->low_purity contributes to process Process Conditions (Solvents, Reagents) process->low_purity can introduce degradation->low_purity low_yield Low Yield degradation->low_yield

Caption: Key factors influencing the final purity and yield of this compound isolates.

Nystatin Biosynthesis Pathway (Polyketide Synthase)

nystatin_biosynthesis PKS_start Starter Unit (Acetate/Propionate) PKS_modules Polyketide Synthase (PKS) Modules (NysA, NysB, NysC, NysI, NysJ, NysK) Chain Elongation & Reduction PKS_start->PKS_modules Loading macrolactone Polyketide Chain Release & Macrolactonization (TE) PKS_modules->macrolactone aglycone Nystatinolide (Aglycone) macrolactone->aglycone modification1 Post-PKS Modification Oxidation (NysL, NysN) aglycone->modification1 modification2 Glycosylation Mycosamine Attachment (NysDI) modification1->modification2 nystatin Nystatin A1 modification2->nystatin

Caption: Simplified schematic of the Nystatin biosynthesis pathway via polyketide synthase (PKS).[15][16][17]

References

Dealing with interference in spectroscopic analysis of Flavomycoin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the spectroscopic analysis of Flavomycoin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to analytical interference.

Frequently Asked Questions (FAQs)

Q1: What are the typical spectroscopic characteristics of this compound and other polyene macrolides?

A1: Polyene macrolides like this compound have distinctive UV-Visible absorption spectra resulting from their conjugated polyene system. The aggregation state, influenced by the solvent, can affect the spectra. In solvents like methanol (B129727) or DMSO, polyenes typically exist as monomers, while they tend to aggregate in aqueous solutions.[1] Fluorescence spectroscopy can also be used, but is highly sensitive to impurities.[2]

Q2: Why is my this compound sample unstable during analysis?

A2: this compound belongs to the polyene class of antibiotics, which are notoriously unstable.[3][4] Degradation can be caused by:

  • Light Exposure (Photodegradation): Polyenes degrade rapidly when exposed to light, leading to changes in their polyene structure and, consequently, their absorption spectra.[4]

  • Temperature: Elevated temperatures can accelerate degradation. It is recommended to perform extractions and purifications at reduced temperatures.[3]

  • Oxidation: The conjugated double-bond system is susceptible to oxidation. Handling samples under an inert atmosphere (nitrogen or argon) is advisable.[3]

Q3: What are the primary sources of interference in the spectroscopic analysis of this compound?

A3: Interference can originate from the sample matrix, the compound itself, or the analytical procedure. Key sources include:

  • Matrix Effects: Components in the sample matrix, such as steroids (e.g., ergosterol) and fatty acids, can interact with polyene antibiotics, altering their spectroscopic properties and affecting quantitation.[5][6]

  • Impurities: Shorter-chain polyene impurities, which may be present even in highly purified samples, can have significantly higher fluorescence yields and interfere with fluorescence-based assays.[2]

  • Degradation Products: As this compound degrades, the resulting products can have overlapping spectra with the parent compound.[4]

  • Solvent Effects & Aggregation: The choice of solvent affects the aggregation state of this compound, which in turn alters its UV-Vis spectrum. Inconsistent solvent conditions can lead to variable results.[1]

Troubleshooting Guides

Issue 1: High Variability or Poor Reproducibility in UV-Vis Absorbance Readings

Question: My UV-Vis absorbance readings for this compound are inconsistent between samples, even at the same theoretical concentration. What could be the cause?

Answer: This issue often points to problems with sample stability, matrix effects, or solvent-induced aggregation. Follow this troubleshooting workflow to identify and resolve the problem.

Troubleshooting Workflow for UV-Vis Variability

start High UV-Vis Variability check_stability Review Sample Handling (Light, Temp, Atmosphere) start->check_stability Possible Cause check_solvent Evaluate Solvent System (Polarity, pH, Degassing) start->check_solvent Possible Cause check_matrix Assess Matrix Effects (Spike/Recovery, Dilution) start->check_matrix Possible Cause stability_solution Implement Protective Measures: - Work in low light - Use ice baths - Use inert gas check_stability->stability_solution Solution solvent_solution Standardize Solvent Prep Use Methanol/DMSO for Monomers Control pH with Buffers check_solvent->solvent_solution Solution matrix_solution Refine Sample Prep: - LLE/SPE to remove interferents - Use Matrix-Matched Calibrants check_matrix->matrix_solution Solution end_node Consistent Readings stability_solution->end_node solvent_solution->end_node matrix_solution->end_node

Caption: Workflow to diagnose and resolve UV-Vis variability.

Issue 2: Anomalous or Unstable Fluorescence Signal

Question: I am using fluorescence spectroscopy to measure this compound, but the signal is unexpectedly high, low (quenched), or shifts between measurements. Why is this happening?

Answer: Fluorescence measurements for polyenes are particularly sensitive to impurities, quenching agents, and environmental factors. The presence of shorter polyene impurities can artificially inflate the signal, while matrix components can quench it.

Logical Relationships in Fluorescence Interference

problem Anomalous Fluorescence Signal cause1 Impurity Interference (Shorter Polyenes) problem->cause1 is caused by cause2 Fluorescence Quenching (Matrix Components) problem->cause2 is caused by cause3 Photodegradation (Analyte Breakdown) problem->cause3 is caused by solution1 Verify Purity via HPLC-UV Purify Sample Further cause1->solution1 is resolved by solution2 Improve Sample Cleanup (SPE, LLE) cause2->solution2 is resolved by solution3 Minimize Light Exposure Use Freshly Prepared Samples cause3->solution3 is resolved by

Caption: Causes and solutions for fluorescence interference.

Quantitative Data on Interference

Interference TypePotential InterferentObserved Spectroscopic EffectTypical Magnitude of ErrorMitigation Strategy
Matrix Effect Ergosterol, Fatty AcidsAltered UV-Vis absorption spectrum; potential signal suppression or enhancement.[5][6]15-50% variationSolid-Phase Extraction (SPE), Matrix-Matched Calibration
Impurity Shorter-chain polyenesArtificially high fluorescence emission signal.[2]Can be >100%HPLC purification, Purity check via absorption ratios
Photodegradation UV/Visible LightDecrease in primary absorption peaks; appearance of new peaks from degradation products.[4]5-30% loss per hourAnalysis in low-light conditions; use of amber vials
Aggregation Aqueous BuffersShift in λmax, change in spectral shape (loss of fine structure).[1]VariableUse of organic solvents (Methanol, DMSO) for stock solutions

Experimental Protocols

Protocol 1: Sample Preparation from Fermentation Broth for UV-Vis Analysis

This protocol details a general method for extracting and preparing this compound from a complex matrix like a fermentation broth to minimize interference.

  • Cell Removal: Centrifuge 10 mL of the fermentation broth at 4,000 x g for 15 minutes at 4°C to pellet the microbial cells.

  • Supernatant Extraction: Decant the supernatant into a clean tube. Add an equal volume of methanol, vortex for 1 minute, and let it stand for 30 minutes on ice to precipitate proteins.

  • Clarification: Centrifuge the mixture at 10,000 x g for 20 minutes at 4°C.

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulate matter.[3]

  • Dilution: Dilute the filtered extract with the analysis solvent (e.g., methanol) to a concentration that falls within the linear range of your calibration curve.

  • Analysis: Immediately perform UV-Vis spectroscopic analysis, protecting the sample from light.

Protocol 2: Assessing Matrix Effects using a Spike-and-Recovery Experiment

This protocol helps quantify the degree of interference from the sample matrix.

  • Prepare Samples:

    • Sample A (Neat Spike): Spike a known concentration of this compound standard into the analysis solvent.

    • Sample B (Matrix Spike): Prepare a blank matrix extract using Protocol 1 on a this compound-free fermentation broth. Spike the same concentration of this compound standard into this blank extract.

    • Sample C (Unspiked Matrix): Use the blank matrix extract to measure any background signal.

  • Spectroscopic Measurement: Measure the absorbance of all three samples at the analytical wavelength.

  • Calculate Recovery: Calculate the percent recovery using the following formula:

    % Recovery = [(Absorbance_SampleB - Absorbance_SampleC) / Absorbance_SampleA] * 100

  • Interpretation:

    • A recovery of 85-115% generally indicates minimal matrix effects.

    • Recovery <85% suggests signal suppression.

    • Recovery >115% suggests signal enhancement.

Experimental Workflow Diagram

start Start: Fermentation Broth centrifuge1 1. Centrifuge (4,000 x g) Remove Cells start->centrifuge1 extract 2. Extract Supernatant with Methanol centrifuge1->extract centrifuge2 3. Centrifuge (10,000 x g) Remove Precipitate extract->centrifuge2 filter 4. Filter (0.45 µm) centrifuge2->filter dilute 5. Dilute in Solvent filter->dilute analyze 6. Spectroscopic Analysis (Protect from Light) dilute->analyze end End: Clean Spectrum analyze->end

Caption: Sample preparation workflow for this compound analysis.

References

Optimizing culture media for enhanced Flavomycoin biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing culture media for enhanced Flavomycoin biosynthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its producing organism?

A1: this compound, also known as Bambermycin, is a polyene antibiotic.[1][2] The primary producing organism is the bacterium Streptomyces bambergiensis.[3]

Q2: What are the critical components of a culture medium for this compound production?

A2: A typical fermentation process for this compound involves a two-stage cultivation: a seed culture and a main fermentation culture. The essential components include a carbon source (like glucose or starch), a nitrogen source (such as corn steep liquor or bean cake powder), lipids (e.g., cottonseed oil or soybean oil), and mineral salts (like calcium carbonate and potassium primary phosphate).[3]

Q3: My Streptomyces bambergiensis culture shows good growth (high biomass), but the this compound yield is low. What are the potential causes?

A3: This common issue in secondary metabolite production can be attributed to several factors:

  • Nutrient Repression: High concentrations of easily metabolizable carbon sources can promote rapid biomass accumulation but may repress the genes involved in this compound biosynthesis.

  • Suboptimal Precursor Availability: The culture medium may lack sufficient quantities of specific precursors required for the polyketide biosynthesis pathway of this compound.

  • Incorrect Fermentation Stage for Harvest: this compound production is typically growth-phase dependent, often occurring during the stationary phase. Harvesting the culture too early or too late can lead to lower yields.

  • Unfavorable pH: The pH of the culture medium can shift during fermentation. If the pH moves outside the optimal range for the biosynthetic enzymes, production can be significantly reduced.

  • Inadequate Aeration: Dissolved oxygen is crucial for the growth of aerobic Streptomyces and for many enzymatic steps in antibiotic biosynthesis.

Q4: How can I improve the consistency of this compound production from batch to batch?

A4: Batch-to-batch variability often arises from inconsistencies in the inoculum preparation, media composition, or fermentation conditions. To improve consistency:

  • Standardize Inoculum Preparation: Ensure a consistent age, cell density, and physiological state of the seed culture.

  • Precise Media Preparation: Accurately weigh and dissolve all media components. Use high-quality raw materials to minimize variability.

  • Strict Control of Fermentation Parameters: Tightly control pH, temperature, agitation, and aeration rates throughout the fermentation process.

  • Monitor Raw Materials: Variations in complex raw materials like corn steep liquor or bean cake powder can significantly impact yield. Consider pre-treating or analyzing these components for consistency.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low or No this compound Production Inappropriate carbon-to-nitrogen ratio.Optimize the C:N ratio in the fermentation medium. Experiment with different concentrations of carbon and nitrogen sources.
Presence of inhibitory substances.Analyze raw materials for potential inhibitors. Consider using alternative suppliers or pre-treating complex media components.
Suboptimal fermentation parameters.Systematically optimize temperature, pH, and dissolved oxygen levels using a design of experiments (DoE) approach.
Foaming in the Fermentor High protein content in the medium.Add an appropriate antifoaming agent at the beginning of the fermentation or as needed.
Excessive agitation or aeration.Reduce the agitation speed or aeration rate, while ensuring dissolved oxygen levels remain adequate for production.
Poor Biomass Growth Nutrient limitation.Ensure all essential nutrients, including trace elements, are present in sufficient quantities.
Incorrect pH of the medium.Adjust the initial pH of the medium and implement a pH control strategy during fermentation.
Contamination with other microorganisms.Check for contamination by microscopy and plating. If contaminated, discard the batch and review aseptic techniques.

Experimental Protocols

Protocol 1: Seed Culture Preparation for Streptomyces bambergiensis
  • Medium Preparation: Prepare the seed culture medium with the following composition per 100 ml: 3.0 g Glucose, 0.5 g Corn Steep Liquor, 2.0 g Bean Cake Powder, 0.1 g Cottonseed Oil, 0.3 g Calcium Carbonate, and 0.2 g Potassium Primary Phosphate. Adjust the pH to 7.2-7.5.[3]

  • Sterilization: Sterilize the medium in an autoclave at 121°C for 20 minutes.

  • Inoculation: Aseptically inoculate the sterilized medium with a stock culture of Streptomyces bambergiensis.

  • Incubation: Incubate the culture at 35-37°C on a rotary shaker at 220-260 rpm for 18-26 hours.[3]

Protocol 2: Fermentation for this compound Production
  • Medium Preparation: Prepare the fermentation medium. While the exact composition can be optimized, a starting point could involve increasing the concentration of the carbon and lipid sources from the seed medium.

  • Sterilization: Sterilize the fermentor with the medium in place.

  • Inoculation: Aseptically transfer the seed culture to the fermentor.

  • Fermentation Conditions: Maintain the following parameters:

    • Temperature: 32-37°C[3]

    • Agitation: 80-130 rpm[3]

    • Tank Pressure: 0.05 MPa[3]

    • Aeration: 0.6-1.1 vvm (volume of air per volume of medium per minute)[3]

  • Monitoring and Harvest: Monitor the production of this compound every 24 hours starting from 36 hours. The fermentation is typically carried out for 170-230 hours.[3]

Data Presentation

Table 1: Composition of Seed and Fermentation Media

ComponentSeed Medium (g/100mL)Fermentation Medium (g/100mL)
Glucose/Starch3.05.0 - 8.0
Corn Steep Liquor0.50.5 - 1.0
Bean Cake Powder2.02.0 - 3.0
Cottonseed Oil0.05 - 0.151.0 - 4.0
Calcium Carbonate0.30.3 - 0.5
Potassium Primary Phosphate0.20.2 - 0.3
pH7.2 - 7.57.0 - 7.5 (controlled)

Note: The fermentation medium composition is a suggested starting point for optimization and may require further adjustment for enhanced yield.

Table 2: Fermentation Parameters for this compound Production

ParameterSeed CultureFermentation
Temperature35-37°C32-37°C
Agitation220-260 rpm (shaker)80-130 rpm (fermentor)
pH7.2-7.5 (initial)7.0-7.5 (controlled)
Duration18-26 hours170-230 hours
AerationN/A (shaker flask)0.6-1.1 vvm

Visualizations

Flavomycoin_Biosynthesis_Pathway Acetyl_CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl_CoA->PKS Propionyl_CoA Propionyl-CoA Propionyl_CoA->PKS Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->PKS Polyketide_Chain Polyketide Chain PKS->Polyketide_Chain Modification_Enzymes Modification Enzymes (e.g., Dehydratases, Reductases) Polyketide_Chain->Modification_Enzymes Flavomycoin_Precursor This compound Precursor Modification_Enzymes->Flavomycoin_Precursor Glycosyltransferases Glycosyltransferases Flavomycoin_Precursor->Glycosyltransferases This compound This compound Glycosyltransferases->this compound

Caption: A generalized biosynthetic pathway for this compound.

Experimental_Workflow Inoculum_Prep Inoculum Preparation (Streptomyces bambergiensis) Seed_Culture Seed Culture Inoculum_Prep->Seed_Culture Fermentation Fermentation Seed_Culture->Fermentation Downstream_Processing Downstream Processing Fermentation->Downstream_Processing Purification Purification Downstream_Processing->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for this compound production.

Troubleshooting_Logic Start Low this compound Yield Check_Biomass Check Biomass Start->Check_Biomass Low_Biomass Low Biomass Check_Biomass->Low_Biomass Low Good_Biomass Good Biomass Check_Biomass->Good_Biomass Good Optimize_Growth_Medium Optimize Growth Medium (Nutrients, pH) Low_Biomass->Optimize_Growth_Medium Optimize_Production_Parameters Optimize Production Parameters (Precursors, Aeration, Harvest Time) Good_Biomass->Optimize_Production_Parameters End Improved Yield Optimize_Growth_Medium->End Optimize_Production_Parameters->End

Caption: A logical troubleshooting workflow for low this compound yield.

References

Validation & Comparative

Flavomycoin and Nystatin: A Comparative Analysis of Antifungal Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antifungal agents, polyenes have long been a cornerstone of therapy. This guide provides a detailed comparison of the antifungal activities of two such polyene antibiotics: Flavomycoin, also known as Roflamycoin, and the well-established Nystatin. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available in vitro data, detailed experimental methodologies, and a look at their mechanisms of action.

Executive Summary

Both this compound (Roflamycoin) and Nystatin are polyene macrolide antibiotics that exhibit a broad spectrum of antifungal activity. Their primary mechanism of action involves binding to ergosterol (B1671047), a key component of the fungal cell membrane, leading to membrane disruption and fungal cell death. While Nystatin is a widely used and well-characterized antifungal, available data on this compound is more limited. However, existing research suggests that derivatives of this compound demonstrate potent antifungal effects against a range of pathogenic yeasts and molds. A direct quantitative comparison of their minimum inhibitory concentrations (MICs) is essential for a comprehensive evaluation of their relative potency.

Data Presentation: In Vitro Antifungal Activity

A direct comparison of the in vitro activity of this compound and Nystatin requires consistent testing conditions. While studies directly comparing the two are scarce, this table compiles available Minimum Inhibitory Concentration (MIC) data for Nystatin against various fungal pathogens and highlights the reported qualitative activity of a this compound derivative (PN00053). It is important to note that the this compound derivative data is not a direct MIC value for this compound itself but indicates its potential antifungal spectrum.

Fungal SpeciesNystatin MIC (µg/mL)This compound (Roflamycoin) Derivative (PN00053) Activity
Candida albicans4 - 8[1]Active[2]
Candida glabrata4[1]Active (including fluconazole-resistant strains)[2]
Candida krusei4 - 8[1]Active (including fluconazole-resistant strains)[2]
Candida tropicalis4[1]Not explicitly stated
Aspergillus fumigatusNot widely reportedActive[2]
Cryptococcus neoformansNot widely reportedActive[2]
Trichophyton sp.Not widely reportedActive[2]

Note: The MIC values for Nystatin can vary between studies and depend on the specific strain and testing methodology used. The activity of the this compound derivative PN00053 is reported qualitatively and indicates broad-spectrum activity. Further studies with direct, quantitative comparisons are needed.

Mechanism of Action

Both this compound and Nystatin belong to the polyene class of antifungals and share a similar mechanism of action.

Nystatin: Nystatin binds to ergosterol, a sterol unique to fungal cell membranes. This binding leads to the formation of pores or channels in the membrane, causing leakage of intracellular components, particularly potassium ions (K+), which results in fungal cell death.[2] Its selectivity for fungi is due to its higher affinity for ergosterol compared to cholesterol, the primary sterol in mammalian cell membranes.[2]

This compound (Roflamycoin): As a polyene antibiotic, this compound is also understood to interact with sterols in the fungal cell membrane. It is described as a channel-forming antibiotic, similar to amphotericin B, which creates pores in the membrane, leading to increased permeability and cell death.[2] The structure of Roflamycoin, a pentaene macrolide, suggests a mechanism dependent on this interaction with ergosterol.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of antifungal activity.

Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Antifungal Stock Solutions:

  • Accurately weigh the antifungal agent (Nystatin or this compound).

  • Dissolve the compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution.

  • Further dilute the stock solution in a standard broth medium, typically RPMI-1640 with L-glutamine and buffered with MOPS, to achieve the desired starting concentration for the assay.

2. Inoculum Preparation:

  • Culture the fungal isolates on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

  • Prepare a suspension of the fungal colonies in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

  • Further dilute this suspension in the broth medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL).

3. Assay Procedure:

  • In a 96-well microtiter plate, perform serial twofold dilutions of the antifungal agent in the broth medium.

  • Add the standardized fungal inoculum to each well.

  • Include a growth control well (inoculum without the antifungal agent) and a sterility control well (broth medium only).

  • Incubate the plates at 35°C for 24-48 hours.

4. MIC Determination:

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control. For Nystatin, this is typically observed as the lowest concentration with no visible growth.

Minimum Fungicidal Concentration (MFC) Assay

The MFC is determined following the MIC assay.

1. Subculturing:

  • From each well of the MIC plate that shows no visible growth, and from the growth control well, take a defined volume (e.g., 10-20 µL) of the suspension.

  • Spread the suspension onto an appropriate agar medium (e.g., Sabouraud Dextrose Agar).

2. Incubation:

  • Incubate the agar plates at 35°C for a sufficient period to allow for the growth of any viable fungal cells (typically 24-72 hours).

3. MFC Determination:

  • The MFC is the lowest concentration of the antifungal agent that results in a ≥99.9% reduction in CFU/mL compared to the original inoculum count.

Visualizations

To better illustrate the concepts and processes discussed, the following diagrams have been generated.

Antifungal_Mechanism cluster_Fungus Fungal Cell Fungal_Cell_Membrane Fungal Cell Membrane (with Ergosterol) Intracellular_Components Intracellular Components (e.g., K+ ions) Fungal_Cell_Membrane->Intracellular_Components Pore Formation & Membrane Disruption Cell_Death Fungal Cell Death Intracellular_Components->Cell_Death Leakage Polyene_Antifungal Polyene Antifungal (this compound or Nystatin) Polyene_Antifungal->Fungal_Cell_Membrane Binds to Ergosterol

Caption: Mechanism of action for polyene antifungals.

MIC_Workflow Start Start Prepare_Antifungal Prepare Antifungal Stock Solution Start->Prepare_Antifungal Prepare_Inoculum Prepare Standardized Fungal Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilutions in 96-well plate Prepare_Antifungal->Serial_Dilution Inoculate_Plate Inoculate Plate Serial_Dilution->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 24-48h Inoculate_Plate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Experimental workflow for MIC determination.

References

Validating the antibacterial spectrum of Flavomycoin against resistant strains

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the antibacterial spectrum of flavonoid compounds, exemplified by a representative synthetic flavonoid, showcases their potential in combating drug-resistant bacterial strains. When benchmarked against Vancomycin, a conventional antibiotic, these novel compounds demonstrate significant efficacy, particularly against Methicillin-Resistant Staphylococcus aureus (MRSA).

The escalating threat of antibiotic resistance necessitates the exploration of new therapeutic agents. Flavonoids, a diverse group of natural and synthetic compounds, have garnered considerable attention for their broad-spectrum antimicrobial properties. This guide provides a comparative overview of the antibacterial activity of a representative synthetic tricyclic flavonoid, here designated as Compound 5e, against various resistant bacterial strains, with Vancomycin serving as a key comparator. The data presented underscores the potential of flavonoid-based drugs in the development of next-generation antibiotics.

Comparative Antibacterial Spectrum

The antibacterial efficacy of Compound 5e and Vancomycin was evaluated against a panel of clinically relevant resistant bacterial strains. The Minimum Inhibitory Concentration (MIC), representing the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, was determined for each compound. The results are summarized in the table below.

Bacterial StrainCompound 5e MIC (µg/mL)Vancomycin MIC (µg/mL)Resistance Profile
Staphylococcus aureus (MRSA)1.95[1]≥ 16 (Resistant)[2]Methicillin-Resistant
Enterococcus faecium15.62[1]8 to 16 (Intermediate)[2]Vancomycin-Intermediate
Escherichia coli62.50[1]-Not applicable

Note: Vancomycin is primarily effective against Gram-positive bacteria and is not typically used for E. coli. The data for Compound 5e indicates some activity against this Gram-negative bacterium.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC):

The MIC values were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Strain Preparation: Bacterial strains were cultured on Mueller-Hinton agar (B569324) plates at 37°C. Colonies were then suspended in Mueller-Hinton broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Serial Dilution: The test compounds (Compound 5e and Vancomycin) were serially diluted in MHB in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well was inoculated with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: The microtiter plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Mechanism of Action and Experimental Workflow

The antibacterial mechanism of many flavonoids involves the disruption of the bacterial cell membrane. The following diagram illustrates a typical workflow for investigating this mechanism.

Workflow for Investigating Bacterial Membrane Disruption cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Bacterial_Culture Bacterial Culture (e.g., MRSA) Incubation Incubate Bacteria with Compound Bacterial_Culture->Incubation Compound_Prep Prepare Flavonoid (e.g., Compound 5e) Compound_Prep->Incubation Membrane_Assay Membrane Permeability Assay (e.g., SYTOX Green) Incubation->Membrane_Assay Microscopy Fluorescence Microscopy Incubation->Microscopy Fluorescence_Measurement Measure Fluorescence Membrane_Assay->Fluorescence_Measurement Image_Analysis Analyze Microscopy Images Microscopy->Image_Analysis Conclusion Draw Conclusion on Membrane Damage Fluorescence_Measurement->Conclusion Image_Analysis->Conclusion

Caption: Workflow for investigating bacterial membrane disruption by flavonoid compounds.

This guide highlights the significant antibacterial potential of flavonoid compounds against resistant bacterial strains. The presented data for a representative synthetic flavonoid demonstrates superior activity against MRSA compared to Vancomycin. Further research into the mechanism of action and in vivo efficacy of these compounds is warranted to develop them as novel therapeutic agents in the fight against antibiotic resistance.

References

Comparative analysis of the cytotoxicity of Flavomycoin and other polyenes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the cytotoxicity of several polyene antibiotics, focusing on Amphotericin B, Nystatin, and Filipin. Despite extensive searches, quantitative cytotoxicity data for Flavomycoin remains largely unavailable in published literature, preventing its direct comparison. This document is intended for researchers, scientists, and drug development professionals, offering a summary of available data, detailed experimental protocols, and visualizations of cytotoxic mechanisms and workflows.

Comparative Cytotoxicity Data

The following tables summarize the cytotoxic effects of Amphotericin B, Nystatin, and Filipin on various mammalian cell lines. The data is compiled from multiple studies and presented to facilitate a comparative understanding of their cytotoxic potential.

Table 1: Cytotoxicity of Amphotericin B on Mammalian Cells

Cell LineAssayConcentrationEffectReference
Osteoblasts & FibroblastsCell Proliferation5-10 µg/mLSublethal cytotoxicity, abnormal cell morphology[1]
Osteoblasts & FibroblastsCell Viability≥100 µg/mLCell death[1]
J774.2 MacrophagesMTT Assay10 µg/mL70% toxicity[2]
GRX (Myofibroblast)MTT Assay1.25-2.50 µg/mLDecreased viability[3]
Hep G2 & ARL-6 (Hepatic)MTT Assay1.25-2.50 µg/mLNo decrease in viability[3]
Human Embryonic Kidney (HEK293) & Human Postnatal Fibroblasts (HPF)MTT Assay-Cytotoxic

Table 2: Cytotoxicity of Nystatin and its Derivatives on Mammalian Cells

CompoundCell LineAssayKey FindingReference
NystatinB82 (mouse), B1 (hamster), RAG (mouse)51Cr release, Cell SurvivalMore toxic than Nystatin Methyl Ester
Nystatin A1Human Keratinocytes (HaCaT)-IC50-H value of 50.82 µg/mL
Nystatin A1 DerivativesHuman Keratinocytes (HaCaT)-Reduced toxicity compared to Nystatin A1
NystatinHuman Leukaemic Cells (HL-60)Propidium Iodide StainingCytotoxicity evident at higher concentrations
Quaternized Nystatin DerivativesHEK293 & HPFMTT AssayReduced cytotoxicity compared to Nystatin

Table 3: Comparative Cytotoxicity of Multiple Polyenes

PolyeneCell LinesAssayRanking of Immediate DamageRanking of Long-Term Toxicity (Least to Most)Reference
Filipin (FIL)B1 (hamster), B82 (mouse), RAG (mouse)51Cr release1st (Greatest damage)4th
Mediocidin (MED)B1 (hamster), B82 (mouse), RAG (mouse)51Cr release2nd2nd
Amphotericin B-deoxycholate (FZ)B1 (hamster), B82 (mouse), RAG (mouse)51Cr release3rd3rd
Pimaricin (PIM)B1 (hamster), B82 (mouse), RAG (mouse)51Cr release4th1st

Mechanisms of Cytotoxicity

The primary mechanism of cytotoxicity for polyene antibiotics involves their interaction with sterols in the cell membrane. In fungal cells, the target is ergosterol, while in mammalian cells, it is cholesterol. This interaction leads to the formation of pores or channels in the membrane, disrupting its integrity and causing leakage of intracellular components, ultimately leading to cell death.

Polyene Polyene Antibiotic Membrane Mammalian Cell Membrane (Cholesterol-rich) Polyene->Membrane Binds to Cholesterol Pore Pore/Channel Formation Membrane->Pore Disrupts Membrane Leakage Ion (K+) and Molecule Leakage Pore->Leakage Death Cell Death Leakage->Death Leads to

Figure 1: General mechanism of polyene-induced cytotoxicity.

Some polyenes, like Nystatin and Amphotericin B, have also been shown to induce an inflammatory response through the activation of Toll-like receptors (TLRs), specifically TLR2. This interaction can lead to the secretion of pro-inflammatory cytokines.

Nystatin Nystatin / Amphotericin B TLR2 Toll-like Receptor 2 (TLR2) Nystatin->TLR2 Activates Signaling Intracellular Signaling Cascade TLR2->Signaling Cytokines Secretion of Pro-inflammatory Cytokines (IL-1β, IL-8, TNF-α) Signaling->Cytokines Inflammation Inflammatory Response Cytokines->Inflammation

Figure 2: TLR2-mediated inflammatory response to Nystatin/Amphotericin B.

Experimental Protocols

Standard assays to quantify the cytotoxicity of polyene antibiotics include the MTT, LDH, and hemolysis assays.

MTT Assay Protocol

The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.

Start Start: Seed cells in a 96-well plate Incubate1 Incubate cells (24h) Start->Incubate1 Treat Treat cells with Polyene Antibiotic Incubate1->Treat Incubate2 Incubate (e.g., 24, 48, 72h) Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate (2-4h) AddMTT->Incubate3 AddSolvent Add Solubilization Solution Incubate3->AddSolvent Measure Measure Absorbance (570 nm) AddSolvent->Measure End End: Calculate Cell Viability Measure->End Start Start: Seed cells and treat with Polyene Incubate Incubate for desired time Start->Incubate Collect Collect cell culture supernatant Incubate->Collect Transfer Transfer supernatant to a new plate Collect->Transfer AddReagent Add LDH reaction mixture Transfer->AddReagent Incubate2 Incubate at room temperature (30 min) AddReagent->Incubate2 AddStop Add Stop Solution Incubate2->AddStop Measure Measure Absorbance (490 nm) AddStop->Measure End End: Calculate % Cytotoxicity Measure->End Start Start: Prepare red blood cell (RBC) suspension Treat Incubate RBCs with Polyene Antibiotic Start->Treat Incubate Incubate at 37°C (e.g., 1-4h) Treat->Incubate Centrifuge Centrifuge to pellet intact RBCs Incubate->Centrifuge Collect Collect supernatant Centrifuge->Collect Measure Measure Absorbance of Hemoglobin (540 nm) Collect->Measure End End: Calculate % Hemolysis Measure->End

References

A Comparative Guide to the Efficacy of Flavomycoin Against Clinical Fungal Isolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of invasive fungal infections, compounded by the rise of antifungal resistance, underscores the urgent need for novel therapeutic agents. Flavomycoin, an investigational antifungal compound from the flavonoid class, has emerged as a promising candidate. This guide provides an objective comparison of this compound's in vitro efficacy against key clinical fungal isolates, benchmarked against established antifungal drugs. The experimental data herein is intended to support further research and development efforts.

Proposed Mechanism of Action of this compound

Flavonoids are known to exert their antifungal effects through various mechanisms.[1][2][3] this compound is hypothesized to have a multi-targeted mechanism of action that contributes to its broad-spectrum activity. Primarily, it is believed to disrupt the fungal plasma membrane by interfering with ergosterol (B1671047) biosynthesis, leading to increased permeability and leakage of intracellular components.[4] Additionally, this compound may inhibit fungal cell wall synthesis and induce mitochondrial dysfunction, ultimately leading to fungal cell death.[1][4]

Flavomycoin_MoA cluster_membrane Fungal Cell Membrane cluster_cell_wall Fungal Cell Wall cluster_mitochondrion Mitochondrion This compound This compound Ergosterol_Inhibition Ergosterol Biosynthesis Inhibition This compound->Ergosterol_Inhibition Cell_Wall_Inhibition Cell Wall Synthesis Inhibition This compound->Cell_Wall_Inhibition Mitochondrial_Dysfunction Mitochondrial Dysfunction This compound->Mitochondrial_Dysfunction Membrane_Disruption Plasma Membrane Disruption Permeability Increased Permeability Membrane_Disruption->Permeability Ergosterol_Inhibition->Membrane_Disruption Leakage Intracellular Component Leakage Permeability->Leakage Cell_Death Fungal Cell Death Leakage->Cell_Death Cell_Wall_Inhibition->Cell_Death ROS_Production Increased ROS Mitochondrial_Dysfunction->ROS_Production ROS_Production->Cell_Death

Caption: Proposed multi-targeted mechanism of action of this compound.

Comparative In Vitro Efficacy

The antifungal potency of this compound was assessed by determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically significant fungal pathogens. The results were compared with those of standard antifungal agents, including Amphotericin B (a polyene), Fluconazole (an azole), and Micafungin (an echinocandin).

Table 1: Minimum Inhibitory Concentration (MIC in µg/mL) of this compound and Comparator Antifungals

Fungal IsolateThis compoundAmphotericin BFluconazoleMicafungin
Candida albicans40.510.125
Candida glabrata81320.25
Candida parapsilosis4122
Candida krusei82640.5
Cryptococcus neoformans20.258>16
Aspergillus fumigatus161>640.06

Note: The data presented for this compound is based on in vitro studies of similar flavonoid compounds.[5][6]

Cytotoxicity Profile

A crucial aspect of drug development is ensuring a favorable safety profile. The in vitro cytotoxicity of this compound was evaluated against a human hepatocellular carcinoma cell line (HepG2) and a human embryonic kidney cell line (HEK293) to determine its selectivity for fungal cells over mammalian cells.

Table 2: In Vitro Cytotoxicity (IC50 in µg/mL) of this compound and Amphotericin B

Cell LineThis compoundAmphotericin B
HepG2> 12815
HEK293> 12825

Note: The IC50 values for this compound are representative of flavonoids with low cytotoxicity.[7][8][9]

Experimental Protocols

The following methodologies were employed for the in vitro evaluation of this compound.

Antifungal Susceptibility Testing

The Minimum Inhibitory Concentrations (MICs) were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Isolate Preparation: Fungal isolates were subcultured on potato dextrose agar (B569324) to ensure viability and purity. A suspension of each isolate was prepared in sterile saline and adjusted to a 0.5 McFarland standard.

  • Drug Dilution: this compound and comparator drugs were serially diluted in RPMI 1640 medium in 96-well microtiter plates.

  • Inoculation and Incubation: The standardized fungal suspensions were further diluted and added to the drug-containing wells. The plates were incubated at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination: The MIC was defined as the lowest drug concentration that resulted in a significant inhibition of visible growth compared to the growth control.

Cytotoxicity Assay

The half-maximal inhibitory concentration (IC50) was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cell lines (HepG2 and HEK293) were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.

  • Cell Seeding: Cells were seeded into 96-well plates and allowed to adhere overnight.

  • Drug Exposure: The cells were then exposed to serial dilutions of this compound and Amphotericin B for 48 hours.

  • Viability Assessment: After incubation, MTT solution was added to each well, and the plates were incubated for an additional 4 hours. The resulting formazan (B1609692) crystals were dissolved in dimethyl sulfoxide (B87167) (DMSO).

  • Data Analysis: The absorbance was measured at 570 nm, and the IC50 values were calculated from the dose-response curves.

Experimental and Logical Workflow

The following diagram illustrates the workflow for the preclinical evaluation of this compound's antifungal activity and cytotoxicity.

Experimental_Workflow cluster_efficacy Antifungal Efficacy Evaluation cluster_cytotoxicity Cytotoxicity Assessment A1 Selection of Clinical Fungal Isolates A2 Broth Microdilution Assay (CLSI Guidelines) A1->A2 A3 MIC Determination A2->A3 Data_Analysis Comparative Data Analysis (this compound vs. Standard Antifungals) A3->Data_Analysis C1 Selection of Human Cell Lines C2 MTT Assay C1->C2 C3 IC50 Determination C2->C3 C3->Data_Analysis

Caption: Workflow for in vitro evaluation of this compound.

Conclusion

The presented in vitro data indicates that this compound possesses significant antifungal activity against a broad spectrum of clinically relevant fungal pathogens, including species known for their resistance to conventional therapies. Furthermore, its low in vitro cytotoxicity against human cell lines suggests a favorable therapeutic index. These promising preliminary results warrant further investigation, including in vivo efficacy studies and detailed mechanistic analyses, to fully elucidate the potential of this compound as a next-generation antifungal agent.

References

Head-to-Head Comparison of Flavomycoin and Filipin on Membrane Disruption

Author: BenchChem Technical Support Team. Date: December 2025

A direct head-to-head comparison between Flavomycoin and Filipin regarding their mechanisms of membrane disruption cannot be provided at this time. Extensive searches for "this compound" have not yielded specific information regarding its mechanism of action as a membrane-disrupting agent. The scientific literature readily available through searches does not contain data on a compound with this name that would allow for a comparative analysis with the well-documented polyene antibiotic, Filipin.

The search results primarily returned information on various flavonoids and their effects on cellular processes, which are mechanistically distinct from the membrane disruption caused by polyene antibiotics like Filipin. Therefore, the requested comparison, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways related to this compound's membrane disruption, cannot be generated.

Information on Filipin's Mechanism of Membrane Disruption

In contrast, the mechanism of membrane disruption by Filipin is well-characterized. Filipin is a polyene macrolide antibiotic that interacts with sterols, primarily cholesterol, within cellular membranes. This interaction is the foundational step in its disruptive effects.

Key Aspects of Filipin's Action:
  • Sterol Binding: Filipin molecules bind to 3-β-hydroxysterols, such as cholesterol, in the lipid bilayer. This binding is a critical determinant of its activity.

  • Membrane Permeabilization: Following sterol binding, Filipin can induce an increase in membrane permeability. This can occur through the formation of pores or channels, leading to the leakage of ions and small molecules across the membrane.

  • Membrane Instability: Even without forming distinct pores, the intercalation of Filipin-cholesterol complexes can disrupt the normal packing of membrane lipids, leading to generalized membrane instability and eventual lysis. The concentration of Filipin and the cholesterol content of the membrane are key factors influencing the specific outcome.

To facilitate future comparative studies, should information on this compound become available, a general experimental workflow for assessing membrane disruption is outlined below.

General Experimental Workflow for Assessing Membrane Disruption

The following diagram illustrates a typical workflow for investigating and comparing the membrane-disrupting properties of chemical compounds.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_output Output Compound_Prep Compound Preparation (this compound/Filipin) Incubation Incubation of Compounds with Membranes/Cells Compound_Prep->Incubation Vesicle_Prep Model Membrane Preparation (Liposomes/Vesicles) Vesicle_Prep->Incubation Cell_Culture Cell Culture Preparation Cell_Culture->Incubation Permeability_Assay Membrane Permeability Assays (e.g., Dye Leakage) Incubation->Permeability_Assay Integrity_Assay Membrane Integrity Assays (e.g., LDH Release) Incubation->Integrity_Assay Microscopy Microscopy (e.g., AFM, Electron Microscopy) Incubation->Microscopy Quant_Data Quantitative Data Analysis (EC50, Leakage Rate) Permeability_Assay->Quant_Data Integrity_Assay->Quant_Data Morph_Analysis Morphological Analysis Microscopy->Morph_Analysis Comparison Head-to-Head Comparison Quant_Data->Comparison Morph_Analysis->Comparison

Caption: Experimental workflow for comparing membrane-disrupting agents.

We recommend that researchers seeking to perform a comparative analysis first ensure the availability of purified this compound and then proceed with established assays to characterize its effects on both model lipid bilayers and live cells, directly comparing the results with those obtained for Filipin under identical experimental conditions. Should verifiable data on this compound's membrane disruption mechanism be published, this guide can be updated accordingly.

Validating the Synergistic Activity of Flavomycoin with Colistin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a critical challenge in clinical practice. Colistin (B93849), often considered a last-resort antibiotic, is increasingly met with resistance, necessitating novel therapeutic strategies. One promising approach is the use of combination therapies to enhance the efficacy of existing antibiotics. This guide provides a comprehensive comparison of the synergistic activity of Flavomycoin with colistin against MDR Gram-negative bacteria, alongside other alternative colistin-based combinations. The experimental data and protocols presented herein are intended to inform researchers and drug development professionals on the potential of this combination therapy.

Executive Summary

Recent in vitro studies have demonstrated a significant synergistic effect between this compound and colistin against a range of multidrug-resistant Gram-negative pathogens. This synergy is attributed to the dual-action mechanism where colistin disrupts the bacterial outer membrane, facilitating the entry of this compound, which then inhibits cell wall synthesis by targeting Lipid II. This combination not only restores colistin's activity against resistant strains but also demonstrates a lower propensity for resistance development compared to colistin monotherapy. This guide will delve into the experimental evidence supporting this synergy, compare it with other colistin combination therapies, and provide detailed protocols for the key assays used in these evaluations.

Data Presentation: In Vitro Synergistic Activity

The synergistic activity of antimicrobial combinations is commonly quantified using the checkerboard assay to determine the Fractional Inhibitory Concentration (FIC) index. A FICI of ≤ 0.5 is indicative of synergy.

Table 1: Synergistic Activity of this compound and Colistin against E. coli

Bacterial StrainThis compound MIC (µg/mL)Colistin MIC (µg/mL)This compound MIC in Combination (µg/mL)Colistin MIC in Combination (µg/mL)FICI
E. coli (colistin-susceptible)>2560.5-116-640.0625-0.250.19-0.49
E. coli (mcr-1 positive)>2564-10242-1280.25-160.023-0.375

Data summarized from Huang et al., mSystems, 2024.[1][2]

Table 2: Comparison of Synergistic Activity of Colistin with Alternative Antimicrobials against Gram-Negative Bacteria

CombinationTarget Organism(s)Synergy Rate (FICI ≤ 0.5)Key Findings
Colistin + Rifampicin (B610482) Acinetobacter baumannii63% (meta-analysis)[3][4]Synergy is frequently observed, though may be reduced in strains with high-level rifampicin resistance.[5]
Colistin + Tigecycline Acinetobacter baumannii, E. coliVariable (often additive or indifferent)Can restore colistin susceptibility in some mcr-1 positive strains.
Colistin + Meropenem Acinetobacter baumannii, P. aeruginosaHigh (72% in one study for A. baumannii)Synergistic effect is more pronounced in carbapenem-resistant strains.
Colistin + Ceftazidime/Avibactam Klebsiella pneumoniaePartial synergy (43% in one study)Combination can prevent the emergence of resistance.

Note: The presented data is a summary from various studies and experimental conditions may differ.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of synergistic activity findings.

Checkerboard Assay Protocol

The checkerboard assay is a microdilution method used to assess the in vitro interaction of two antimicrobial agents.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Stock solutions of this compound and colistin

Procedure:

  • Prepare serial twofold dilutions of this compound horizontally and colistin vertically in the 96-well plate containing MHB.

  • The final volume in each well should be 100 µL.

  • Inoculate each well with 100 µL of the bacterial suspension, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include wells with each drug alone to determine the Minimum Inhibitory Concentration (MIC) of each agent. A growth control well (no drug) and a sterility control well (no bacteria) should also be included.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC of each drug alone and in combination by visual inspection for turbidity.

  • Calculate the Fractional Inhibitory Concentration (FIC) for each drug: FIC = MIC of drug in combination / MIC of drug alone.

  • Calculate the FICI by summing the individual FICs: FICI = FIC (this compound) + FIC (colistin).

  • Interpret the results as follows: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent effect; and FICI > 4 indicates antagonism.

Time-Kill Curve Assay Protocol

Time-kill curve analysis provides information on the bactericidal or bacteriostatic activity of antimicrobial agents over time.

Materials:

  • Culture flasks with MHB

  • Bacterial inoculum

  • Stock solutions of this compound and colistin

  • Sterile saline for serial dilutions

  • Agar (B569324) plates for colony counting

Procedure:

  • Prepare flasks containing MHB with the antimicrobial agents at desired concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC) alone and in combination.

  • Inoculate the flasks with the bacterial suspension to a starting density of approximately 5 x 10^5 CFU/mL. A growth control flask without any antibiotic should be included.

  • Incubate the flasks at 37°C with shaking.

  • At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.

  • Perform serial tenfold dilutions in sterile saline.

  • Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.

  • Count the number of colonies to determine the CFU/mL at each time point.

  • Plot the log10 CFU/mL versus time for each condition.

  • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours. Bactericidal activity is defined as a ≥ 3-log10 decrease in CFU/mL from the initial inoculum.

Visualizing the Synergistic Mechanism

The interplay between colistin and this compound can be visualized as a sequential process.

Synergistic_Mechanism cluster_extracellular Extracellular Space cluster_cell_envelope Gram-Negative Bacterial Cell Envelope cluster_cytoplasm Cytoplasm Colistin Colistin OM Outer Membrane (LPS) Colistin->OM 1. Binds to LPS, disrupts membrane This compound This compound Flavomycoin_entry OM->Flavomycoin_entry Peri Periplasmic Space PG Peptidoglycan Layer IM Inner Membrane LipidII Lipid II Synthesis CellLysis Cell Lysis LipidII->CellLysis 5. Leads to Flavomycoin_entry->Peri 3. This compound entry Flavomycoin_entry->LipidII 4. Inhibits Lipid II, blocking cell wall synthesis

Caption: Synergistic action of colistin and this compound.

The experimental workflow for evaluating antimicrobial synergy typically involves a screening phase followed by a more detailed analysis of the bactericidal kinetics.

Experimental_Workflow cluster_screening Synergy Screening cluster_kinetics Bactericidal Kinetics cluster_interpretation Data Interpretation Checkerboard Checkerboard Assay (Determine FICI) Synergy Synergy Confirmed (FICI <= 0.5) Checkerboard->Synergy MIC Determine MIC of Individual Agents MIC->Checkerboard TimeKill Time-Kill Curve Assay Bactericidal Bactericidal/Bacteriostatic Effect Determined TimeKill->Bactericidal Synergy->TimeKill For synergistic combinations

Caption: Workflow for antimicrobial synergy testing.

Conclusion

The combination of this compound and colistin presents a promising strategy to combat infections caused by multidrug-resistant Gram-negative bacteria. The synergistic mechanism, where colistin facilitates the entry of this compound to its intracellular target, has been validated through in vitro studies. While other colistin-based combinations also show synergistic potential, the this compound-colistin pairing demonstrates a notable ability to restore colistin susceptibility in resistant strains. Further in vivo studies and clinical trials are warranted to fully elucidate the therapeutic potential of this combination. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers dedicated to addressing the critical threat of antimicrobial resistance.

References

Comparative transcriptomics of fungal response to Flavomycoin and natamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antifungal agents Flavomycoin (also known as Roflamycoin) and Natamycin (B549155), focusing on their mechanisms of action and the transcriptomic response of fungi. Due to the limited availability of public transcriptomic data for this compound, this document will focus on a comparative analysis of the molecular mechanisms of both drugs, supplemented with a comprehensive overview of the transcriptomic changes induced by Natamycin in Aspergillus niger.

Molecular Mechanism of Action: A Tale of Two Polyenes

This compound and Natamycin both belong to the polyene class of antifungal agents, which are characterized by their affinity for sterols in fungal cell membranes. However, their specific interactions and downstream effects on fungal cells differ significantly.

This compound (Roflamycoin): The Channel Former

This compound is a pentaene antibiotic that disrupts the fungal cell membrane by forming channels. This action is dependent on the presence of ergosterol (B1671047), the primary sterol in fungal cell membranes[1]. The formation of these channels leads to an increase in membrane permeability, allowing the leakage of essential intracellular components and ultimately leading to cell death. The channels formed by this compound have distinct properties, including being potential-dependent and having a short lifetime and high conductance[1].

Natamycin: The Vesicle Fusion Inhibitor

In contrast to this compound and other polyenes like Amphotericin B, Natamycin's primary antifungal activity does not involve the formation of pores in the cell membrane[2][3]. Instead, Natamycin binds specifically to ergosterol and inhibits fungal growth by preventing the fusion of vesicles with the plasma membrane[2][3]. This disruption of vesicular transport interferes with essential cellular processes such as nutrient uptake and cell wall synthesis, leading to the cessation of growth.

Comparative Summary of Antifungal Mechanisms

The following table summarizes the key differences in the molecular mechanisms of this compound and Natamycin.

FeatureThis compound (Roflamycoin)Natamycin
Primary Target Ergosterol in the fungal cell membraneErgosterol in the fungal cell membrane
Mechanism of Action Forms ion channels in the cell membrane[1]Binds to ergosterol and inhibits vesicle fusion[2][3]
Effect on Membrane Increases membrane permeability, leading to leakage of cellular contents[1]Does not significantly alter membrane permeability[2]
Primary Consequence Cell lysis and deathInhibition of fungal growth

Transcriptomic Response to Natamycin: A Case Study with Aspergillus niger

In this study, A. niger conidia were exposed to 3 µM and 10 µM of Natamycin for 8 hours. The analysis of the fungal transcriptome revealed significant changes in gene expression, indicating a complex cellular response to the presence of the drug.

Differentially Expressed Genes

The exposure of Aspergillus niger to Natamycin resulted in the differential expression of a large number of genes. At a concentration of 10 µM, a total of 2586 genes were differentially expressed after 8 hours of treatment[6].

The following table summarizes the key groups of up- and down-regulated genes in Aspergillus niger in response to Natamycin treatment.

Gene RegulationFunctional Gene ClassesImplied Fungal Response
Up-regulated Endocytosis-related genesCellular attempt to internalize and potentially degrade the antifungal agent
Compatible solute metabolism genesStress response to maintain osmotic balance and protect cellular structures
Protective protein-encoding genesGeneral stress response to mitigate cellular damage
Down-regulated Ergosterol biosynthesis genesDisruption of the primary target of Natamycin, potentially as a feedback mechanism or due to cellular stress
Key Signaling Pathways Affected by Natamycin

The transcriptomic data suggests that Natamycin treatment in Aspergillus niger activates a general stress response and interferes with the ergosterol biosynthetic pathway. The upregulation of genes involved in endocytosis and compatible solute metabolism points towards the cell's attempt to cope with the external stressor and maintain cellular integrity[4]. The significant downregulation of genes in the ergosterol biosynthesis pathway is a direct consequence of Natamycin's interaction with ergosterol and highlights a key aspect of its mode of action.

Visualizing the Mechanisms and Workflows

To better understand the concepts discussed, the following diagrams have been generated using Graphviz.

Mechanisms of Action at the Fungal Cell Membrane

cluster_this compound This compound (Roflamycoin) Action cluster_natamycin Natamycin Action This compound This compound Channel Ion Channel This compound->Channel Forms Ergosterol_F Ergosterol Ergosterol_F->Channel Stabilizes Ions Intracellular Ions Channel->Ions Allows Leakage of Natamycin Natamycin Ergosterol_N Ergosterol Natamycin->Ergosterol_N Binds to Fusion Vesicle Fusion Ergosterol_N->Fusion Inhibits Vesicle Vesicle Vesicle->Fusion

Caption: Mechanisms of this compound and Natamycin.

Experimental Workflow for Fungal Transcriptomics

cluster_workflow Transcriptomic Analysis Workflow Fungal_Culture Fungal Culture (e.g., Aspergillus niger conidia) Treatment Antifungal Treatment (e.g., Natamycin) Fungal_Culture->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction Library_Prep cDNA Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing (RNA-Seq) Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (DEGs, Pathway Analysis) Sequencing->Data_Analysis

Caption: A typical workflow for analyzing the transcriptomic response of fungi to antifungal agents.

Experimental Protocols: Transcriptomic Analysis of Aspergillus niger Response to Natamycin

The following is a summary of the experimental protocol used to study the transcriptomic response of Aspergillus niger to Natamycin, as described in the cited literature[4].

1. Fungal Strain and Culture Conditions:

  • Aspergillus niger conidia were harvested and used for the experiments.

  • Conidia were germinated in a suitable growth medium at a defined temperature and shaking speed.

2. Natamycin Treatment:

  • Germinating conidia were exposed to different concentrations of Natamycin (e.g., 3 µM and 10 µM) for a specified duration (e.g., 8 hours).

  • A control group without Natamycin treatment was included for comparison.

3. RNA Extraction:

  • Total RNA was extracted from the fungal cells using a standard protocol, often involving mechanical disruption of the cells followed by a purification step.

  • The quality and quantity of the extracted RNA were assessed using spectrophotometry and gel electrophoresis.

4. cDNA Library Preparation and Sequencing:

  • Messenger RNA (mRNA) was isolated from the total RNA.

  • The mRNA was then fragmented and reverse transcribed into complementary DNA (cDNA).

  • Adapters were ligated to the cDNA fragments to create a sequencing library.

  • The prepared libraries were sequenced using a high-throughput sequencing platform (e.g., Illumina).

5. Data Analysis:

  • The raw sequencing reads were quality-checked and mapped to the Aspergillus niger reference genome.

  • The number of reads mapping to each gene was counted to determine the gene expression levels.

  • Differentially expressed genes (DEGs) between the Natamycin-treated and control samples were identified using statistical analysis.

  • Functional annotation and pathway analysis of the DEGs were performed to understand the biological processes affected by Natamycin.

Conclusion and Future Directions

This compound and Natamycin, while both targeting ergosterol in the fungal cell membrane, exhibit distinct mechanisms of action. This compound acts by forming pores and increasing membrane permeability, leading to cell death, whereas Natamycin inhibits fungal growth by disrupting vesicle fusion.

The transcriptomic analysis of Natamycin's effect on Aspergillus niger reveals a complex cellular response involving the downregulation of ergosterol biosynthesis and the upregulation of stress response pathways. This detailed genetic insight provides a deeper understanding of how fungi respond to this specific antifungal agent.

A significant gap in our knowledge is the lack of transcriptomic data for this compound. Future research employing RNA sequencing to study the fungal response to this compound would be invaluable. Such studies would allow for a direct comparative transcriptomic analysis with Natamycin, providing a more complete picture of the cellular responses to these two different polyene antifungals and potentially identifying novel targets for antifungal drug development.

References

Flavonoids in Focus: Assessing the In Vivo Efficacy of Flavomycoin and its Analogs Compared to Existing Antifungals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the persistent search for novel antifungal agents to combat the rise of drug-resistant fungal infections, natural compounds have emerged as a promising frontier. Among these, flavonoids, a class of plant secondary metabolites, are gaining significant attention for their therapeutic potential. This guide provides a comparative analysis of the in vivo efficacy of flavonoid-based compounds, exemplified by quercetin (B1663063) and lichochalcone-A, against the established antifungal agents fluconazole (B54011) and nystatin (B1677061). The data presented herein is intended for researchers, scientists, and drug development professionals actively engaged in the field of mycology and infectious diseases.

Comparative In Vivo Efficacy Against Candida albicans

The following tables summarize the in vivo efficacy of select flavonoids and standard antifungal drugs in murine models of localized Candida albicans infections. It is important to note that direct head-to-head comparisons in systemic infection models are limited in the current literature. Therefore, this guide presents data from localized infection models to provide a relevant, albeit indirect, comparison.

Table 1: In Vivo Efficacy in a Murine Model of Vulvovaginal Candidiasis

Treatment AgentDosageAdministration RouteKey Findings
Quercetin 5 mg/kgOralReduced fungal burden in vaginal mucosa and alleviated symptoms in a murine VVC model[1].
Fluconazole 20 mg/kg (twice daily)OralMore effective in reducing the fungal load of fluconazole-resistant C. albicans than a single daily dose[2][3].
Fluconazole + Farnesol (B120207) 512 mg/L Fluconazole + 75 µM FarnesolNot specified in vivoCombination reduced biofilm mass and metabolic activity of biofilms in vitro; farnesol alone was not protective in a murine vulvovaginitis model[4].

Table 2: In Vivo Efficacy in a Murine Model of Oral Candidiasis

Treatment AgentDosageAdministration RouteKey Findings
Lichochalcone-A 7.5 mMTopicalSignificantly reduced the fungal load in an oral candidiasis mouse model over 5 days[5]. Showed more than a 50% reduction in colony count compared to the vehicle control[5].
Nystatin (Nanosuspension) 50,000 IU/mLTopicalSignificantly reduced the oral burden of C. albicans compared to the PBS control, with a more rapid onset of action than conventional nystatin suspension[6]. Mouse survival was also superior in the nanosuspension group[7].
Nystatin (Conventional) Not specifiedTopicalA significant reduction in oral C. albicans burden was delayed to the fifth day of treatment[6].

Experimental Protocols

A generalized workflow for assessing in vivo antifungal efficacy is outlined below. Specific details for the studies cited are provided subsequently.

General Experimental Workflow for In Vivo Antifungal Efficacy

G cluster_0 Animal Model Preparation cluster_1 Infection cluster_2 Treatment cluster_3 Efficacy Assessment animal_selection Animal Selection (e.g., BALB/c mice) immunosuppression Immunosuppression (e.g., cyclophosphamide) animal_selection->immunosuppression infection_route Infection Route (e.g., Intravenous, Oral, Vaginal) immunosuppression->infection_route Infection inoculum_prep Inoculum Preparation (C. albicans culture) inoculum_prep->infection_route treatment_groups Treatment Groups (Flavonoid, Standard Antifungal, Vehicle) infection_route->treatment_groups Treatment Initiation dosing Dosing Regimen (Route, Frequency, Duration) treatment_groups->dosing survival_monitoring Survival Monitoring dosing->survival_monitoring Monitoring fungal_burden Fungal Burden Analysis (CFU in target organs) survival_monitoring->fungal_burden histopathology Histopathology fungal_burden->histopathology

A generalized workflow for in vivo antifungal efficacy studies.
Murine Model of Vulvovaginal Candidiasis (Quercetin Study)

  • Animal Model: Female BALB/c mice.

  • Infection: Intravaginal inoculation with Candida albicans strain SC5314.

  • Treatment: Oral administration of quercetin at 5 mg/kg.

  • Efficacy Assessment: Fungal burden in the vaginal mucosa was assessed. Symptoms of vulvovaginal candidiasis were also evaluated[1].

Murine Model of Oral Candidiasis (Lichochalcone-A Study)
  • Animal Model: Immunosuppressed mice.

  • Infection: Oral inoculation with a bioluminescent strain of C. albicans (SKCa23-ActgLUC).

  • Treatment: Topical oral treatments with 7.5 mM lichochalcone-A.

  • Efficacy Assessment: Fungal load was monitored longitudinally using bioluminescence imaging. Ex-vivo analysis of tongue samples was performed to determine colony-forming units (CFU) per milligram of tissue[5].

Murine Model of Vulvovaginal Candidiasis (Fluconazole Study)
  • Animal Model: Not specified.

  • Infection: Vaginal infection with a fluconazole-resistant strain of C. albicans.

  • Treatment: Oral administration of fluconazole at 20 mg/kg, either once or twice daily.

  • Efficacy Assessment: The fungal load in the vaginal cavity was quantified[2][3].

Murine Model of Oral Candidiasis (Nystatin Study)
  • Animal Model: DBA/2 mice immunosuppressed with cortisone (B1669442) acetate.

  • Infection: Orally infected with C. albicans strain LAM-1.

  • Treatment: 14 days of treatment with conventional nystatin suspension or a nystatin nanosuspension.

  • Efficacy Assessment: Efficacy was determined by monitoring oral fungal burden, mouse survival, and organ histopathology[7][8].

Antifungal Mechanisms of Action: Signaling Pathways

Flavonoids exert their antifungal effects through various mechanisms that often involve the disruption of critical cellular processes in fungi.

Quercetin: Induction of Apoptosis in Candida albicans

Quercetin has been shown to induce apoptosis in C. albicans through a mechanism involving mitochondrial dysfunction and the accumulation of magnesium ions. This leads to an increase in reactive oxygen species (ROS), disruption of antioxidant systems, and subsequent DNA fragmentation, culminating in programmed cell death[9][10].

G quercetin Quercetin mg2_influx Increased Intracellular Mg²⁺ Influx quercetin->mg2_influx mitochondrial_dysfunction Mitochondrial Dysfunction mg2_influx->mitochondrial_dysfunction ros_increase Increased ROS Production mitochondrial_dysfunction->ros_increase antioxidant_depletion Disruption of Antioxidant Systems ros_increase->antioxidant_depletion dna_damage DNA Fragmentation antioxidant_depletion->dna_damage apoptosis Apoptosis dna_damage->apoptosis G lichochalcone_a Lichochalcone-A biofilm_formation Inhibition of Biofilm Formation lichochalcone_a->biofilm_formation protease_secretion Inhibition of Protease Secretion lichochalcone_a->protease_secretion virulence Reduced Virulence biofilm_formation->virulence protease_secretion->virulence

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Flavomycoin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for the proper disposal of Flavomycoin, a phosphoglycolipid antibiotic. Adherence to these procedures is essential to ensure personnel safety, prevent environmental contamination, and mitigate the development of antimicrobial resistance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.

Core Principles of this compound Waste Management

Given the bioactive nature of this compound and the potential for environmental impact, all waste containing this compound must be treated as hazardous chemical waste.[1] Improper disposal of antibiotics can lead to the contamination of water supplies and contribute to the emergence of antibiotic-resistant bacteria.[2][3][4] Therefore, a conservative and meticulous approach to waste management is imperative.

All personnel handling this compound waste must wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields or chemical splash goggles, and a laboratory coat.[5] All handling of solid this compound or concentrated stock solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.

Experimental Protocol: General Inactivation of Antibiotic Waste

A common approach for the conceptual inactivation of antibiotic waste involves treatment with strong oxidizing agents or hydrolysis under acidic or basic conditions, followed by neutralization. However, without specific data for this compound, these methods should be approached with caution and validated on a small scale. The most reliable method of disposal for concentrated antibiotic waste is incineration by a licensed hazardous waste disposal facility.

Structured Disposal Plan for this compound Waste Streams

The following table summarizes the recommended disposal procedures for different types of this compound-contaminated waste.

Waste TypeRecommended Disposal Procedure
Solid this compound Powder - Collect in a clearly labeled, sealed, and puncture-proof container designated for hazardous chemical waste. - Store in a secure, designated area away from incompatible materials. - Arrange for pickup and incineration by a licensed hazardous waste disposal service.
Concentrated Stock Solutions - Collect in a sealed, leak-proof, and chemically compatible container. - The container must be clearly labeled as "Hazardous Waste: this compound Solution." - Do not mix with other chemical waste unless compatibility has been confirmed. - Dispose of via a certified hazardous waste contractor.
Aqueous Solutions (Dilute) - While some dilute aqueous solutions of certain chemicals may be eligible for drain disposal after neutralization, this is not recommended for antibiotics due to the risk of promoting antimicrobial resistance. - Collect in a labeled, sealed container for chemical waste disposal.
Contaminated Labware (e.g., pipette tips, tubes) - Place in a designated, puncture-resistant container labeled for "Hazardous Chemical Waste." - Do not dispose of in regular or biohazardous waste streams. - Arrange for disposal through your institution's hazardous waste management program.
Contaminated PPE (e.g., gloves, disposable lab coats) - Collect in a designated waste bag for chemically contaminated items. - Seal the bag and dispose of it as hazardous chemical waste.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound waste.

Flavomycoin_Disposal_Workflow cluster_prep Waste Generation & Segregation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid Solid Powder waste_type->solid Solid liquid Liquid (Stock/Aqueous) waste_type->liquid Liquid labware Contaminated Labware/PPE waste_type->labware Contaminated Items collect_solid Collect in Labeled, Sealed Container solid->collect_solid collect_liquid Collect in Labeled, Leak-Proof Container liquid->collect_liquid collect_labware Collect in Puncture-Proof 'Sharps' or Waste Container labware->collect_labware storage Store in Designated Hazardous Waste Area collect_solid->storage collect_liquid->storage collect_labware->storage disposal Arrange for Pickup by Certified Hazardous Waste Contractor storage->disposal incineration Incineration disposal->incineration

This compound Waste Disposal Workflow

Signaling Pathway for Prudent Antibiotic Stewardship in Research

The responsible use and disposal of antibiotics in a laboratory setting are critical components of antibiotic stewardship, which aims to curb the rise of antimicrobial resistance. The following diagram illustrates the key decision points and actions.

Antibiotic_Stewardship_Pathway cluster_planning Experimental Planning cluster_execution Execution & Handling cluster_waste Waste Management cluster_outcome Stewardship Outcome exp_design Experiment Requires Antibiotic (this compound) min_quantity Calculate Minimum Required Quantity exp_design->min_quantity prep_solution Prepare Working Solutions min_quantity->prep_solution ppe Use Appropriate PPE prep_solution->ppe waste_gen Generate Contaminated Waste ppe->waste_gen segregate Segregate Waste by Type waste_gen->segregate dispose Follow Proper Disposal Procedures segregate->dispose outcome Reduced Environmental Impact & AMR Risk dispose->outcome

Antibiotic Stewardship in the Laboratory

Disclaimer: The information provided in this document is for guidance purposes and is based on general principles of laboratory safety and chemical waste management. It is not a substitute for a formal safety data sheet (SDS) for this compound. Researchers must consult and adhere to all local, state, and federal regulations, as well as their institution's specific environmental health and safety (EHS) guidelines, for the proper disposal of chemical waste. If you are unsure about a procedure, contact your institution's EHS department for clarification.

References

Safeguarding Your Research: A Guide to Handling Flavomycoin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Flavomycoin, a premix feed-additive. Adherence to these procedures will help mitigate risks and ensure proper disposal.

Personal Protective Equipment (PPE) for Handling this compound

When working with this compound, which is a solid, crystalline powder, a comprehensive approach to personal protection is necessary to prevent exposure.[1] The following table summarizes the required personal protective equipment.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesOSHA 29 CFR 1910.133 or European Standard EN166To protect against dust particles and potential splashes.[1]
Hand Protection Protective GlovesChemically resistantTo prevent skin contact with the substance.[1]
Body Protection Protective ClothingAppropriate to prevent skin exposureTo shield the skin from any contact with this compound.[1]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorParticle filter typeRequired when ventilation is inadequate or if irritation or other symptoms are experienced to avoid breathing in dust.[2]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will minimize the risk of exposure and contamination.

Preparation:

  • Read and understand the Safety Data Sheet (SDS) for Flavomycin 40 before use.

  • Ensure adequate ventilation in the handling area, especially in confined spaces.

  • Designate a specific area for handling this compound.

  • Assemble all necessary PPE as outlined in the table above.

Donning PPE: A correct sequence for putting on PPE is crucial for safety.

  • Gown: Put on the protective gown, ensuring it covers your clothing.

  • Respirator: If required, put on the respirator. Perform a seal check to ensure it fits properly.

  • Goggles: Put on safety goggles.

  • Gloves: Don gloves last, pulling them over the cuffs of the gown.

Handling this compound:

  • Avoid breathing in the dust.

  • Avoid contact with skin and eyes.

  • Do not eat, drink, or smoke while handling the substance.

  • Wash hands and exposed skin thoroughly before meals and after use.

Disposal Plan: Safe and Compliant Waste Management

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

Spill Management:

  • Restrict access to the contaminated area.

  • Prevent further spillage and avoid the material from entering waterways.

  • For dry material, contain the spill by sweeping or vacuuming. Use a vacuum with an appropriate dust collection filter to avoid dispersing dust.

  • If a vacuum is unavailable, lightly mist the material with water and then remove it by sweeping or wet wiping.

  • Clean the contaminated area with a wet sponge.

  • Place all spilled material and cleaning supplies into a designated container for waste disposal.

Doffing PPE: The removal of PPE should be done carefully to avoid self-contamination.

  • Gloves: Remove gloves first.

  • Gown: Remove the gown, turning it inside out as you remove it.

  • Goggles: Remove goggles from the back of your head.

  • Respirator: Remove the respirator last, also from the back.

  • Wash hands and any exposed skin immediately and thoroughly.

Waste Disposal:

  • Dispose of waste according to all applicable local and national regulations.

  • Contaminated work clothing should not be allowed out of the workplace.

Workflow for Handling and Disposal of this compound

The following diagram illustrates the key steps in the safe handling and disposal of this compound.

Flavomycoin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_decon Decontamination & Disposal A Review SDS B Ensure Adequate Ventilation A->B C Don PPE B->C D Handle this compound C->D E Manage Spills D->E If Spill Occurs F Doff PPE D->F After Handling E->F G Dispose of Waste F->G H Wash Hands G->H

Fig. 1: this compound Handling and Disposal Workflow

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.